Perospirone
Beschreibung
Perospirone is an atypical or second-generation antipsychotic of the azapirone family that antagonizes serotonin 5HT2A receptors and dopamine D2 receptors. It also displays affinity towards 5HT1A receptors as a partial agonist. Dainippon Sumitomo Pharma developed this compound in Japan in 2001 for the treatment of acute schizophrenia and bipolar mania as well as chronic schizophrenia. It is commonly present as the hydrated hydrochloride salt form. Classified as a neuroleptic agent, this compound is shown to be effective against positive, negative and general symptoms in patients with schizophrenia. It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to [DB00502].
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
| Record name | Perospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-41-6, 129273-38-7 | |
| Record name | Perospirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perospirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perospirone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEROSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
| Record name | Perospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08922 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of Perospirone
For Immediate Release
TOKYO, JAPAN – December 2, 2025 – This technical whitepaper provides an in-depth exploration of the mechanism of action of Perospirone, an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on this compound's receptor pharmacology, downstream signaling effects, and the experimental methodologies used to elucidate its complex interactions within the central nervous system.
Core Mechanism of Action: A Multi-Receptor Modulator
This compound is an atypical antipsychotic of the azapirone family, distinguished by its unique multi-receptor binding profile.[1][2][3] Its therapeutic efficacy in treating schizophrenia and bipolar mania is attributed to a combination of antagonist and partial agonist activities at key neurotransmitter receptors.[1][4] The primary pharmacological actions of this compound are mediated through its high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, where it acts as an antagonist, and its partial agonist activity at serotonin 5-HT1A receptors.
This combination of effects is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia. Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate positive symptoms such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism may enhance dopamine and glutamate (B1630785) release in the mesocortical pathway, potentially improving negative and cognitive symptoms. The partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic effects and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki), representing the concentration of the drug that displaces 50% of a specific radioligand from its receptor, is a key measure of binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |
| Serotonin 5-HT1A | 2.9 | Human | Partial Agonist |
| Serotonin 5-HT2A | 0.6 | Human | Inverse Agonist/Antagonist |
| Dopamine D2 | 0.6 - 1.4 | Human | Antagonist |
| Dopamine D1 | 41 | Human | Low Affinity |
| Dopamine D4 | - | - | Interacts as an antagonist |
| α1-Adrenergic | - | - | Antagonist |
| Histamine H1 | - | - | Inverse Agonist |
Signaling Pathways and Downstream Effects
This compound's interaction with its primary target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at D2 receptors, which are G protein-coupled receptors (GPCRs) typically coupled to the Gi/o protein. Blockade of these receptors by this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a cornerstone of its antipsychotic effect on positive symptoms.
Serotonin 5-HT2A Receptor Antagonism
As an antagonist/inverse agonist at 5-HT2A receptors, this compound blocks the effects of serotonin. 5-HT2A receptors are GPCRs coupled to Gq/11 proteins. Their activation normally stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, this compound modulates glutamatergic neurotransmission, which is thought to contribute to its efficacy against negative symptoms.
Serotonin 5-HT1A Receptor Partial Agonism
This compound's partial agonist activity at 5-HT1A receptors means it binds to the receptor and elicits a response that is lower than that of the endogenous agonist, serotonin. 5-HT1A receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cAMP production, and also opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. This action, particularly on presynaptic autoreceptors, can modulate serotonin release and is believed to contribute to the anxiolytic and antidepressant effects of this compound, as well as its favorable side-effect profile.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound to various receptors.
-
Objective: To quantify the affinity of this compound for specific receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., human recombinant CHO cells) in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a concentration near its Kd value. Add varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine the intrinsic activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
-
Objective: To assess the effect of this compound on adenylyl cyclase activity, typically for Gi/o or Gs-coupled receptors.
-
General Protocol:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., 5-HT1A or D2).
-
Pre-treatment: Incubate cells with this compound at various concentrations.
-
Stimulation: For antagonist activity, stimulate the cells with a known agonist in the presence of this compound. For agonist activity, treat the cells with this compound alone. Often, a phosphodiesterase inhibitor is included to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using methods such as ELISA, HTRF, or bioluminescent reporter assays.
-
Data Analysis: Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
-
Objective: To measure changes in intracellular calcium concentrations, typically for Gq-coupled receptors like 5-HT2A.
-
General Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: Use a fluorescence plate reader to measure baseline fluorescence.
-
Compound Addition: Add this compound (to test for agonist activity) or a known agonist in the presence of this compound (to test for antagonist activity).
-
Data Acquisition: Continuously monitor fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response and plot concentration-response curves to determine EC50 or IC50 values.
-
Conclusion
This compound's mechanism of action is characterized by its distinct profile as a serotonin-dopamine antagonist and a 5-HT1A partial agonist. This technical guide has provided a comprehensive overview of its receptor binding affinities, the intracellular signaling pathways it modulates, and the experimental protocols used to investigate these properties. A thorough understanding of these molecular interactions is crucial for the rational design of novel antipsychotic agents with improved efficacy and tolerability profiles. Further research into the nuanced downstream effects of this compound's multi-receptor engagement will continue to refine our understanding of its therapeutic benefits and inform future drug discovery efforts in the field of neuropsychopharmacology.
References
- 1. In vitro drug-drug interactions with this compound and concomitantly administered drugs in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Perospirone's Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perospirone is an atypical antipsychotic agent characterized by its potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This dual-receptor blockade is central to its therapeutic efficacy in treating schizophrenia, addressing both the positive and negative symptoms of the disorder. This technical guide provides an in-depth examination of the molecular pharmacology of this compound, focusing on its interactions with the D2 and 5-HT2A receptors. It includes a compilation of quantitative binding data, detailed experimental protocols for assessing receptor antagonism, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a second-generation antipsychotic that exhibits a multi-receptor binding profile. Its primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Concurrently, the blockade of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][3] This guide delves into the core pharmacology of this compound, providing researchers with the foundational knowledge and methodologies to investigate its receptor antagonism.
Quantitative Receptor Binding Profile
The affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors has been quantified through various in vitro binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| This compound | 1.4 | 0.6 | [2] |
| Haloperidol (B65202) | 1.2 | 50 | [4] |
| Risperidone | 3.1 | 0.2 | [4] |
| Olanzapine | 11 | 4 | [4] |
| Clozapine | 126 | 13 | [4] |
Signaling Pathways
This compound's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades. Understanding these pathways is crucial for comprehending the drug's cellular and physiological effects.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof [pubmed.ncbi.nlm.nih.gov]
Perospirone's Engagement with the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone is an atypical antipsychotic agent characterized by a multi-receptor binding profile, with significant interactions at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT1A receptors.[1][2] Its partial agonism at the 5-HT1A receptor is a key feature that contributes to its therapeutic effects, including potential benefits for negative symptoms and a lower propensity for extrapyramidal side effects associated with traditional antipsychotics.[2][3] This technical guide provides an in-depth analysis of this compound's 5-HT1A receptor partial agonism, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development.
Quantitative Analysis of this compound's 5-HT1A Receptor Interaction
The following tables summarize the key quantitative parameters defining this compound's interaction with the 5-HT1A receptor, compiled from various in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| Ki | 2.9 | Not Specified | Not Specified | [4] |
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Parameter | Value | Assay Type | Tissue/Cell Line | Reference |
| EC50 | 27 nM | [35S]GTPγS Binding | Rat Hippocampal Membranes | [5] |
| %Emax | ~15% (relative to 5-HT) | [35S]GTPγS Binding | Rat Hippocampal Membranes | [5] |
Key Experimental Protocols
Understanding the methodologies used to derive the quantitative data is crucial for interpretation and replication. Below are detailed protocols for common assays used to characterize this compound's 5-HT1A receptor activity.
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Rat hippocampal tissue or cells expressing cloned human 5-HT1A receptors.[6]
-
Radioligand: A selective 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[6][7]
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific Binding Control: A high concentration of a standard 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT or unlabeled WAY-100635) to determine non-specific binding.[6]
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.[6]
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue (e.g., rat hippocampus) in ice-cold assay buffer.[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In triplicate, set up assay tubes for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + each concentration of this compound).
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all tubes.[6]
-
Add the membrane preparation to each tube.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of the intrinsic activity (agonist, partial agonist, or antagonist) of a compound like this compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from a cell line expressing the 5-HT1A receptor (e.g., HEK293 cells) or from brain regions with high 5-HT1A receptor density (e.g., rat hippocampus).[5][8]
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and GDP.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In triplicate, set up assay tubes for basal binding ([35S]GTPγS only), non-specific binding ([35S]GTPγS + unlabeled GTPγS), and stimulated binding ([35S]GTPγS + each concentration of this compound).
-
Add the membrane preparation to each tube.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding at each concentration of this compound.
-
Plot the stimulated binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum stimulation produced by this compound) from the curve. The Emax is often expressed as a percentage of the response to a full agonist like serotonin (5-HT).[5]
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's 5-HT1A receptor partial agonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Perospirone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perospirone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar mania.[1] Its therapeutic efficacy is attributed to a unique pharmacological profile, acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors. This guide provides a comprehensive overview of the chemical architecture of this compound and a detailed account of its chemical synthesis, intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, identified by the chemical name (3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, possesses a distinct molecular structure that underpins its antipsychotic activity.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
| Synonyms | cis-N-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-1,2-cyclohexanedicarboximide, SM-9018 | |
| Chemical Formula | C23H30N4O2S | |
| Molecular Weight | 426.58 g/mol | |
| CAS Number | 150915-41-6 | |
| Melting Point | 95-97 °C (as hydrochloride salt) |
The core structure of this compound features a cis-fused hexahydroisoindole-1,3-dione moiety linked via a butyl chain to a piperazine (B1678402) ring, which in turn is substituted with a 1,2-benzisothiazole (B1215175) group. This specific arrangement of heterocyclic systems is crucial for its interaction with target receptors.
Synthesis of this compound
The synthesis of this compound has been reported by Ishizumi et al. and is detailed in scientific literature and patents. The key steps involve the preparation of two main building blocks: 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) and N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide, followed by their condensation.
Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole
The synthesis of this key intermediate can be achieved through the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine.
Experimental Protocol:
A mixture of 3-chloro-1,2-benzisothiazole (1.0 eq) and piperazine (1.2 eq) in ethanol (B145695) is heated at 80 °C for 36 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield 3-(1-piperazinyl)-1,2-benzisothiazole as a white solid.
Table 2: Characterization Data for 3-(1-Piperazinyl)-1,2-benzisothiazole
| Property | Value |
| Yield | 85% |
| Melting Point | 215-217 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H) |
| ¹³C NMR (100 MHz, DMSO+CDCl₃) δ | 166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1, 7.1 |
Synthesis of N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide
This intermediate is prepared by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) with 4-aminobutanol, followed by bromination. A more direct approach involves the reaction of cis-1,2-cyclohexanedicarboximide with 1,4-dibromobutane.
Final Condensation Step to Yield this compound
The final step in the synthesis of this compound involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide.
Experimental Protocol:
A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (1.0 eq), N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide (1.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
References
Perospirone Derivatives and Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perospirone is an atypical antipsychotic agent characterized by its unique multi-receptor binding profile, acting as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, and a partial agonist at 5-HT₁ₐ receptors. This distinct pharmacology contributes to its efficacy in treating both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives. We will explore the chemical modifications that influence receptor affinity and functional activity, present key quantitative data in a structured format, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to this compound
This compound, chemically known as (3aR,7aS)-2-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl}-octahydro-1H-isoindole-1,3-dione, belongs to the azapirone class of antipsychotics.[1][2] Its therapeutic effects are attributed to a combination of potent antagonism at D₂ and 5-HT₂ₐ receptors and partial agonism at 5-HT₁ₐ receptors.[3][4] The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Concurrently, the blockade of 5-HT₂ₐ receptors may enhance dopamine release in the mesocortical pathway, potentially improving negative and cognitive symptoms. The partial agonism at 5-HT₁ₐ autoreceptors further modulates serotonergic transmission. This compound is extensively metabolized in the liver, primarily by CYP3A4, to form several metabolites, including the active metabolite hydroxythis compound (ID-15036), which retains pharmacological activity, particularly antiserotonergic effects, albeit with lower affinity than the parent compound.
Structure-Activity Relationship (SAR) of this compound Derivatives
The chemical structure of this compound offers several sites for modification to explore the SAR and optimize the pharmacological profile. These key regions include the benzisothiazole ring, the piperazine (B1678402) linker, the butyl chain, and the dicarboximide moiety.
The Benzisothiazole Moiety
The 1,2-benzisothiazol-3-yl group is a critical pharmacophore for high affinity at both D₂ and 5-HT₂ₐ receptors. Studies on related benzisothiazolylpiperazine derivatives have shown that substitutions on the aromatic ring can significantly impact receptor binding. For instance, electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties of the benzisothiazole system and its interaction with the receptor binding pockets.
The Piperazine Linker
The piperazine ring is a common feature in many antipsychotic drugs and serves as a versatile scaffold. The basic nitrogen atom of the piperazine is crucial for anchoring the ligand to an acidic residue (typically an aspartate) in the transmembrane domain of monoamine receptors. Modifications to the piperazine ring itself are generally not well-tolerated, as this can disrupt the optimal orientation of the molecule within the binding site.
The Alkyl Chain
The length and nature of the alkyl chain connecting the piperazine ring to the dicarboximide moiety influence the affinity and selectivity of the compounds. A butyl chain, as seen in this compound, is often found to be optimal for balancing D₂ and 5-HT₂ₐ receptor affinities in this class of compounds. Shortening or lengthening the chain can lead to a decrease in potency.
The Dicarboximide Moiety
The bulky, lipophilic cis-cyclohexane-1,2-dicarboximide group at the other end of the molecule contributes significantly to the overall binding affinity, likely through hydrophobic interactions within the receptor. The active metabolite of this compound, hydroxythis compound (ID-15036), is formed by hydroxylation of this cyclohexane (B81311) ring, which results in a higher plasma concentration than the parent drug and contributes to the overall clinical effect.
Quantitative SAR Data
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | D₁ Receptor (Ki, nM) |
| This compound | 1.4 | 0.6 | 2.9 | 41 |
| ID-15036 (Hydroxythis compound) | Lower affinity than this compound | Retains antiserotonergic effects | Data not available | Data not available |
Data compiled from various sources.
Experimental Protocols
The characterization of this compound derivatives relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human recombinant D₂ or 5-HT₂ₐ receptors.
-
Radioligands: [³H]Spiperone or [³H]Raclopride for D₂ receptors; [³H]Ketanserin or [³H]DOI for 5-HT₂ₐ receptors.
-
Non-specific Binding Ligand: Haloperidol (for D₂) or Mianserin (for 5-HT₂ₐ).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation spectrometer.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a Bradford assay.
-
Competition Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (Second Messenger Assays)
These assays measure the downstream signaling effects of receptor activation or blockade.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at D₂ and 5-HT₂ₐ receptors.
Example: D₂ Receptor (cAMP Assay)
-
Principle: D₂ receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure:
-
Culture cells expressing D₂ receptors.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Add the test compound. Antagonists will block the inhibitory effect of a D₂ agonist on forskolin-stimulated cAMP production.
-
Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Example: 5-HT₂ₐ Receptor (Calcium Mobilization Assay)
-
Principle: 5-HT₂ₐ receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺).
-
Procedure:
-
Culture cells expressing 5-HT₂ₐ receptors.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. Antagonists will block the calcium release induced by a 5-HT₂ₐ agonist.
-
Signaling Pathways
The therapeutic and side-effect profiles of this compound and its derivatives are determined by their interaction with specific downstream signaling cascades.
Dopamine D₂ Receptor Signaling
This compound acts as an antagonist at the D₂ receptor. This receptor is coupled to the Gi/o family of G-proteins. Antagonism by this compound blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels. This modulation of the cAMP/PKA pathway influences the phosphorylation state and activity of numerous downstream proteins, including transcription factors, ultimately affecting neuronal excitability and gene expression.
Dopamine D₂ Receptor Signaling Pathway
Caption: this compound antagonism at the D₂ receptor.
Serotonin 5-HT₂ₐ Receptor Signaling
At the 5-HT₂ₐ receptor, this compound also acts as an antagonist. This receptor is coupled to the Gq/11 family of G-proteins. Blockade by this compound prevents serotonin from activating phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). Consequently, the downstream activation of protein kinase C (PKC) by DAG and the release of intracellular calcium mediated by IP₃ are suppressed. This pathway is crucial in modulating neuronal excitability, plasticity, and neurotransmitter release.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Caption: this compound antagonism at the 5-HT₂ₐ receptor.
Conclusion
The pharmacological profile of this compound is intricately linked to the specific chemical features of its molecular structure. The benzisothiazole and dicarboximide moieties, connected by a piperazine-butyl linker, provide the necessary framework for high-affinity binding to D₂ and 5-HT₂ₐ receptors. While comprehensive SAR data on a wide range of this compound derivatives is limited, the existing information underscores the importance of maintaining the core scaffold while exploring subtle modifications to fine-tune receptor affinity and selectivity. Future research in this area could focus on synthesizing novel derivatives with modifications to the cyclohexane ring and the benzisothiazole system to potentially enhance efficacy, improve the side-effect profile, and further elucidate the complex interplay between structure and function in this important class of antipsychotic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro drug-drug interactions with this compound and concomitantly administered drugs in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacological Profile of Perospirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone is an atypical antipsychotic agent characterized by its unique multi-receptor binding profile, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Receptor Binding Affinity
This compound's pharmacological activity is rooted in its high affinity for multiple neurotransmitter receptors. It is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors and exhibits partial agonist activity at the serotonin 5-HT1A receptor.[3][4][5][6] This serotonin-dopamine antagonist (SDA) profile is a hallmark of many atypical antipsychotics.[7] The binding affinities (Ki values) of this compound for various receptors are summarized in Table 1.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 2.9[3] |
| 5-HT2A | 0.61[3][4] |
| Dopamine Receptors | |
| D2 | 1.4[3][4] |
| Other Receptors | |
| α1-adrenergic | Data not available in sufficient detail |
| Histamine H1 | Data not available in sufficient detail |
Note: Data are compiled from various preclinical studies and databases. Specific values may vary depending on the experimental conditions and tissue preparations used.
In Vitro and In Vivo Functional Activity
This compound's functional activity at its primary receptor targets has been characterized in a variety of in vitro and in vivo preclinical models.
Functional Assays
In functional assays, this compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[5] Its partial agonist activity at 5-HT1A receptors is demonstrated by its ability to hyperpolarize dorsal raphe neurons, an effect that can be blocked by 5-HT1A antagonists.[8] This 5-HT1A partial agonism is thought to contribute to its anxiolytic effects and may modulate dopamine release in the prefrontal cortex.[9]
Table 2: Functional Activity of this compound
| Assay | Receptor | Activity | Potency (EC50/IC50, nM) |
| Electrophysiology (Dorsal Raphe Neurons) | 5-HT1A | Partial Agonist | Concentration-dependent hyperpolarization from 10⁻⁹ to 10⁻⁵ M[8] |
| Microdialysis (Medial Prefrontal Cortex) | 5-HT1A | Agonist (inferred) | Potentiates fluoxetine-induced dopamine release[9] |
| Dopamine D2 Occupancy (PET) | D2 | Antagonist | >70% occupancy at 16 mg[10] |
| Serotonin 5-HT2A Occupancy (PET) | 5-HT2A | Antagonist | High occupancy observed |
Signaling Pathways
This compound exerts its effects by modulating intracellular signaling cascades downstream of its target receptors.
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, this compound is thought to reduce the positive symptoms of schizophrenia.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors, particularly in the cortex, is believed to contribute to the alleviation of negative symptoms and a lower risk of extrapyramidal symptoms.[1] This action may also enhance dopamine release in the prefrontal cortex.[5]
-
Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors in the raphe nuclei can reduce the firing of serotonin neurons, while activity at postsynaptic 5-HT1A receptors in cortical and limbic areas can modulate the release of other neurotransmitters, including dopamine.[2][9]
Preclinical Behavioral Models
This compound has been evaluated in several preclinical models that are predictive of antipsychotic efficacy and side effect liability.
Conditioned Fear Stress-Induced Freezing
This model assesses the anxiolytic potential of a compound. This compound has been shown to significantly reduce conditioned fear stress-induced freezing behavior in rats, an effect not observed with typical antipsychotics like haloperidol.[7]
Experimental Protocol: Conditioned Fear Stress in Rats [7]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A conditioning chamber equipped with a grid floor for foot shock delivery.
-
Procedure:
-
Conditioning: Rats are placed in the chamber and receive a series of foot shocks (e.g., 0.5 mA for 3 seconds) paired with a neutral stimulus (e.g., the context of the chamber).
-
Drug Administration: this compound (0.3-3 mg/kg) or vehicle is administered orally (p.o.) prior to the test session.
-
Testing: 24 hours after conditioning, rats are returned to the chamber (without foot shock), and the duration of freezing behavior (a fear response) is measured over a set period (e.g., 5 minutes).
-
-
Endpoint: A significant reduction in freezing time in the drug-treated group compared to the vehicle group indicates anxiolytic-like activity.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel atypical antipsychotic drug, potentiates fluoxetine-induced increases in dopamine levels via multireceptor actions in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Perospirone's In Vitro Neurotransmitter Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone is an atypical antipsychotic agent characterized by a multi-receptor binding profile, contributing to its unique therapeutic effects and side-effect profile. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to a range of neurotransmitter receptors. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and drug development efforts. This compound demonstrates high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2] It also exhibits significant affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[2][3][4] Furthermore, this compound interacts with other receptors, including dopamine D4, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, where it functions as an antagonist.
Quantitative Binding Affinity of this compound
The following tables summarize the in vitro binding affinities of this compound for various neurotransmitter receptors, expressed as Ki values (in nM). A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Functional Activity |
| Serotonin | 5-HT1A | 2.9 | Partial Agonist |
| 5-HT2A | 1.3 | Inverse Agonist | |
| Dopamine | D2 | 0.6 | Antagonist |
| D4 | - | Antagonist | |
| Adrenergic | α1 | - | Antagonist |
| Histamine | H1 | - | Inverse Agonist |
Note: A "-" indicates that while antagonist/inverse agonist activity is reported, specific Ki values were not available in the reviewed literature.
Experimental Protocols
The binding affinities of this compound to neurotransmitter receptors are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.
General Principle of Radioligand Competition Binding Assay
This method involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the receptor of interest. The assay measures the ability of a non-radiolabeled compound, in this case, this compound, to compete with the radioligand for binding to the receptor.
The general workflow for such an assay is as follows:
Caption: General workflow for a radioligand competition binding assay.
Key Steps in the Protocol:
-
Membrane Preparation: Cell membranes containing the target receptor are prepared from either cultured cell lines genetically engineered to express a specific receptor subtype or from animal tissues known to have a high density of the receptor. The cells or tissues are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out at a specific temperature and for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways of Key Receptors Targeted by this compound
The therapeutic and side effects of this compound are mediated through its interaction with the signaling pathways of its target receptors.
Dopamine D2 Receptor Signaling
This compound's primary antipsychotic effect is attributed to its antagonism of the dopamine D2 receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
This compound acts as an inverse agonist at the serotonin 5-HT2A receptor. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
Caption: this compound's inverse agonism at the Serotonin 5-HT2A receptor.
Serotonin 5-HT1A Receptor Signaling
This compound's partial agonism at the serotonin 5-HT1A receptor is thought to contribute to its anxiolytic and antidepressant effects, as well as mitigating some of the extrapyramidal side effects associated with D2 receptor blockade. 5-HT1A receptors are also GPCRs coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Caption: this compound's partial agonism at the Serotonin 5-HT1A receptor.
Alpha-1 Adrenergic Receptor Signaling
This compound's antagonism at alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness. Alpha-1 adrenergic receptors are GPCRs that couple to Gq/11 proteins, activating the phospholipase C pathway, similar to 5-HT2A receptors.
Caption: this compound's antagonism of the Alpha-1 Adrenergic receptor.
Conclusion
This technical guide has provided a detailed summary of the in vitro binding affinity of this compound to key neurotransmitter receptors. The high affinity for D2 and 5-HT2A receptors, combined with its partial agonism at 5-HT1A receptors, underpins its classification as an atypical antipsychotic. The data and methodologies presented here are intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's pharmacological profile and its clinical implications.
References
- 1. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Long-term Efficacy and Tolerability of this compound for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial [cpn.or.kr]
The Genesis of a Novel Antipsychotic: An In-depth Guide to the Early Discovery and Development of Perospirone (SM-9018)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone, identified by the code SM-9018, is an atypical or second-generation antipsychotic agent developed by Sumitomo Pharmaceuticals (now Dainippon Sumitomo Pharma) for the treatment of schizophrenia and bipolar mania.[1][2][3] It was first identified as a novel serotonin-dopamine antagonist (SDA) in 1987.[2][4] this compound is distinguished by its unique pharmacological profile, characterized primarily by potent antagonism of both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, coupled with partial agonism at the 5-HT1A receptor.[1][5][6] This multi-receptor action is believed to underpin its efficacy against the positive, negative, and cognitive symptoms of schizophrenia, while offering a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS), compared to conventional antipsychotics.[2][7][8] The drug was launched in Japan in 2001 for the treatment of schizophrenia.[9][10][11]
Preclinical Pharmacology: Unveiling the Mechanism
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its receptor binding profile, functional activity, and antipsychotic potential.
In Vitro Receptor Binding Profile
Pharmacological studies revealed that SM-9018 has very high binding affinities for both 5-HT2 and D2 receptors.[12] Its profile as a potent antagonist of the 5-HT2A receptor and the dopamine D2 receptor, and as a partial agonist of the 5-HT1A receptor was established through these early studies.[6][13] this compound also demonstrated moderate to low affinity for other receptors, which may contribute to some of its side effects like sedation and hypotension.[1][3]
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
|---|---|
| 5-HT2A | 0.6[6][13] |
| Dopamine D2 | 1.4[6][13] |
| 5-HT1A | 2.9[6][13] |
| α1-Adrenergic | 17[6][13] |
| 5-HT1 | 18[6][13] |
Mechanism of Action
This compound's therapeutic effects are attributed to its combined actions on key neurotransmitter systems implicated in schizophrenia.[8]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to enhance dopamine and glutamate (B1630785) release in the mesocortical pathway, which may contribute to the improvement of negative and cognitive symptoms.[1] This action also helps to mitigate the extrapyramidal side effects typically associated with potent D2 blockade in the nigrostriatal pathway.[1][2]
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors inhibits the release of serotonin, which may further contribute to its anxiolytic effects and efficacy against affective symptoms.[1][3][5]
Caption: Proposed mechanism of this compound's action on key receptors.
In Vivo Animal Models
A series of animal studies were conducted to evaluate this compound's antipsychotic efficacy and its potential for inducing side effects. These studies confirmed its activity in models of psychosis and highlighted its atypical profile.
-
Antipsychotic-like Activity: this compound effectively inhibited behaviors induced by dopaminergic hyperactivation, such as methamphetamine-induced hyperactivity and apomorphine-induced stereotypy.[12] It also blocked 5-HT2 receptor-mediated behaviors like tryptamine-induced clonic seizures.[12]
-
Atypical Profile & Reduced EPS Liability: A key finding was this compound's weak cataleptogenic activity, a predictor of extrapyramidal side effects in humans.[12] In the mouse pole test, SM-9018 was found to be approximately 70 times weaker than haloperidol (B65202) in inducing bradykinesia, a form of motor slowing.[14][15] This lower propensity for EPS is thought to be related to its potent 5-HT2A blocking activity.[14] Chronic treatment with SM-9018 was also weaker than haloperidol in inducing behavioral dopaminergic hypersensitivity, suggesting a lower risk for tardive dyskinesia.[16]
-
Effects on Negative and Affective Symptoms: Unlike conventional antipsychotics, this compound showed efficacy in animal models relevant to negative symptoms and mood disorders.[2][4] In the conditioned fear stress model, this compound attenuated freezing behavior, an effect similar to anxiolytics and antidepressants, suggesting its potential to treat anxiety and mood disturbances in schizophrenia.[17][18] It also demonstrated anxiolytic-like effects in conditioned defensive burying and social interaction tests in rats.[19]
Table 2: Summary of Key Preclinical In Vivo Studies on this compound (SM-9018)
| Animal Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Apomorphine-induced Stereotypy | Potent inhibition of stereotyped behaviors. | Efficacy against positive symptoms (D2 antagonism). | [12] |
| Methamphetamine-induced Hyperactivity | Strong inhibition of hyperactivity. | Efficacy against positive symptoms (D2 antagonism). | [12] |
| Catalepsy Induction | Weak cataleptogenic activity compared to haloperidol. | Lower liability for extrapyramidal side effects (EPS). | [12] |
| Mouse Pole Test | ~70 times weaker than haloperidol in inducing bradykinesia. | Lower liability for motor side effects (EPS). | [14] |
| Conditioned Fear Stress | Attenuated freezing behavior in a dose-dependent manner. | Potential efficacy against anxiety and mood symptoms. | [17][18] |
| Marble-Burying Behavior | Inhibited behavior without affecting locomotor activity. | Potential anti-obsessive-compulsive disorder (OCD) activity via 5-HT1A agonism. |[5] |
Experimental Protocols
Detailed, step-by-step protocols for the early development of this compound are proprietary to Sumitomo Pharmaceuticals. However, based on published research, the general methodologies can be outlined.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
-
General Protocol:
-
Tissue Preparation: Brain tissues (e.g., rat striatum for D2, cortex for 5-HT2A) are homogenized and centrifuged to prepare crude membrane fractions containing the receptors of interest.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, reflecting the drug's affinity for the receptor.
-
Conditioned Fear Stress (CFS) Model in Rats
-
Objective: To assess the anxiolytic and antidepressant-like potential of this compound.
-
General Protocol:
-
Conditioning Phase: Rats are placed in a specific chamber and receive a brief, mild foot shock (the unconditioned stimulus) paired with an environmental cue (the conditioned stimulus).
-
Drug Administration: On a subsequent day, rats are treated with this compound, a vehicle control, or a reference drug (e.g., diazepam) via oral administration.[17]
-
Testing Phase: After a set time post-administration (e.g., 1 hour), the rats are returned to the conditioning chamber without the shock.[19]
-
Behavioral Scoring: The duration of "freezing" behavior (a species-specific fear response characterized by immobility) is recorded and scored by a trained observer, typically over a period of several minutes.
-
Data Analysis: The duration of freezing in the this compound-treated group is compared to the vehicle control group to determine if the drug significantly reduces the fear response.
-
Caption: Workflow for the Conditioned Fear Stress animal model.
Early Pharmacokinetics and Metabolism
Early pharmacokinetic studies in humans provided essential data on the absorption, distribution, metabolism, and excretion of this compound.
-
Absorption and Distribution: this compound is rapidly absorbed after oral administration, with the time to reach peak plasma concentration (Tmax) being approximately 0.8 to 1.5 hours.[1][3] Following a single 8mg oral dose, the peak plasma concentration (Cmax) is about 5.7 µg/L.[1][3] The mean volume of distribution is large, at 1733 L, indicating extensive distribution into tissues.[1][3]
-
Metabolism and Excretion: The drug undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation, N-dealkylation, and S-oxidation.[1][3] The cytochrome P450 enzyme CYP3A4 is the main contributor to its metabolism.[1][3][20] A key active metabolite, hydroxythis compound, is formed which also possesses antiserotonergic effects, although with lower affinity than the parent compound.[1][3] This metabolite may play a significant role in the drug's overall antipsychotic effect as its plasma concentration is higher than that of this compound itself.[21] this compound is rapidly eliminated, with a steady-state elimination half-life of about 1.9 hours.[21]
Table 3: Steady-State Pharmacokinetic Parameters of this compound and its Active Metabolite (Data from schizophrenic patients receiving 16 mg twice daily)
| Parameter | This compound | Hydroxythis compound |
|---|---|---|
| Css(max) (Peak Concentration) | 8.8 ng/mL | 29.4 ng/mL |
| tmax (Time to Peak) | 0.8 hours | 1.1 hours |
| AUC(0-12) (Area Under Curve) | 22.0 ng·h/mL | 133.7 ng·h/mL |
| Elimination Half-life | 1.9 hours | Not Reported |
Source:[21]
Early Clinical Development
Phase II and Phase III clinical trials confirmed the efficacy and safety profile suggested by preclinical data.
-
Efficacy: An 8-week course of oral this compound (8 to 48 mg/day) was shown to be effective against positive, negative, and general symptoms in patients with schizophrenia.[7] In a double-blind study, this compound was comparable to haloperidol in improving positive symptoms but was significantly superior in alleviating negative symptoms.[2][4]
-
Safety and Tolerability: A crucial advantage observed in clinical trials was the lower incidence and severity of extrapyramidal symptoms (EPS) with this compound compared to haloperidol.[2][7] This supported its classification as an atypical antipsychotic.
Caption: Logical flow of this compound's early development.
Conclusion
The early discovery and development of this compound (SM-9018) represent a structured and successful drug development campaign. Beginning with its identification as a potent serotonin-dopamine antagonist, preclinical studies meticulously characterized its multi-receptor binding profile and established its efficacy in relevant animal models of psychosis.[2][12] These studies were crucial in predicting its atypical antipsychotic properties, particularly its low propensity to induce extrapyramidal side effects, which was later confirmed in clinical trials.[2][7] The comprehensive evaluation of its pharmacology and pharmacokinetics provided a solid foundation for its successful clinical development and eventual approval, establishing this compound as a valuable therapeutic option for schizophrenia.
References
- 1. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Sumitomo Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antipsychotic, this compound, has antiserotonergic and antidopaminergic effects in human brain: findings from neuroendocrine challenge tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological actions of SM-9018, a new neuroleptic drug with both potent 5-hydroxytryptamine2 and dopamine2 antagonistic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (SM-9018 free base,哌罗匹隆) - 仅供科研 | Antipsychotic Agent | MCE [medchemexpress.cn]
- 14. Evaluation of bradykinesia induction by SM-9018, a novel 5-HT2 and D2 receptor antagonist, using the mouse pole test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of chronic treatments with SM-9018, a potential atypical neuroleptic, on behavioral dopaminergic and serotonergic sensitivities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of this compound (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound (SM-9018), a Novel Serotonin-2 and Dopamine-2 Receptor Antagonist, and Other Antipsychotics in the Conditioned Fear Stress-Induced Freezing Behavior Model in Rats [jstage.jst.go.jp]
- 19. Anxiolytic-like effects of this compound, a novel serotonin-2 and dopamine-2 antagonist (SDA)-type antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is this compound used for? [synapse.patsnap.com]
- 21. Steady-state pharmacokinetics of a new antipsychotic agent this compound and its active metabolite, and its relationship with prolactin response - PubMed [pubmed.ncbi.nlm.nih.gov]
Perospirone's Molecular Pharmacology Beyond Core Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Perospirone is an atypical antipsychotic agent primarily characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, its clinical profile, encompassing therapeutic efficacy and side effects, is significantly influenced by its interactions with a broader range of molecular targets. This document provides an in-depth examination of these additional targets, presenting quantitative binding data, detailed experimental methodologies for affinity assessment, and a thorough exploration of the associated signaling pathways.
Expanded Receptor Binding Profile of this compound
While the therapeutic effects of this compound in treating schizophrenia are largely attributed to its high affinity for D2 and 5-HT2A receptors, its complete pharmacological signature is defined by its activity at several other key receptors.[1] These interactions contribute to its efficacy in addressing negative and cognitive symptoms, as well as its side effect profile, including sedation and orthostatic hypotension.[2][3]
Quantitative Binding Affinity Data
The affinity of this compound for various neurotransmitter receptors has been quantified using radioligand binding assays, with results typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the known Ki values for this compound at targets beyond D2 and 5-HT2A receptors.
| Receptor Target | This compound's Action | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT1A | Partial Agonist | 2.9 | [4][5][6] |
| Adrenergic α1 | Antagonist | 17 | [4] |
| Serotonin 5-HT1 | Antagonist | 18 | [4][7] |
| Dopamine D1 | Antagonist | 41 | [4][7] |
| Dopamine D4 | Antagonist | Action confirmed; specific Ki not consistently reported. | [2][3] |
| Histamine H1 | Inverse Agonist | Action confirmed; specific Ki not consistently reported. | [2][3] |
Key Molecular Targets and Signaling Pathways
This compound's engagement with multiple receptor systems modulates a complex network of intracellular signaling cascades. Understanding these pathways is critical for elucidating its full mechanism of action.
Serotonin 5-HT1A Receptor (Partial Agonism)
This compound acts as a partial agonist at 5-HT1A receptors. These receptors are Gi/o protein-coupled and are found both as presynaptic autoreceptors on serotonergic neurons in the raphe nucleus and as postsynaptic heteroreceptors in limbic regions.[8] Partial agonism at these sites is thought to contribute to the anxiolytic and antidepressant effects of this compound and may improve cognitive symptoms.[1]
Signaling Cascade: Activation of the 5-HT1A receptor by an agonist like this compound initiates the dissociation of the Gi protein into its αi and βγ subunits.[9]
-
The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10]
-
The Gβγ subunit complex promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, which decreases neuronal firing.[9] It also inhibits voltage-gated Ca2+ channels, further reducing neuronal excitability.[10]
-
Recent evidence also implicates Gβγ subunits in activating downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and synaptogenesis.[9]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Perospirone in Animal Models of Schizophrenia and Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perospirone, an atypical antipsychotic, in various preclinical animal models relevant to schizophrenia and psychosis. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Introduction
This compound is an atypical antipsychotic medication characterized by its unique multi-receptor binding profile. It acts as a potent antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors, and as a partial agonist at serotonin 5-HT₁A receptors[1][2]. This distinct mechanism of action suggests a therapeutic potential for treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics[3]. This document outlines the pharmacological properties of this compound and its effects in established animal models of psychosis.
Pharmacological Profile of this compound
This compound's interaction with key neurotransmitter receptors is central to its antipsychotic effects. Its binding affinities (Ki) for human receptors are summarized below.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D₂ | 1.4 | [4] |
| Serotonin 5-HT₂A | 0.6 | [4] |
| Serotonin 5-HT₁A | 2.9 | |
| Dopamine D₁ | 380 | |
| Adrenergic α₁ | 1.7 | |
| Histamine H₁ | 36 |
Lower Ki values indicate higher binding affinity.
This profile highlights this compound's high affinity for D₂ and 5-HT₂A receptors, a hallmark of atypical antipsychotics, coupled with significant 5-HT₁A partial agonism.
Signaling Pathway of this compound
The therapeutic effects of this compound are mediated through its modulation of dopaminergic and serotonergic pathways.
Preclinical Models and Efficacy Data
The following sections detail the effects of this compound in various animal models used to assess antipsychotic potential.
Models of Positive Symptoms
This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine (B128758), which reflects D₂ receptor antagonism.
Quantitative Data:
| Treatment | Dose (mg/kg, s.c.) | Stereotypy Score (Mean ± SEM) | Reference |
| Vehicle + Apomorphine (0.5 mg/kg) | - | 3.5 ± 0.3 | |
| Haloperidol (B65202) + Apomorphine | 0.05 | 1.8 ± 0.4 | |
| 0.1 | 0.5 ± 0.2 | ||
| This compound + Apomorphine | Data not available in a direct comparative study |
*p < 0.05 compared to Vehicle + Apomorphine. Stereotypy is typically scored on a scale of 0-4 or 0-6.
While direct comparative data for this compound in this specific paradigm is limited in the searched literature, its potent D₂ antagonism suggests it would effectively reduce apomorphine-induced stereotypy.
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Group-housed with a 12-h light/dark cycle, with food and water ad libitum.
-
Acclimatization: Acclimatize rats to the testing cages (e.g., transparent Plexiglas cages) for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer this compound or a reference compound (e.g., haloperidol) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (s.c.).
-
-
Observation and Scoring:
-
Immediately after apomorphine injection, place the rat in the observation cage.
-
Observe and score stereotyped behavior at regular intervals (e.g., every 5 or 10 minutes) for a total of 60-90 minutes.
-
Use a standardized scoring system (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = periodic sniffing and licking; 4 = continuous sniffing, licking, and gnawing).
-
-
Data Analysis: Analyze the time-course of stereotypy scores or the total stereotypy score over the observation period.
Blockade of the N-methyl-D-aspartate (NMDA) receptor with antagonists like MK-801 or phencyclidine (PCP) induces hyperlocomotion in rodents, modeling the positive symptoms and glutamatergic hypofunction hypothesis of schizophrenia.
Quantitative Data: Reversal of MK-801-Induced Hyperlocomotion in Mice
| Pre-treatment | Dose (mg/kg) | MK-801 (0.2 mg/kg) Locomotor Activity (Distance in cm, Mean ± SEM) | Reference |
| Vehicle | - | 12500 ± 1500 | |
| Risperidone | 0.1 | 4500 ± 500* | |
| This compound | Data not available in a direct comparative study |
*p < 0.001 compared to Vehicle + MK-801.
Experimental Protocol: MK-801-Induced Hyperlocomotion in Mice
Detailed Methodology:
-
Animals: Male C57BL/6J or Swiss Webster mice (20-30g).
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or a video-tracking system.
-
Habituation: Allow mice to explore the open-field arena for 30-60 minutes one day prior to testing.
-
Drug Administration:
-
On the test day, administer this compound or vehicle (i.p.).
-
After a 30-minute pretreatment interval, administer MK-801 (i.p.).
-
-
Data Collection: Immediately place the mouse in the center of the open-field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the total locomotor activity during the test session or divide the session into time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
Models of Negative and Affective Symptoms
This model assesses the effects of drugs on anxiety-like behavior, which can be relevant to the negative and affective symptoms of schizophrenia.
Quantitative Data: Effect on Freezing Behavior in Rats
| Treatment | Dose (mg/kg, p.o.) | Duration of Freezing (s, Mean ± SEM) | Reference |
| Vehicle | - | 145 ± 15 | |
| This compound | 0.3 | 100 ± 12 | |
| 1.0 | 75 ± 10 | ||
| 3.0 | 60 ± 8 | ||
| Haloperidol | 0.1 - 3.0 | No significant effect | |
| Risperidone | 0.1 | 80 ± 11 |
*p < 0.05 compared to Vehicle.
This compound significantly reduces freezing behavior, an effect not observed with the typical antipsychotic haloperidol, suggesting efficacy against anxiety-like symptoms.
Experimental Protocol: Conditioned Fear Stress in Rats
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (175-255g).
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Conditioning (Day 1):
-
Place the rat in the conditioning chamber.
-
After a 2-minute acclimation period, present an auditory conditioned stimulus (CS; e.g., a tone) for 20 seconds.
-
During the final 2 seconds of the CS, deliver an unconditioned stimulus (US; e.g., a 0.5 mA footshock).
-
Repeat the CS-US pairing (e.g., 5 times with a 2-minute interval).
-
-
Testing (Day 2):
-
Administer this compound or vehicle orally (p.o.).
-
After a 60-minute pretreatment interval, place the rat back into the conditioning chamber (contextual fear) or a novel chamber with the CS presentation (cued fear).
-
Record the duration of freezing behavior (complete immobility except for respiratory movements) for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the percentage of time spent freezing during the test session.
Models of Extrapyramidal Side Effects (EPS)
This model is used to predict the likelihood of a drug causing extrapyramidal side effects (EPS), particularly parkinsonism-like symptoms. Catalepsy is a state of motor immobility and waxy flexibility. Atypical antipsychotics are expected to induce less catalepsy than typicals like haloperidol.
Quantitative Data: Induction of Catalepsy in Rats
| Treatment | Dose (mg/kg, i.p.) | Catalepsy Score (Median descent latency in seconds) | Reference |
| Vehicle | - | < 10 | |
| Haloperidol | 0.25 | ~60 | |
| 0.5 | ~120 | ||
| This compound | Data suggests weaker induction than haloperidol, but direct dose-response comparison is limited. |
This compound is reported to be weaker than haloperidol in inducing catalepsy, which is consistent with its atypical profile.
Experimental Protocol: Catalepsy Bar Test in Rats
Detailed Methodology:
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A horizontal metal or wooden bar, approximately 1 cm in diameter, fixed at a height of 9 cm above the base.
-
Drug Administration: Administer this compound, haloperidol, or vehicle (i.p. or s.c.).
-
Testing:
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the rat to remove both paws from the bar.
-
If the rat does not move within a predetermined cutoff time (e.g., 180 seconds), the test is ended, and the cutoff time is recorded.
-
-
Data Analysis: The latency to descend is used as the measure of catalepsy. Data is often analyzed using non-parametric statistics due to the use of a cutoff time.
Conclusion
The preclinical data available for this compound in animal models of schizophrenia and psychosis support its classification as an atypical antipsychotic. Its potent D₂ and 5-HT₂A receptor antagonism, combined with 5-HT₁A partial agonism, likely contributes to its efficacy in models of positive, negative, and affective symptoms, with a reduced propensity to induce extrapyramidal side effects compared to typical antipsychotics. The protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel antipsychotic candidates. Further research with direct comparative studies in models of apomorphine-induced stereotypy, prepulse inhibition, and conditioned avoidance response would provide a more complete quantitative picture of this compound's preclinical profile.
References
Application Notes and Protocols for Perospirone in Conditioned Fear Stress Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perospirone, an atypical antipsychotic, in conditioned fear stress (CFS) models in rats. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to facilitate research into the anxiolytic potential of this compound and related compounds.
Introduction
Conditioned fear stress is a widely utilized preclinical model to study the neurobiology of anxiety and screen potential anxiolytic drugs. The model is based on Pavlovian conditioning, where a neutral stimulus (e.g., a tone or a specific context) is paired with an aversive unconditioned stimulus (e.g., a mild footshock), leading to a conditioned fear response, most commonly measured as "freezing" behavior in rats.
This compound is an atypical antipsychotic with a multi-receptor binding profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and as a partial agonist at 5-HT1A receptors.[1][2][3] This unique pharmacological profile suggests its potential utility in modulating fear and anxiety. Studies have shown that this compound can attenuate conditioned fear responses in rats, highlighting its anxiolytic-like properties.[4][5][6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other antipsychotic drugs on freezing behavior in the conditioned fear stress model in rats.
Table 1: Effect of Acute Oral Administration of this compound and Other Antipsychotics on Conditioned Fear Stress-Induced Freezing Behavior in Rats [4][5]
| Compound | Dose (mg/kg, p.o.) | Effect on Freezing Behavior |
| This compound | 0.3 - 3 | Significant, dose-dependent attenuation |
| 6 | Reduced effect (U-shaped dose-response) | |
| Clozapine | 1 - 30 | Reduced freezing (U-shaped dose-response) |
| Risperidone | 0.03 - 1 | Reduced freezing (U-shaped dose-response) |
| Ritanserin | 0.1 - 1 | Reduced freezing (U-shaped dose-response) |
| Ketanserin | 0.3 - 1 | Reduced freezing (U-shaped dose-response) |
| Haloperidol | 0.1 - 3 | No reduction in freezing |
| Chlorpromazine | 3 - 100 | No reduction in freezing |
| Thioridazine | 3 - 100 | No reduction in freezing |
| Diazepam (Control) | 0.1 - 3 | Reduced freezing |
| Desipramine (Control) | 10 - 100 | Reduced freezing |
| Imipramine (Control) | 10 - 100 | Reduced freezing |
Table 2: Effect of Subacute Oral Administration of this compound on Conditioned Fear Stress-Induced Freezing Behavior in Rats [4][5]
| Compound | Daily Dose (mg/kg/day, p.o.) | Treatment Duration | Effect on Freezing Behavior |
| This compound | 1 - 10 | 2 weeks | Prevented the induction of freezing |
| Imipramine | 30 | 2 weeks | Prevented the induction of freezing |
Experimental Protocols
Conditioned Fear Stress (CFS) Protocol
This protocol is designed to induce a conditioned fear response in rats, which is then used to assess the effects of pharmacological agents like this compound.
a. Apparatus:
-
A set of fear conditioning chambers, each placed within a sound-attenuating cubicle.
-
The chambers should have a grid floor connected to a shock generator and scrambler for footshock delivery.
-
A speaker for delivering the auditory conditioned stimulus (CS) and a house light.
-
A video camera for recording the behavioral sessions for later analysis.
b. Procedure:
-
Habituation (Day 1):
-
Place each rat individually into the conditioning chamber for a 5-10 minute period to allow for exploration and habituation to the novel environment. No stimuli are presented during this phase.
-
-
Conditioning (Day 2):
-
Place the rat in the same conditioning chamber.
-
After a 2-3 minute baseline period, present the auditory CS (e.g., a tone of 80 dB, 10 kHz for 20-30 seconds).
-
The CS should co-terminate with a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 0.5-1 second).
-
Repeat the CS-US pairing 3-5 times with a variable inter-trial interval (e.g., averaging 180 seconds).
-
Remove the rat from the chamber 1-2 minutes after the final pairing.
-
-
Testing (Day 3):
-
Contextual Fear Testing: Place the rat back into the same conditioning chamber for a 5-8 minute period without presenting the tone or the footshock.
-
Cued Fear Testing: Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues) and after a baseline period, present the auditory CS for a set duration (e.g., 2-3 minutes).
-
Record the entire session for subsequent behavioral scoring.
-
c. Behavioral Scoring:
-
Freezing is defined as the complete absence of all movement except for respiration.
-
A trained observer, blind to the experimental conditions, should score the amount of time the rat spends freezing during the observation period. This can also be done using automated video analysis software.
-
The percentage of time spent freezing is calculated as: (Total freezing time / Total observation time) x 100.
Drug Administration Protocol
-
This compound is typically administered orally (p.o.).
-
For acute studies, administer this compound at the desired dose (e.g., 0.3, 1, 3, 6 mg/kg) 60 minutes before the fear conditioning testing session.[7]
-
For subacute studies, administer this compound daily at the desired dose (e.g., 1, 10 mg/kg) for a period of 2 weeks prior to the conditioning and testing phases.[4][5]
-
A vehicle control group (e.g., saline or a suspension vehicle) should always be included.
c-Fos Immunohistochemistry Protocol
c-Fos expression is used as a marker of neuronal activation. This protocol can be used to examine the effects of this compound on neuronal activity in brain regions associated with fear, such as the amygdala and medial prefrontal cortex.
a. Tissue Preparation:
-
Ninety minutes after the behavioral testing, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Extract the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
b. Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Wash and then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the c-Fos positive cells using a diaminobenzidine (DAB) solution.
-
Mount the sections on slides, dehydrate, and coverslip.
c. Quantification:
-
Capture images of the brain regions of interest (e.g., basolateral amygdala, central nucleus of the amygdala, prelimbic cortex, infralimbic cortex) using a microscope.
-
Count the number of c-Fos positive nuclei in each region using image analysis software.
-
Compare the number of c-Fos positive cells between different treatment groups.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for the conditioned fear stress model.
Caption: Simplified signaling pathway of this compound's action.
Caption: Logical relationship of this compound's effect on fear.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
- 6. Video: Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats [jove.com]
- 7. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: Perospirone for Marble-Burying Behavior as a Model for OCD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the marble-burying test as a preclinical animal model for Obsessive-Compulsive Disorder (OCD) and the specific application of perospirone in this model. Detailed protocols and data interpretation guidelines are provided to assist in the design and execution of studies aimed at evaluating potential anti-compulsive therapeutic agents.
Introduction
Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive behaviors (compulsions). The marble-burying test in rodents is a widely utilized behavioral paradigm to model compulsive-like behavior.[1][2][3][4] This behavior is sensitive to pharmacological agents known to be effective in treating OCD, such as selective serotonin (B10506) reuptake inhibitors (SSRIs).[1] this compound, an atypical antipsychotic, has demonstrated efficacy in reducing marble-burying behavior, suggesting its potential as a therapeutic agent for OCD.[5][6][7]
This compound's pharmacological profile includes antagonist activity at dopamine (B1211576) D2 and serotonin 5-HT2A receptors, and agonist activity at serotonin 5-HT1A receptors.[5][6][8][9] Studies suggest that its inhibitory effect on marble-burying is mediated through its 5-HT1A receptor agonism.[5][6] This makes the this compound-marble burying model a valuable tool for investigating the neurobiological mechanisms of OCD and for screening novel compounds with potential anti-compulsive properties.
Data Presentation
Table 1: Effect of this compound and Other Antipsychotics on Marble-Burying Behavior in Mice
| Treatment | Dose | Route | Number of Marbles Buried (Mean ± SEM) | Locomotor Activity |
| Vehicle | - | p.o. | 20.3 ± 1.5 | No significant effect |
| This compound | 10 mg/kg | p.o. | 8.5 ± 2.1 | No significant effect |
| Haloperidol | 0.1 mg/kg | i.p. | 9.8 ± 3.2 | Significantly suppressed |
| Risperidone | 1 mg/kg | p.o. | 11.2 ± 2.9* | Significantly suppressed |
*p < 0.05 compared to vehicle. Data synthesized from multiple sources.[5][6][7]
Table 2: Investigation of the Role of the 5-HT1A Receptor in this compound's Effect
| Treatment Group | Dose | Route | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | i.p. | 19.8 ± 1.7 |
| This compound | 10 mg/kg | p.o. | 7.9 ± 2.3 |
| WAY100135 + this compound | 10 mg/kg + 10 mg/kg | i.p. + p.o. | 18.5 ± 2.0# |
| 8-OH-DPAT | 3 mg/kg | i.p. | 6.2 ± 1.9 |
| WAY100135 + 8-OH-DPAT | 10 mg/kg + 3 mg/kg | i.p. + i.p. | 17.9 ± 2.2# |
*p < 0.05 compared to vehicle. #p < 0.05 compared to this compound or 8-OH-DPAT alone. WAY100135 is a selective 5-HT1A receptor antagonist. 8-OH-DPAT is a selective 5-HT1A receptor agonist. Data synthesized from multiple sources.[5][6]
Experimental Protocols
Marble-Burying Test Protocol
This protocol is adapted from established methodologies to assess compulsive-like behavior in mice.[2][10][11][12]
Materials:
-
Standard mouse cages (e.g., polycarbonate cages, approximately 26 cm x 48 cm x 20 cm)[11]
-
Glass marbles (approximately 15 mm in diameter)[11]
-
Test compounds (e.g., this compound) and vehicle
-
Stopwatch or timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[12] Handle the mice gently for several days leading up to the test to reduce stress.[12]
-
Cage Preparation: Add fresh, unscented bedding to each test cage to a depth of 5 cm.[1][11] Level the surface of the bedding.
-
Marble Placement: Gently place 20 marbles evenly on the surface of the bedding.[2][11] A common arrangement is 5 rows of 4 marbles.[11]
-
Drug Administration: Administer the test compound (e.g., this compound 10 mg/kg, p.o.) or vehicle at the appropriate time before placing the mouse in the test cage.
-
Test Initiation: Place a single mouse in the test cage.[12]
-
Test Duration: Allow the mouse to remain in the cage undisturbed for 30 minutes.[10][11][12]
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.[1][11][12] Scoring should be performed by at least two investigators who are blind to the treatment conditions.[11]
-
Data Analysis: Compare the number of buried marbles between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Assessment
To ensure that the reduction in marble-burying is not a result of sedation or motor impairment, a locomotor activity test should be conducted.[5][6]
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software or photobeam detection system
Procedure:
-
Drug Administration: Administer the same doses of the test compounds or vehicle as used in the marble-burying test.
-
Test Initiation: Place a single mouse in the center of the open field apparatus.
-
Test Duration: Record the locomotor activity (e.g., distance traveled, number of line crossings) for a period of 30 minutes.
-
Data Analysis: Compare the locomotor activity data between treatment groups to identify any significant differences.
Visualizations
References
- 1. Marble burying - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Marble burying as compulsive behaviors in male and female mice | Acta Neurobiologiae Experimentalis [ane.pl]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Marble Burying [protocols.io]
- 11. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
In Vitro Assays to Assess Perospirone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone is an atypical antipsychotic agent utilized in the treatment of schizophrenia and acute bipolar mania.[1][2] Its therapeutic efficacy is attributed to a unique pharmacological profile, acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[2][3] This multi-receptor interaction is believed to contribute to its effectiveness against both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound at its primary molecular targets. The included methodologies are essential for researchers in drug discovery and development to quantify the binding affinity and functional activity of this compound and similar compounds.
Data Presentation
The following tables summarize the in vitro binding affinities of this compound for its principal receptor targets.
Table 1: this compound Receptor Binding Affinities
| Receptor | Action | Kᵢ (nM) |
| Dopamine D₂ | Antagonist | 0.6[1] |
| Serotonin 5-HT₂ₐ | Inverse Agonist | 1.3[1] |
| Serotonin 5-HT₁ₐ | Partial Agonist | 2.9[1] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: this compound Functional Activity (In Vivo)
| Target/Assay | Parameter | Value | Species |
| Dopamine D₂ Receptor Occupancy | EC₅₀ | 0.31 ng/mL | Human[5] |
EC₅₀ (Half-maximal effective concentration) in this context refers to the plasma concentration of this compound required to achieve 50% occupancy of the dopamine D₂ receptors in the brain, as measured by positron emission tomography (PET).[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the Dopamine D₂ and Serotonin 5-HT₂ₐ receptors, along with a typical experimental workflow for assessing the antagonist activity of a test compound like this compound.
Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway.
General Experimental Workflow for In Vitro Assays.
Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol determines the binding affinity of this compound to the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific Ligand: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Fluid: Ecolite(+) or similar.
-
Scintillation Counter: MicroBeta or similar.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand.
-
Non-specific Binding: 25 µL of non-specific ligand, 25 µL of radioligand.
-
Test Compound: 25 µL of this compound dilution, 25 µL of radioligand.
-
-
Initiate Reaction: Add 50 µL of the diluted membrane preparation to all wells. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-wetted glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Scintillation Counting: Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP-based Functional Assay for Dopamine D₂ Receptor Antagonism
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and a selection antibiotic.
-
Agonist: Dopamine or a selective D₂ agonist like Quinpirole.
-
Stimulation Agent: Forskolin (B1673556).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit: A commercially available kit based on HTRF, ELISA, or luminescence.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Pre-incubation: Remove the culture medium and add serial dilutions of this compound or vehicle control in assay buffer to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀) mixed with a fixed concentration of forsklin to all wells. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data to the control wells (forskolin alone vs. forskolin + dopamine).
-
Plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Calcium Flux Functional Assay for 5-HT₂ₐ Receptor Antagonism
This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium concentration.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and a selection antibiotic.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound hydrochloride.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluorescence Plate Reader: An instrument with kinetic reading capabilities and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Transfer the plate to the fluorescence plate reader. Add serial dilutions of this compound to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Establish a baseline fluorescence reading for 10-20 seconds. Use the instrument's injectors to add a fixed concentration of serotonin (typically the EC₈₀) to all wells simultaneously.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (agonist alone).
-
Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging of Perospirone Receptor Occupancy
Introduction
Perospirone is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic action is attributed to its interaction with multiple neurotransmitter receptors. This compound demonstrates a high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors.[1][3] Positron Emission Tomography (PET) is a powerful and non-invasive imaging technique that allows for the in-vivo quantification of receptor occupancy by drugs like this compound in the human brain.[4] Measuring the relationship between the administered dose of a drug and the percentage of target receptors it occupies is crucial for optimizing therapeutic dosing, ensuring target engagement, and minimizing potential side effects.
These application notes provide a summary of quantitative data and detailed protocols derived from PET imaging studies of this compound, intended for researchers, scientists, and professionals in drug development.
Application Note 1: Dopamine D2 Receptor Occupancy
The primary mechanism of action for most antipsychotics involves the blockade of dopamine D2 receptors. PET studies have been instrumental in defining the therapeutic window for D2 receptor occupancy, generally accepted to be between 65-80% to achieve antipsychotic effects without inducing significant extrapyramidal symptoms. Studies using PET with specific radioligands have successfully quantified the D2 receptor occupancy of this compound in both patients with schizophrenia and healthy volunteers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from PET studies investigating this compound's occupancy of D2 receptors.
Table 1: D2 Receptor Occupancy in Patients with Schizophrenia Radioligand: [11C]FLB457 (targets extrastriatal D2 receptors)
| This compound Dose (mg/day) | Time Before PET (hours) | Brain Region | D2 Occupancy (%) |
| 16 | 2.5 | Temporal Cortex | >70% |
| 16-48 (various) | N/A | Temporal Cortex | 39.6% - 83.8% |
Data sourced from Arakawa et al., 2010.
Table 2: Time-Course of D2 Receptor Occupancy in Healthy Subjects Radioligand: [11C]raclopride (targets striatal D2 receptors) Study Design: Single 16 mg oral dose of this compound, followed by serial PET scans.
| Time After Administration (hours) | Brain Region | Mean D2 Occupancy (%) |
| 1.5 | Striatum | 74.8% |
| 8 | Striatum | 60.1% |
| 25.5 | Striatum | 31.9% |
Data sourced from Arakawa et al., 2010.
These results indicate that a single 16 mg dose of this compound can achieve therapeutic levels of D2 receptor occupancy (>70%) near its peak. The occupancy then declines to approximately half after about 22 hours, demonstrating a significant dissociation from the receptor over time.
Experimental Workflow Visualization
The logical flow of a typical clinical PET receptor occupancy study is outlined below.
Application Note 2: Serotonin 5-HT2A and 5-HT1A Receptor Occupancy
This compound's profile as an atypical antipsychotic is defined by its strong interactions with serotonin receptors, particularly its antagonism at 5-HT2A receptors and agonism at 5-HT1A receptors. This dual action is thought to contribute to its efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
-
5-HT2A Receptor Occupancy : PET studies have confirmed that atypical antipsychotics, including this compound, generally exhibit higher occupancy at 5-HT2A receptors than at D2 receptors at therapeutic doses. While specific quantitative data for this compound from the provided search results is limited, studies on similar drugs like risperidone (B510) show that a low dose (1 mg) can lead to ~60% 5-HT2A occupancy.
-
5-HT1A Receptor Occupancy : this compound acts as an agonist at 5-HT1A receptors. This action is believed to modulate dopamine release and contribute to its therapeutic effects. Measuring receptor occupancy by agonist drugs with PET can be challenging, as agonist binding is often sensitive to the presence of endogenous neurotransmitters and may require specialized agonist radiotracers for accurate quantification.
Signaling Pathway Visualization
The diagram below illustrates the interaction of this compound with key postsynaptic receptors.
References
- 1. Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects | Semantic Scholar [semanticscholar.org]
- 3. This compound, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Perospirone on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of perospirone on dopaminergic neurons. Detailed protocols for key experiments are included to facilitate the replication and extension of these studies.
Introduction
This compound is an atypical antipsychotic agent with a unique pharmacological profile, acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors.[1][2] Understanding the electrophysiological consequences of this compound's interaction with dopaminergic neurons is crucial for elucidating its mechanism of action and therapeutic benefits, particularly its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[2]
Dopaminergic neurons, primarily located in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), play a critical role in reward, motivation, and motor control.[3][4] Their firing patterns are tightly regulated by neurotransmitters, including dopamine itself, through autoreceptors. Dysregulation of dopaminergic signaling is a key feature of several neuropsychiatric disorders.
This document outlines protocols for in vivo and in vitro electrophysiological recordings to characterize the effects of this compound on the firing activity of dopaminergic neurons.
Data Presentation
The following tables summarize the quantitative data from electrophysiological studies on the effects of this compound on dopaminergic neuron activity.
Table 1: Effect of Intravenous this compound on Methamphetamine-Induced Inhibition of VTA Dopaminergic Neuron Firing
| This compound Dose (mg/kg, i.v.) | Reversal of Methamphetamine-Induced Inhibition (%) |
| 0.1 | Partial Reversal |
| 0.5 | Complete Reversal |
| 1.0 | Complete Reversal |
Data synthesized from descriptive accounts in referenced studies. The study demonstrated a dose-dependent reversal.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| 5-HT2A | 0.6 |
| Dopamine D2 | 1.4 |
| 5-HT1A | 2.9 |
Data from MedChemExpress.
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording of VTA Dopaminergic Neurons in Anesthetized Rats
This protocol is designed to investigate the systemic effects of this compound on the spontaneous firing rate of VTA dopaminergic neurons.
1. Animal Preparation:
-
Male Wistar rats (250-350 g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).
-
The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
-
A burr hole is drilled in the skull overlying the VTA (coordinates: AP -5.2 to -5.6 mm from bregma, ML 0.4 to 0.8 mm from midline, DV 7.5 to 8.5 mm from the cortical surface).
2. Recording Electrode and Drug Administration:
-
A glass micropipette (tip diameter 1-3 µm) filled with 2 M NaCl and 2% Pontamine Sky Blue is lowered into the VTA.
-
Extracellular action potentials are amplified, filtered (0.3-3 kHz), and displayed on an oscilloscope.
-
A lateral tail vein is cannulated for intravenous (i.v.) drug administration.
3. Identification of Dopaminergic Neurons:
-
Dopaminergic neurons are identified based on their characteristic electrophysiological properties:
-
Slow, irregular firing rate (2-10 Hz).
-
Long-duration action potentials (>2.5 ms) with a prominent negative component.
-
A biphasic (positive-negative) or triphasic (positive-negative-positive) waveform.
-
Burst firing patterns may be observed.
-
4. Experimental Procedure:
-
Once a stable recording of a putative dopaminergic neuron is established, a baseline firing rate is recorded for at least 5 minutes.
-
To induce inhibition of firing, methamphetamine (1 mg/kg) is administered i.v.
-
After stabilization of the methamphetamine-induced inhibition, this compound hydrochloride, dissolved in saline, is administered i.v. in a dose-dependent manner (e.g., 0.1, 0.5, 1.0 mg/kg).
-
The firing rate of the neuron is continuously monitored and recorded for at least 10 minutes after each drug administration.
-
At the end of the experiment, the recording site is marked by iontophoretic ejection of Pontamine Sky Blue for later histological verification.
5. Data Analysis:
-
The firing rate (spikes/second) is calculated in 10-second bins.
-
The percentage reversal of methamphetamine-induced inhibition by this compound is calculated as: ((Firing Rate after this compound - Firing Rate after Methamphetamine) / (Baseline Firing Rate - Firing Rate after Methamphetamine)) * 100.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Dopaminergic Neurons in Midbrain Slices
This protocol allows for the direct investigation of this compound's effects on the membrane properties of dopaminergic neurons.
1. Brain Slice Preparation:
-
Rats are deeply anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified artificial cerebrospinal fluid, ACSF).
-
Coronal or sagittal slices (250-300 µm thick) containing the VTA or SNc are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.
2. Solutions:
-
ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled continuously with 95% O2 / 5% CO2.
-
Internal Solution (for patch pipette, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
3. Recording Procedure:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at 32-34°C.
-
Dopaminergic neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. They typically appear as large, fusiform neurons.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ).
-
Recordings are made in current-clamp or voltage-clamp mode to measure membrane potential, firing rate, and ionic currents.
4. Drug Application:
-
This compound hydrochloride is dissolved in ACSF to the desired final concentration (e.g., 10 nM - 10 µM).
-
The this compound-containing ACSF is bath-applied to the slice.
5. Experimental Paradigms:
-
Effect on Resting Membrane Potential and Spontaneous Firing: Record the membrane potential and firing rate before and after this compound application.
-
Interaction with Dopamine: In the presence of this compound, apply dopamine to the bath to assess this compound's ability to block dopamine-induced hyperpolarization.
-
Investigation of 5-HT1A Agonist Effects: Apply this compound and observe for hyperpolarization of the membrane potential, a characteristic effect of 5-HT1A agonism. This can be confirmed by pre-application of a 5-HT1A antagonist like WAY-100635.
Mandatory Visualizations
References
- 1. This compound, a novel atypical antipsychotic drug, potentiates fluoxetine-induced increases in dopamine levels via multireceptor actions in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Formation and Function of the VTA Dopamine System [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Perospirone-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perospirone is an atypical antipsychotic agent characterized by its unique pharmacological profile, acting as a potent antagonist at both serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and as a partial agonist at the 5-HT1A receptor.[1][2][3][4] This multi-target engagement is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][3][5] The development of novel compounds with a this compound-like profile requires robust and reliable in vitro screening methods to accurately characterize their activity at these key receptors.
These application notes provide detailed protocols for a suite of cell-based assays designed to identify and characterize compounds that exhibit antagonist activity at the human dopamine D2 and serotonin 5-HT2A receptors, the primary targets of this compound. The described assays are suitable for high-throughput screening (HTS) and lead optimization efforts.
Key Pharmacological Targets of this compound
A comprehensive screening cascade for this compound-like compounds should assess activity at its primary and key secondary targets.
| Target Receptor | Action of this compound | Associated Therapeutic Effect |
| Dopamine D2 | Antagonist[1][3] | Amelioration of positive symptoms of psychosis[1][5] |
| Serotonin 5-HT2A | Antagonist / Inverse Agonist[1][2] | Improvement of negative and cognitive symptoms[1][2] |
| Serotonin 5-HT1A | Partial Agonist[1][3] | Potential anxiolytic and antidepressant effects[3] |
| Dopamine D4 | Antagonist[1][2] | Contributes to antipsychotic profile |
| α1-Adrenergic | Antagonist[1][2] | May contribute to side effects like hypotension |
| Histamine H1 | Inverse Agonist[1][2] | May contribute to sedative effects |
Data Presentation: Comparative Potency of this compound and Reference Compounds
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other relevant antipsychotic drugs at the primary D2 and 5-HT2A receptors. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Reference(s) |
| This compound | 1.4 | 0.6 | 2.9 | [6] |
| Haloperidol | 1.55 | - | - | [7] |
| Risperidone | 3.13 | 0.16 | 420 | [7][8] |
| Clozapine | - | - | - | - |
| Ketanserin | - | 0.75 | - | [9] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50, nM) in Cell-Based Assays
| Compound | D2 Antagonism (cAMP Assay) | 5-HT2A Antagonism (Calcium Flux Assay) | Reference(s) |
| This compound | Data not available | Data not available | |
| Haloperidol | ~10-50 | >1000 | [10] |
| Risperidone | ~5-10 | ~0.5-2 | [7][11] |
| Ketanserin | >1000 | ~1-6 | [1][12] |
Table 3: Functional Agonist Potency (EC50, nM) for Reference Agonists
| Agonist | Receptor | Assay Type | EC50 (nM) | Reference(s) |
| Dopamine | Dopamine D2 | cAMP | 2760 | [5] |
| Quinpirole | Dopamine D2 | cAMP | ~2-56 | [3] |
| Serotonin (5-HT) | Serotonin 5-HT2A | Calcium Flux | ~14-47 | [1][4] |
EC50 is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Experimental Protocols
Dopamine D2 Receptor Antagonist cAMP Assay
Principle: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gi/o).[3] Activation by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] Antagonists block this effect. This assay measures the ability of test compounds to reverse the agonist-induced decrease in cAMP levels, typically after stimulating cAMP production with forskolin (B1673556).
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human Dopamine D2 receptor (e.g., DRD2 Nomad Cell Line).[5]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagents:
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine or Quinpirole (D2 receptor agonist).
-
Haloperidol or Risperidone (reference D2 receptor antagonist).
-
Test Compounds (this compound-like molecules).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay).
-
Protocol:
-
Cell Plating:
-
The day before the assay, seed the D2 receptor-expressing cells into a 384-well white opaque assay plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds, this compound, and a reference antagonist (e.g., Haloperidol) in assay buffer. Typically, an 11-point, 1:3 dilution series is prepared, starting from 10 µM.
-
Prepare a fixed concentration of a D2 agonist (e.g., Dopamine at its EC80, approximately 1-5 µM) in assay buffer containing a constant concentration of forskolin (e.g., 10 µM).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add 10 µL of diluted test compound or reference antagonist to the appropriate wells. For control wells, add 10 µL of assay buffer (with DMSO for vehicle control).
-
Pre-incubate the plate at 37°C for 15-30 minutes.[3]
-
Add 10 µL of the agonist/forskolin mixture to all wells.
-
Incubate for 30 minutes at 37°C.[3]
-
-
Signal Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.
-
Normalize the data using vehicle control (0% reversal) and a no-agonist control (100% reversal).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.[13]
-
Serotonin 5-HT2A Receptor Antagonist Calcium Flux Assay
Principle: The 5-HT2A receptor is coupled to a Gq/G11 protein.[1] Agonist binding activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[4][14] This transient increase in intracellular Ca²⁺ can be measured using a fluorescent calcium-sensitive dye. Antagonists will block this agonist-induced calcium release.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[4]
-
Culture Medium: As described for the D2 assay.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calbryte™ 520 AM) with probenecid (B1678239).
-
Serotonin (5-HT) (5-HT2A receptor agonist).
-
Ketanserin or Risperidone (reference 5-HT2A receptor antagonist).
-
Test Compounds.
-
Protocol:
-
Cell Plating:
-
The day before the assay, seed the 5-HT2A receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom assay plate at a density that will form a confluent monolayer (e.g., 20,000-40,000 cells/well for 96-well).[14]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions, including probenecid to prevent dye extrusion.
-
Remove the culture medium and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
During dye loading, prepare serial dilutions of test compounds and a reference antagonist (e.g., Ketanserin) in assay buffer.
-
Prepare a fixed concentration of Serotonin at its EC80 (e.g., 30-100 nM) in assay buffer.
-
Transfer the assay plate to a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the test compounds/antagonist to the cells and pre-incubate for 15 minutes.[14]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the Serotonin solution to all wells.
-
Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data as a percentage of the response in the vehicle-treated control wells (0% inhibition) and wells with a saturating concentration of a reference antagonist (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Dopamine D2 Receptor CRE-Luciferase Reporter Gene Assay
Principle: This assay provides a transcriptional readout of D2 receptor activation. The D2 receptor's inhibition of adenylyl cyclase leads to decreased PKA activity and reduced phosphorylation of the cAMP Response Element-Binding Protein (CREB).[2] This assay uses a cell line co-expressing the D2 receptor and a luciferase reporter gene under the control of a cAMP Response Element (CRE).[2][7] When cAMP is high (stimulated by forskolin), CREB is active and drives luciferase expression. A D2 agonist will inhibit this, reducing the luminescence signal. An antagonist will block the agonist's effect, thereby restoring luciferase expression.
Materials:
-
Cells: HEK293 or CHO cells stably co-expressing the human D2 receptor and a CRE-luciferase reporter construct (e.g., GloResponse™ CRE-luc2P HEK293).[2][12]
-
Culture Medium: As described for the D2 assay.
-
Assay Medium: Serum-free culture medium.
-
Reagents:
-
Forskolin.
-
Dopamine (D2 receptor agonist).
-
Haloperidol or Spiperone (reference D2 receptor antagonist).
-
Test Compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).
-
Protocol:
-
Cell Plating:
-
The day before the assay, seed the reporter cells into a 96-well or 384-well white opaque assay plate at 10,000-20,000 cells/well.[2]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of test compounds and a reference antagonist in assay medium.
-
Remove the culture medium from the cells.
-
Add 40 µL of assay medium containing the appropriate concentration of test compound/antagonist to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Add 10 µL of assay medium containing a fixed concentration of Dopamine (EC80) and a sub-maximal concentration of forskolin (e.g., 1-5 µM) to the wells. The final volume should be 50 µL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2][12]
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add an equal volume of luciferase assay reagent to each well (e.g., 50 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data. The "0% antagonism" control will be wells with forskolin and dopamine. The "100% antagonism" control will be wells with only forskolin.
-
Calculate the percentage of antagonist activity for each concentration of the test compound.
-
Plot the percentage of activity against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols for cAMP, calcium flux, and reporter gene assays offer a robust framework for screening and characterizing novel compounds targeting the dopamine D2 and serotonin 5-HT2A receptors. By employing these methods, researchers can effectively identify and advance this compound-like candidates with desired pharmacological profiles for the potential treatment of schizophrenia and other CNS disorders. The comparative data presented serves as a critical benchmark for these discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. alkyne-amidite-hydroxyprolinol.com [alkyne-amidite-hydroxyprolinol.com]
- 7. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. promega.com [promega.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Perospirone in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perospirone is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors, alongside partial agonism at 5-HT₁A receptors.[1][2][3] These application notes provide a detailed protocol for the oral administration of this compound to mice, a critical procedure for preclinical studies evaluating its efficacy and pharmacokinetic profile. This document outlines the preparation of a suitable vehicle, the oral gavage procedure, and relevant dosage information. Additionally, it includes a summary of available pharmacokinetic and pharmacological data and visual diagrams of this compound's signaling pathway and the experimental workflow.
Data Presentation
| Parameter | Value | Species | Notes |
| Dosage | 10 mg/kg (p.o.) | Mouse | Effective dose in a marble-burying behavior study. |
| Maximum Non-Lethal Dose | 50 mg/kg (p.o.) | Mouse | |
| Time to Peak Plasma Concentration (Tmax) | 0.8 - 1.5 hours | Human | Following a single oral dose.[1] |
| Elimination Half-Life | ~1.9 hours | Human | Following a single oral dose. |
| Vehicle for Oral Gavage | 10% aqueous solution of gum arabic | Mouse | Used in toxicology studies. |
Experimental Protocols
Materials
-
This compound hydrochloride
-
Gum arabic
-
Sterile, distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
70% ethanol
Dosing Solution Preparation (10% Gum Arabic Suspension)
This protocol is for the preparation of a 1 mg/mL suspension of this compound in a 10% gum arabic solution, suitable for a 10 mg/kg dose in a 20 g mouse (0.2 mL administration volume). Adjust concentrations as needed for different dosages or mouse weights.
-
Prepare the 10% Gum Arabic Solution:
-
Weigh 1 g of gum arabic powder.
-
In a sterile beaker, add the gum arabic to 10 mL of sterile, distilled water.
-
Stir the mixture using a magnetic stirrer until the gum arabic is fully dissolved. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume. For a 1 mg/mL solution in 10 mL, weigh 10 mg of this compound.
-
Triturate the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add the 10% gum arabic solution to the this compound powder while continuously triturating to create a uniform suspension.
-
Alternatively, the this compound powder can be placed in a small glass vial, a small volume of the vehicle added to create a paste, and then the remaining vehicle added with vigorous vortexing or homogenization.
-
-
Final Preparation:
-
Transfer the final suspension to a sterile container.
-
Continuously stir the suspension on a magnetic stirrer at a low speed to maintain homogeneity during the dosing procedure.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Oral Gavage Procedure in Mice
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required dosing volume (e.g., for a 10 mg/kg dose and a 1 mg/mL solution, the dose volume is 10 mL/kg). For a 20 g mouse, this would be 0.2 mL.
-
Do not exceed a maximum gavage volume of 10 mL/kg.
-
-
Syringe and Gavage Needle Preparation:
-
Attach the oral gavage needle to the 1 mL syringe.
-
Draw up the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up.
-
Remove any air bubbles from the syringe.
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The mouse's body should be in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Angle the needle slightly upwards towards the roof of the mouth and advance it along the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Do not force the needle. If resistance is met, gently withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly and steadily depress the syringe plunger to administer the suspension.
-
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Oral Administration
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the novel formulations of this compound for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Perospirone's Impact on Cognitive Deficits in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation into the therapeutic potential of Perospirone for treating cognitive deficits, particularly those relevant to schizophrenia. The information is derived from preclinical studies utilizing animal models of cognitive impairment. Detailed protocols for replicating key experiments are provided, along with a summary of quantitative data and visualization of the proposed signaling pathways.
Introduction
This compound is an atypical antipsychotic agent characterized by its unique receptor binding profile, acting as a dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist, as well as a partial agonist at serotonin 5-HT1A receptors.[1][2] This multi-receptor action is thought to underlie its therapeutic effects on both positive and negative symptoms of schizophrenia.[1] Notably, its interaction with the serotonergic system, particularly its 5-HT1A partial agonism, has been implicated in its potential to ameliorate cognitive impairments associated with schizophrenia.[3] Animal models of cognitive deficits, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), are crucial tools for evaluating the pro-cognitive effects of novel therapeutic agents like this compound.[4]
Summary of Quantitative Data
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on PCP-induced cognitive deficits in mice, as assessed by the Novel Object Recognition (NOR) test. The data demonstrates a dose-dependent improvement in recognition memory with this compound treatment.
| Treatment Group | Dosage (mg/kg/day, p.o.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. PCP + Vehicle) |
| Saline + Vehicle | - | 0.25 ± 0.04 | - |
| PCP + Vehicle | 10 | -0.05 ± 0.03 | p < 0.01 |
| PCP + this compound | 1.0 | 0.02 ± 0.05 | Not Significant |
| PCP + this compound | 3.0 | 0.15 ± 0.06 | p < 0.05 |
| PCP + this compound | 10.0 | 0.22 ± 0.07 | p < 0.01 |
Data is synthesized from findings reported in Hagiwara et al., 2008. The discrimination index is a measure of cognitive performance, where a higher positive value indicates better recognition memory.
Experimental Protocols
Phencyclidine (PCP)-Induced Cognitive Deficit Animal Model
This protocol describes the induction of cognitive deficits in mice using the NMDA receptor antagonist, phencyclidine. This model is widely used to mimic the cognitive impairments observed in schizophrenia.
Materials:
-
Male ICR mice (or other suitable strain)
-
Phencyclidine (PCP) hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal cages
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water for at least one week prior to the experiment to allow for acclimation.
-
PCP Solution Preparation: Dissolve PCP hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 10 ml/kg injection volume).
-
PCP Administration: Administer PCP (10 mg/kg) or an equivalent volume of saline (for the control group) intraperitoneally (i.p.) once daily for 10 consecutive days.
-
Washout Period: Following the final PCP or saline injection, allow for a 4-day washout period before commencing behavioral testing. This period is crucial to ensure that the acute effects of the drug have subsided, and any observed cognitive deficits are due to the subchronic treatment regimen.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
An open-field arena (e.g., a 50 cm x 50 cm x 40 cm box made of non-porous material)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.
-
Video recording and analysis software (optional, but recommended for accurate and unbiased scoring)
-
Stopwatch
Procedure:
-
Habituation: On the day before the training session, place each mouse individually into the empty open-field arena and allow it to explore freely for 10 minutes. This reduces novelty-induced stress and exploratory behavior during the testing phases.
-
Training (Familiarization) Session:
-
Place two identical objects (A and A) in the arena at a fixed distance from each other.
-
Gently place the mouse into the arena, midway between the two objects, facing away from them.
-
Allow the mouse to explore the objects for a predetermined period (e.g., 10 minutes).
-
Record the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Return the mouse to its home cage after the session.
-
-
Test Session (Retention):
-
This session is conducted after a specific retention interval (e.g., 24 hours after the training session).
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Place the mouse back into the arena and record the time it spends exploring each object for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero or negative suggests a memory deficit.
-
This compound Treatment Regimen
This protocol outlines the administration of this compound to the PCP-treated mice to assess its potential to reverse cognitive deficits.
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., distilled water or a small percentage of a suspending agent like Tween 80)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/ml for doses of 1, 3, and 10 mg/kg, respectively, in a 10 ml/kg administration volume).
-
Subchronic Administration: Beginning on the day after the final PCP injection (during the washout period), administer this compound or the vehicle orally (p.o.) once daily for 14 consecutive days.
-
Behavioral Testing: Conduct the NOR test (or other cognitive assessments) on the day following the final this compound/vehicle administration.
Visualizations
Signaling Pathway of this compound's Pro-Cognitive Effects
Caption: this compound's putative mechanism for cognitive enhancement.
Experimental Workflow for Investigating this compound's Effect on PCP-Induced Cognitive Deficits
Caption: Workflow for assessing this compound's pro-cognitive effects.
References
- 1. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ethanol and phencyclidine interact with respect to nucleus accumbens dopamine release: differential effects of administration order and pretreatment protocol [frontiersin.org]
Troubleshooting & Optimization
Perospirone Technical Support Center: Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of perospirone in common laboratory solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on whether it is the free base or a salt form (e.g., hydrochloride). The data presented below pertains to this compound hydrochloride.
Summary of this compound Hydrochloride Solubility
| Solvent | Solubility | Method/Comment |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1] | Sonication is recommended to facilitate dissolution.[1][2] |
| Methanol | Soluble | A precise quantitative value is not readily available in the literature. |
| Ethanol (99.5%) | Slightly Soluble | A precise quantitative value is not readily available in the literature. |
| Water (Aqueous Buffer) | 0.0317 mg/mL | This is a predicted aqueous solubility.[3] |
| Hydrochloric Acid (HCl) Solution (pH 1.2) | 0.620 mg/mL | Experimentally determined. |
| Phosphate (B84403) Buffer Solution (PBS) (pH 6.8) | 1.122 mg/mL | Experimentally determined. |
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in DMSO.
Stock Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride powder in a clean, dry vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
To aid dissolution, especially at higher concentrations, sonication in an ultrasonic bath is recommended.[1][2]
Storage of Stock Solutions:
-
Short-term storage: Store solutions at 2-8°C for immediate use.
-
Long-term storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2][4] Under these conditions, the solution is expected to be stable for up to one year.[2][4]
Storage of Solid this compound:
-
This compound hydrochloride powder should be stored in a tightly sealed container at -20°C for up to three years.[2][4]
Q3: What is the stability of this compound in different solvents?
A3: this compound's stability is dependent on the solvent and storage conditions.
Aqueous Stability: this compound hydrochloride hydrate (B1144303) has demonstrated good stability in acidic and neutral aqueous solutions over a 72-hour period at both room temperature (25°C) and physiological temperature (37°C). Specifically, it is stable in hydrochloric acid (HCl) solution (pH 1.2) and phosphate buffer solution (PBS) (pH 5.0).[5]
DMSO Stability: While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored properly. For instance, many compounds remain stable for 15 weeks at 40°C in DMSO.[6] To ensure the integrity of your this compound solutions, it is crucial to use anhydrous DMSO, as water can contribute to compound degradation over time.[6]
Q4: What are the known degradation pathways for this compound?
A4: this compound is known to be susceptible to degradation under certain conditions. As a pharmaceutical compound, it is likely to undergo hydrolysis and oxidation. Forced degradation studies, which are standard in pharmaceutical development, would typically involve exposing the drug to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light to identify potential degradation products. While specific degradation products of this compound under laboratory stress conditions are not detailed in the available literature, its metabolism in the body involves hydroxylation, N-dealkylation, and S-oxidation.
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound hydrochloride
-
Selected laboratory solvent (e.g., methanol, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stir bar and plate to agitate the mixture at a constant temperature (e.g., 25°C).
-
Continue agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol for Assessing this compound Stability in Solution (HPLC-Based)
This protocol outlines a method to evaluate the stability of a this compound solution over time under specific storage conditions.
Materials:
-
Prepared stock solution of this compound in the solvent of interest (e.g., DMSO, methanol)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)
-
Storage containers (e.g., amber vials)
-
Controlled temperature environments (e.g., 25°C, 4°C, -20°C)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area corresponding to the intact this compound.
-
Divide the remaining solution into several aliquots in separate, tightly sealed vials. If investigating photostability, use amber vials or wrap the vials in aluminum foil.
-
Store the vials under the desired conditions (e.g., room temperature, refrigerated, frozen).
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the solution to return to room temperature if it was stored cold or frozen.
-
Inject an aliquot of the solution into the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The solubility of this compound is significantly lower in aqueous solutions than in DMSO. Adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | - Decrease the final concentration of this compound in the aqueous solution.- Reduce the percentage of DMSO in the final solution (ideally to <1%).- Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.- Consider using a co-solvent if compatible with your experimental system. |
| Incomplete dissolution of this compound powder | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of solvent for the amount of powder.- Use sonication or gentle heating to aid dissolution, especially for DMSO solutions.[1][2] |
| Variability in experimental results | Degradation of this compound in solution due to improper storage or handling. | - Prepare fresh solutions for each experiment or use properly stored aliquots.- Avoid repeated freeze-thaw cycles.[1]- Protect solutions from light, especially if photostability is a concern.- Use high-purity, anhydrous solvents. |
| Appearance of unexpected peaks in HPLC chromatogram | Contamination of the solvent or degradation of the this compound sample. | - Run a blank solvent injection to check for contamination.- Confirm the identity of the this compound peak using a reference standard.- If degradation is suspected, prepare a fresh solution and re-analyze. |
Visualizations
This compound Mechanism of Action
This compound is an atypical antipsychotic that exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[7] It also acts as a partial agonist at 5-HT1A receptors.[7] The diagram below illustrates the simplified signaling pathways associated with D2 and 5-HT2A receptor antagonism.
Caption: Simplified signaling pathways of this compound's antagonist action on D2 and 5-HT2A receptors.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of this compound in a laboratory solvent using the shake-flask method followed by HPLC analysis.
Caption: Workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound hydrochloride-d8 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Perospirone Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Perospirone dosage for in vivo experiments. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] It also exhibits partial agonist activity at serotonin 5-HT1A receptors.[1][2][4] This multi-receptor profile contributes to its efficacy in treating both positive and negative symptoms of schizophrenia.[3][4]
Q2: What are the expected therapeutic effects of this compound in preclinical models?
A2: In animal models, this compound has been shown to be effective against positive, negative, and general symptoms of schizophrenia.[3] It has also demonstrated anxiolytic-like effects.[5] Its antagonism of D2 receptors is associated with reducing positive symptoms, while its 5-HT2A antagonism may alleviate negative symptoms and cognitive impairments.[6] The partial agonism at 5-HT1A receptors is thought to contribute to its mood-stabilizing and anxiolytic properties.[4]
Q3: What are the key pharmacokinetic properties of this compound to consider for in vivo experiments?
A3: this compound is rapidly absorbed and also rapidly eliminated.[7] Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[1] Its active metabolite, hydroxythis compound, has a higher plasma concentration than the parent compound and contributes to the overall antipsychotic effect.[7] The elimination half-life of this compound is approximately 1.9 hours in humans after oral ingestion.[1]
Q4: What are common side effects of this compound observed in animal models?
A4: Compared to typical antipsychotics like haloperidol, this compound tends to cause fewer and milder extrapyramidal symptoms (EPS), such as catalepsy and bradykinesia.[8][9] However, it has a higher incidence of EPS than some other atypical antipsychotics.[10] Sedation is a possible side effect, which should be considered when interpreting behavioral data.[4]
Q5: What are potential drug interactions to be aware of when using this compound in co-administration studies?
A5: Co-administration of this compound with drugs that inhibit the CYP3A4 enzyme, such as ketoconazole, can significantly increase this compound's plasma concentration, potentially leading to increased side effects.[11][12] Conversely, CYP3A4 inducers could decrease its concentration and efficacy.[4] Combining this compound with other central nervous system depressants may enhance sedation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of expected behavioral effect | - Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. - Poor Bioavailability: The drug may not be adequately absorbed. For oral administration, consider the impact of the vehicle and the animal's fed/fasted state. - Rapid Metabolism: this compound has a short half-life and is rapidly metabolized. | - Conduct a dose-response study to determine the optimal dose for your specific model and species. - For oral gavage, ensure proper technique and consider a vehicle that enhances solubility. For intraperitoneal (IP) injection, ensure correct placement. - Consider the timing of behavioral testing relative to the time of drug administration to coincide with peak plasma concentrations. |
| Excessive Sedation or Motor Impairment | - Dose is too high: The current dose may be causing non-specific sedative effects that interfere with the behavioral task. | - Reduce the dose. It is crucial to differentiate between a specific therapeutic effect and general motor impairment. - Include control groups to assess motor activity independently of the primary behavioral measure (e.g., open field test). |
| High Variability in Results | - Inconsistent Drug Administration: Improper or inconsistent administration technique (oral gavage or IP injection) can lead to variable drug exposure. - Animal-to-Animal Differences: Individual differences in metabolism or sensitivity to the drug. - Environmental Factors: Stress or other environmental variables can influence behavioral outcomes. | - Ensure all personnel are thoroughly trained and consistent in their administration techniques. - Increase the number of animals per group to improve statistical power. - Standardize housing conditions, handling procedures, and testing times to minimize environmental variability. |
| Unexpected Side Effects (e.g., severe extrapyramidal symptoms) | - Dose is in the toxic range for the chosen species/strain. | - Immediately lower the dose or terminate the experiment for the affected animals. - Conduct a preliminary dose-escalation study to establish the maximum tolerated dose in your specific animal model. |
Quantitative Data Summary
Table 1: this compound Dosage in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Conditioned Fear Stress | Rat | Oral (p.o.) | 0.3 - 3 mg/kg | Attenuation of freezing behavior | [13] |
| Marble-Burying Behavior | Mouse | Oral (p.o.) | 10 mg/kg | Inhibition of marble-burying without affecting locomotor activity | [14] |
| Anxiolytic-like Effects (Conditioned Defensive Burying & Social Interaction) | Rat | Oral (p.o.) | Dose-dependent | Suppression of conditioned defensive burying and facilitation of social interaction | [5] |
| Dopamine Release (in combination with fluoxetine) | Rat | Not specified | Not specified | Increased dopamine release in the medial prefrontal cortex | [15] |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.8 - 1.5 hours | Single oral dose | [1] |
| Elimination Half-Life | ~1.9 hours | Single oral dose of 8mg | [1] |
| Peak Plasma Concentration (Cmax) | 5.7 µg/L | Single oral dose of 8mg | [1] |
| Active Metabolite | Hydroxythis compound | Higher plasma concentration than parent drug | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
Materials:
-
This compound hydrochloride
-
Appropriate vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Gavage needles (size appropriate for the rat's weight)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Post-Administration: Carefully remove the gavage needle and return the rat to its home cage. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle
-
25-27 gauge needles
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation: Dissolve or suspend this compound in the sterile vehicle to the desired concentration.
-
Animal Handling: Restrain the mouse by grasping the loose skin over the neck and back to immobilize the head and body.
-
Injection Site: Turn the mouse to expose its abdomen. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure a blood vessel has not been entered. Slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe the animal for any adverse reactions.
Visualizations
Caption: this compound's primary mechanism of action on key neurotransmitter receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vbspu.ac.in [vbspu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Evaluation of this compound (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Overcoming Poor Oral Bioavailability of Perospirone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Perospirone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
This compound's low oral bioavailability is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: Following oral administration, this compound undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process significantly reduces the amount of unchanged drug that reaches systemic circulation.
-
Short Elimination Half-Life: this compound has a short half-life, leading to fluctuations in its plasma concentration and requiring frequent dosing to maintain therapeutic levels.[2][3][4]
Q2: What are the main strategies being explored to improve the oral bioavailability of this compound?
Current research focuses on several formulation strategies to overcome the limitations of conventional this compound tablets:
-
Modified-Release Formulations: Developing extended-release (ER) and controlled-release (CR) tablets can prolong drug release, maintain more stable plasma concentrations, and improve bioavailability.[2][3][4]
-
Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance its solubility, protect it from degradation, and improve its absorption.
-
P-glycoprotein (P-gp) Inhibition: this compound has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp).[5] While this means this compound itself can inhibit P-gp, it also suggests that co-administration with a potent P-gp inhibitor could potentially further enhance its absorption by reducing its efflux back into the intestinal lumen.[6][7]
Q3: How do extended-release and controlled-release tablets improve this compound's bioavailability?
Extended-release and controlled-release tablets are designed to release this compound slowly over a prolonged period. This is often achieved by embedding the drug in a hydrophilic matrix. As the tablet passes through the gastrointestinal tract, the matrix swells and forms a gel layer that controls the rate of drug diffusion. This leads to:
-
A longer time to reach the maximum plasma concentration (Tmax).
-
A lower peak plasma concentration (Cmax), which can reduce side effects.
-
A higher overall drug exposure (AUC - Area Under the Curve).
Q4: What are the potential advantages of using nanoformulations for this compound delivery?
Nanoformulations offer several potential benefits for improving the oral delivery of this compound:
-
Enhanced Solubility and Dissolution Rate: For poorly soluble drugs, reducing the particle size to the nanoscale can significantly increase the surface area, leading to faster dissolution and improved absorption.
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from the harsh environment of the gastrointestinal tract and enzymatic degradation.
-
Improved Permeability: Some nanocarriers can facilitate the transport of the drug across the intestinal epithelium.
-
Bypassing First-Pass Metabolism: Certain lipid-based nanoformulations can be absorbed through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[8]
Troubleshooting Guides
Issue: Low and variable plasma concentrations of this compound in preclinical studies.
Possible Cause 1: Extensive First-Pass Metabolism
-
Troubleshooting Tip: Consider formulating this compound in a system that can bypass or reduce first-pass metabolism. Lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can promote lymphatic absorption, partially avoiding the portal circulation to the liver.
Possible Cause 2: Short Half-Life and Rapid Elimination
-
Troubleshooting Tip: Develop a modified-release formulation. An extended-release or controlled-release tablet using a hydrophilic matrix can prolong the drug release and maintain therapeutic plasma concentrations for a longer duration.
Possible Cause 3: P-glycoprotein (P-gp) Efflux
-
Troubleshooting Tip: While this compound itself is a P-gp inhibitor, its absorption may still be limited by this efflux pump.[5] Consider co-administering this compound with a known P-gp inhibitor in your experimental setup to assess the impact of P-gp on its absorption.
Issue: Difficulty in preparing a stable and effective modified-release formulation.
Possible Cause 1: Inappropriate Polymer Selection or Concentration
-
Troubleshooting Tip: The choice and concentration of the hydrophilic matrix-forming polymer (e.g., HPMC) are critical. Experiment with different viscosity grades and concentrations of polymers to achieve the desired release profile. Higher viscosity grades and concentrations generally lead to slower drug release.
Possible Cause 2: "Burst Release" from the Formulation
-
Troubleshooting Tip: A high initial burst release can be due to the drug being present on the surface of the tablet. Optimize the granulation and compression processes. The inclusion of a release-modifying agent in the formulation can also help to control the initial release.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Powder | 26.31 ± 3.12 | 1.33 ± 0.29 | 3.16 ± 0.41 | 106.32 ± 15.78 | 100 |
| Extended-Release Tablets | 15.89 ± 2.54 | 6.00 ± 0.00 | 8.37 ± 1.25 | 151.24 ± 21.34 | 142.25 |
| Controlled-Release Tablets | 11.27 ± 1.98 | 8.00 ± 0.00 | 9.76 ± 1.53 | 168.53 ± 25.19 | 158.51 |
Data adapted from a study on novel this compound formulations.[4]
Experimental Protocols
Protocol 1: Preparation of Extended-Release this compound Tablets using a Hydrophilic Matrix
This protocol provides a general guideline for the preparation of extended-release this compound tablets. Researchers should optimize the formulation based on their specific requirements.
Materials:
-
This compound Hydrochloride Hydrate
-
Hydroxypropyl Methylcellulose (HPMC) (e.g., K15M)
-
Lactose (as a diluent)
-
Microcrystalline Cellulose (MCC) (as a binder)
-
Magnesium Stearate (B1226849) (as a lubricant)
Methodology:
-
Sieving: Pass all ingredients through an appropriate mesh sieve to ensure uniformity.
-
Blending: Mix this compound, HPMC, lactose, and MCC in a blender for a sufficient time to achieve a homogenous mixture.
-
Granulation: Granulate the powder blend using a suitable binder solution (e.g., ethanol/water mixture) in a high-shear granulator.
-
Drying: Dry the wet granules in an oven at a controlled temperature until the desired moisture content is reached.
-
Sizing: Pass the dried granules through a sieve to obtain uniform-sized granules.
-
Lubrication: Add magnesium stearate to the granules and blend for a short period.
-
Compression: Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
Protocol 2: General Method for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This is a generalized protocol based on the solvent emulsification-evaporation method, which can be adapted for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic Solvent (e.g., Dichloromethane, Ethyl acetate)
-
Purified Water
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator. This will cause the lipid to precipitate, forming SLNs.
-
Washing and Concentration: Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. The sample can then be concentrated if required.
Visualizations
Caption: Logical relationships between challenges and solutions for this compound.
Caption: Experimental workflow for developing a new this compound formulation.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of the Novel Formulations of this compound for the Treatment of Schizophrenia [ouci.dntb.gov.ua]
- 3. Development of the novel formulations of this compound for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the novel antipsychotic drug this compound on P-glycoprotein function and expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Perospirone hydrochloride vs. free base for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using perospirone hydrochloride and its free base in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between this compound hydrochloride and the free base for experimental use?
A: The choice between the hydrochloride salt and the free base depends primarily on the experimental requirements for solubility and pH. The hydrochloride is a salt form, which generally confers higher aqueous solubility and stability compared to the free base. The free base may be preferred for specific non-aqueous solvent systems or when the presence of chloride ions is undesirable. This compound is most commonly available as the hydrated hydrochloride salt.[1][2]
Q2: Which form is recommended for in vitro versus in vivo experiments?
A:
-
In Vitro : For aqueous-based cell culture media, the hydrochloride salt is typically preferred due to its enhanced solubility. A common solvent for initial stock solutions for both forms is DMSO.[3][4] An electrophysiological study on rat dorsal raphe neurons successfully used this compound hydrochloride at concentrations from 10⁻⁹ to 10⁻⁵ M in the bath solution.[5]
-
In Vivo : The hydrochloride salt is also commonly used for in vivo studies due to its better absorption characteristics when administered orally. Studies in mice have used oral (p.o.) administration of this compound at doses of 1.0-10.0 mg/kg. The vehicle for administration should be chosen carefully to ensure stability and bioavailability; for animal studies where DMSO is not well-tolerated, concentrations should be kept below 10% for normal mice and below 2% for sensitive strains.
Q3: How does the salt form affect molecular weight and molarity calculations?
A: The addition of hydrogen chloride (HCl) and water molecules of hydration increases the molecular weight of the compound. It is crucial to use the correct molecular weight for the specific form you are using to ensure accurate molar concentrations. Always refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
This compound (Free Base) Molecular Weight: ~426.57 g/mol
-
This compound Hydrochloride (Anhydrous) Molecular Weight: ~463.04 g/mol
-
This compound Hydrochloride Dihydrate Molecular Weight: ~499.07 g/mol
Q4: Are there different crystalline forms (polymorphs) of this compound hydrochloride I should be aware of?
A: Yes, different polymorphs of this compound hydrochloride hydrate (B1144303) can exist. One study has identified a specific crystal form (Form B) that demonstrates better solubility and higher stability under conditions of high heat, high humidity, and illumination compared to another form (Form A). For consistency, it is important to be aware of the crystalline form provided by your supplier, as it can impact dissolution and stability.
Troubleshooting Guides
Solubility and Solution Preparation
Q1: My this compound is not dissolving. What are the recommended solvents and procedures?
A: Solubility issues are common, especially with the free base.
-
This compound Hydrochloride Hydrate : This form is slightly soluble in water and ethanol, and soluble in methanol (B129727). For stock solutions, DMSO is effective; one supplier reports a solubility of 92 mg/mL.
-
This compound Free Base : This form has lower aqueous solubility. DMSO is the recommended solvent for creating a concentrated stock solution.
-
Troubleshooting Steps :
-
Use an appropriate solvent (DMSO for high concentration stock, methanol for hydrochloride salt).
-
Gentle warming (e.g., 37°C water bath) can aid dissolution.
-
Sonication is recommended to break up particles and enhance dissolution.
-
For aqueous solutions, start with the hydrochloride salt and consider adjusting the pH to be more acidic, as this can improve the solubility of weak bases.
-
Q2: I observe precipitation when diluting my DMSO stock into an aqueous buffer for cell-based assays. How can I avoid this?
A: This occurs when the drug's concentration in the final aqueous medium exceeds its solubility limit.
-
Lower the Final Concentration : The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase DMSO in Final Solution : Ensure the final concentration of DMSO is high enough to maintain solubility, but low enough to not be cytotoxic to your cells (typically ≤0.5%).
-
Use a Surfactant or Co-solvent : In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent can help maintain solubility.
-
Add Stock to Buffer Slowly : Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can crash out of solution.
Data and Experimental Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound Hydrochloride Hydrate | This compound Free Base |
| Appearance | White crystals or crystalline powder | White to beige powder |
| Molecular Weight | ~499.07 g/mol (Dihydrate) | ~426.57 g/mol |
| Solubility in Water | Slightly soluble | Poorly soluble |
| Solubility in Ethanol | Slightly soluble (99.5%) | Data not widely available |
| Solubility in Methanol | Soluble | Data not widely available |
| Solubility in DMSO | 92 mg/mL or 2 mg/mL (Varies by supplier) | Data not widely available, but used as a solvent |
| Stability | Good stability in HCl (pH 1.2) and PBS (pH 5.0, 6.8) at 25°C and 37°C | Generally less stable in aqueous media than the salt form |
Table 2: Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Target | Binding Affinity (Kᵢ, nM) | Primary Action |
| Dopamine D₂ | 0.6 - 1.4 | Antagonist |
| Serotonin 5-HT₂ₐ | 0.6 - 1.3 | Inverse Agonist |
| Serotonin 5-HT₁ₐ | 2.9 | Partial Agonist |
| α₁-Adrenergic | 17 | Antagonist |
| Dopamine D₁ | 41 | Antagonist |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (ensure you are using the correct molecular weight from the supplier, e.g., 463.04 g/mol for anhydrous)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Calculation : Determine the mass of this compound hydrochloride needed. For a 10 mM solution using the anhydrous form (MW = 463.04 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * Volume (mL) * 463.04 g/mol * 1000 mg/g For 1 mL of stock, you need 4.63 mg.
-
Weighing : Carefully weigh the calculated amount of this compound hydrochloride powder and place it into a sterile vial.
-
Dissolution : Add the desired volume of anhydrous DMSO to the vial.
-
Mixing : Vortex the solution thoroughly. If necessary, use a brief sonication step to ensure all solids are dissolved.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.
Protocol 2: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound Hydrochloride
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Mortar and pestle (optional)
-
Homogenizer or magnetic stirrer
-
Sterile water
Methodology:
-
Vehicle Preparation : Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.
-
Calculation : Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 10 mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
For a 25 g mouse at 10 mg/kg, the dose is 0.25 mg.
-
If the dosing volume is 10 mL/kg, the mouse receives 0.25 mL.
-
Therefore, the required concentration of the suspension is 1 mg/mL.
-
-
Suspension Preparation : a. Weigh the calculated amount of this compound hydrochloride. b. If the powder is coarse, gently grind it to a fine powder using a mortar and pestle. c. Add a small amount of the 0.5% CMC-Na vehicle to the powder to form a smooth paste. d. Gradually add the remaining vehicle while stirring or homogenizing until a uniform suspension is achieved.
-
Administration : Keep the suspension continuously stirred during dosing to prevent settling and ensure accurate administration. Administer the calculated volume to the animal via oral gavage. This protocol should be performed according to approved animal care guidelines.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 4. This compound = 98 HPLC 129273-38-7 [sigmaaldrich.com]
- 5. This compound, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing extrapyramidal side effects of Perospirone in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing perospirone in animal studies, with a focus on minimizing extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to have a lower risk of extrapyramidal side effects?
This compound is an atypical antipsychotic agent. Its mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[1] This dual-receptor antagonism is a key characteristic of atypical antipsychotics and is associated with a reduced liability for EPS compared to typical antipsychotics like haloperidol (B65202), which primarily act on D2 receptors.[2] this compound also exhibits partial agonism at 5-HT1A receptors, which may further contribute to its favorable side-effect profile.
Q2: What are the common animal models to assess the extrapyramidal side effects of this compound?
The most common animal models to evaluate EPS liability include the catalepsy bar test and the measurement of vacuous chewing movements (VCMs). The catalepsy test assesses muscle rigidity, a hallmark of parkinsonian-like side effects, while the VCM model is used to study the development of tardive dyskinesia-like symptoms. This compound has been shown to be weaker than conventional antipsychotics in inducing catalepsy and bradykinesia in rodents.[2]
Q3: At what doses of this compound should I expect to see minimal EPS in my rodent studies?
This compound has a lower propensity to induce EPS compared to typical antipsychotics. In rats, lower doses of this compound (e.g., 0.1 mg/kg, i.p.) show a preferential occupation of 5-HT2A receptors with minimal impact on D2 receptors, which is associated with a lower risk of EPS.[3] Higher doses (1.0 and 5.0 mg/kg, i.p.) result in a more balanced occupancy of both D2 and 5-HT2A receptors.[3] For mice, a dose of 10 mg/kg (p.o.) of this compound was found to be effective in an obsessive-compulsive disorder model without affecting locomotor activity, suggesting a low EPS liability at this dose. In contrast, haloperidol can induce catalepsy in mice at doses as low as 0.1 mg/kg.
Q4: How does this compound's receptor binding profile in rats relate to its EPS liability?
The atypical antipsychotic profile of this compound is linked to its potent 5-HT2A receptor blockade, which is thought to counteract the D2 receptor blockade in the striatum, thereby reducing the incidence of EPS. The following table summarizes the in vivo receptor occupancy of this compound in the rat brain.
Quantitative Data Summary
Table 1: In Vivo Receptor Occupancy of this compound in Rat Brain
| Dose (mg/kg, i.p.) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) | Reference |
| 0.1 | Low | High | |
| 1.0 | 77.8 | 78.6 | |
| 5.0 | High | High |
Table 2: Comparative EPS Liability of this compound and Haloperidol in Rats
| EPS Model | This compound Effect | Haloperidol Effect | Reference |
| Vacuous Chewing Movements (VCMs) | Considerably weaker at inhibiting SKF-induced VCMs. | Potent inhibitor of SKF-induced VCMs. | |
| Catalepsy | Weaker induction compared to haloperidol. | Potent induction of catalepsy. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high catalepsy scores with this compound. | Dose may be too high: While this compound has a low EPS liability, very high doses can still induce some level of catalepsy. | Review the dose-response relationship. Consider lowering the dose to a range where 5-HT2A receptor occupancy is high and D2 occupancy is moderate (e.g., starting around 0.1-1.0 mg/kg i.p. in rats). |
| Animal strain sensitivity: Different rodent strains can have varying sensitivities to drug-induced catalepsy. | Ensure you are using a consistent and well-characterized strain. If possible, run a pilot study with a small number of animals to determine the optimal dose for your specific strain. | |
| Difficulty in observing a clear separation between therapeutic effects and EPS. | Inappropriate behavioral model: The chosen behavioral model for the therapeutic effect might be sensitive to motor side effects, confounding the results. | Select behavioral paradigms that are less dependent on motor activity. For example, if assessing anxiolytic effects, consider models like the elevated plus maze or social interaction test. |
| Timing of behavioral testing: The peak time for EPS may overlap with the optimal window for observing the desired therapeutic effect. | Conduct a time-course study to determine the onset and duration of both the therapeutic effect and any motor side effects. Adjust your experimental timeline accordingly. | |
| High variability in vacuous chewing movement (VCM) counts. | Individual animal differences: There can be significant inter-individual variability in the development of VCMs. | Use a sufficient number of animals per group to account for this variability. Ensure consistent and blinded scoring of VCMs to minimize observer bias. |
| Acute vs. chronic administration: VCMs are typically a model for tardive dyskinesia and develop after chronic antipsychotic treatment. | For studying VCMs, a chronic dosing regimen is necessary. Acute administration of this compound is not expected to induce significant VCMs. |
Experimental Protocols
Catalepsy Bar Test for Rodents
Objective: To assess the degree of muscle rigidity (catalepsy) induced by a compound.
Materials:
-
Horizontal bar (for mice: ~3 mm diameter, raised ~4 cm from the base; for rats: ~9 mm diameter, raised ~9 cm from the base).
-
Stopwatch.
-
Test animals (rats or mice).
-
This compound, haloperidol (as a positive control), and vehicle.
Procedure:
-
Administer this compound, haloperidol, or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
A cut-off time should be established (e.g., 180 or 300 seconds). If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
Perform the test in a quiet and dimly lit environment to minimize stress on the animals.
Data Analysis: Compare the mean descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Vacuous Chewing Movement (VCM) Assessment in Rats
Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia.
Materials:
-
Observation cages with a clear front.
-
Video recording equipment.
-
Test animals (rats).
-
This compound, haloperidol (for induction of VCMs), and vehicle.
Procedure:
-
For induction of VCMs, treat rats chronically with haloperidol (e.g., 1-2 mg/kg daily for several weeks).
-
To test the effect of this compound on existing VCMs, administer this compound to the haloperidol-treated rats.
-
Following drug administration, place each rat individually in an observation cage.
-
Allow a brief habituation period (e.g., 5-10 minutes).
-
Record the animal's orofacial movements for a set period (e.g., 2-5 minutes).
-
A trained observer, blind to the treatment conditions, should later score the number of VCMs from the video recordings. VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object.
Data Analysis: Compare the mean number of VCMs between the different treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of 5-HT2 and D2 receptor interaction in the atypical antipsychotic action of the novel succimide derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo occupation of dopamine D1, D2 and serotonin2A receptors by novel antipsychotic drug, SM-9018 and its metabolite, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Perospirone In Vitro Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding in vitro drug-drug interaction studies with the atypical antipsychotic agent, Perospirone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of this compound?
A1: In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified that this compound is metabolized by multiple CYP isoforms. CYP3A4 is the major contributor to its metabolism, with CYP2C8 and CYP2D6 also playing a role.[1] Other isoforms like CYP1A1 are also involved.[2]
Q2: What are the kinetic parameters for this compound metabolism by the key CYP enzymes?
A2: Studies with expressed P450 isoforms have determined the following Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for this compound metabolism:
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) |
| CYP3A4 | 0.245 | 61.3 |
| CYP2D6 | 1.38 | 5.73 |
| CYP2C8 | 1.09 | 1.93 |
| Data from a study characterizing the in vitro metabolism of this compound.[1] |
Q3: Are there known in vitro inhibitors of this compound metabolism?
A3: Yes, in vitro studies have demonstrated that specific CYP inhibitors can significantly reduce the metabolism of this compound. Ketoconazole (B1673606), a potent inhibitor of CYP3A4, causes almost complete inhibition of this compound metabolism in human liver microsomes.[1] Quercetin, an inhibitor of CYP2C8, has also been shown to inhibit this compound metabolism by 60.0% at a concentration of 10 µM.[1] Co-incubation with certain drugs at high concentrations (100 µg/ml), such as biperiden, flunitrazepam, haloperidol, and diazepam, can decrease this compound metabolism to 45-73% of the control.
Q4: Does this compound inhibit the metabolism of other drugs in vitro?
Q5: Is this compound a substrate of P-glycoprotein (P-gp)?
A5: Yes, this compound has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). This interaction could have implications for its absorption and distribution.
Q6: Is there any information on the interaction of this compound with UDP-glucuronosyltransferases (UGTs)?
A6: Currently, there is a lack of publicly available in vitro data regarding the potential for this compound to be a substrate or inhibitor of UGT enzymes.
Troubleshooting Experimental Issues
Problem: High variability in this compound metabolism rates in human liver microsome experiments.
Possible Causes and Solutions:
-
Genetic Polymorphisms: The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms. If using microsomes from single donors, consider screening for CYP2D6 metabolizer status or using pooled human liver microsomes from a diverse donor pool to average out the genetic variability.
-
Microsome Quality: Ensure the human liver microsomes used are of high quality and have been stored correctly to maintain enzymatic activity. Perform a quality control check with a known CYP3A4 substrate to confirm activity.
-
Incubation Conditions: Optimize incubation times and protein concentrations to ensure linear reaction kinetics. Substrate concentrations should ideally be around the Km value for the specific CYP isoform being investigated.
Problem: Difficulty in quantifying this compound metabolites.
Possible Causes and Solutions:
-
Analytical Method Sensitivity: this compound undergoes extensive metabolism, leading to multiple metabolites. A highly sensitive and specific analytical method, such as LC-MS/MS, is recommended for accurate quantification.
-
Metabolite Identification: Ensure you are monitoring for the correct and major metabolites. The primary metabolic pathways for this compound involve hydroxylation of the cyclohexane (B81311) ring and oxidative cleavage of the butylene side chain.
-
Internal Standard: Use a suitable internal standard to account for variations in sample preparation and instrument response.
Experimental Protocols
Detailed Methodology for CYP Inhibition Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of a test compound on this compound metabolism.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4) as positive controls
-
Test compound
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
Prepare a master mix containing HLMs and potassium phosphate buffer.
-
Pre-incubate the HLM mixture with the test compound or positive control inhibitor at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding this compound (at a concentration near its Km for the target CYP) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
Caption: Major CYP-mediated metabolic pathways of this compound.
Caption: General workflow for an in vitro CYP inhibition assay.
References
Technical Support Center: Accounting for Perospirone's Short Half-Life in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for designing experiments with perospirone, a potent serotonin-dopamine antagonist with a notably short half-life. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the generation of robust and reproducible data.
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in In Vivo Models
Question: We are administering this compound via intraperitoneal (IP) injection once or twice daily in a rodent model, but the behavioral or physiological effects are variable and weaker than expected based on its receptor affinity. What could be the cause and how can we improve our experimental design?
Possible Cause: The short half-life of this compound (approximately 1.9 hours) leads to significant fluctuations in plasma and brain concentrations between doses.[1][2] This can result in periods where the drug concentration falls below the therapeutic threshold, leading to inconsistent target engagement and diminished overall efficacy.
Solutions:
-
Continuous Infusion via Osmotic Pumps: This is the gold-standard method for maintaining stable plasma concentrations of drugs with short half-lives.[3][4][5][6]
-
Detailed Protocol: See "Experimental Protocol 1: Continuous Infusion of this compound in Rodents using Osmotic Pumps."
-
-
Frequent Dosing Schedule: If continuous infusion is not feasible, increasing the dosing frequency to three or four times a day can help to minimize the troughs in drug concentration.
-
Sustained-Release Formulations: While commercially available for clinical use, you may be able to prepare a research-grade sustained-release formulation to prolong the drug's action.
Issue 2: Rapid Disappearance of this compound in In Vitro Assays
Question: In our cell-based assays, the effects of this compound diminish over a few hours, even at seemingly high initial concentrations. How can we maintain a sufficient concentration throughout the experiment?
Possible Cause: Similar to the in vivo scenario, this compound is metabolized by enzymes present in many cell lines (e.g., those expressing cytochrome P450 enzymes, particularly CYP3A4), leading to a rapid decline in its effective concentration in the culture medium.
Solutions:
-
Repeated Dosing: Replenish the media with fresh this compound at regular intervals. The frequency will depend on the metabolic capacity of your specific cell line. A good starting point is to replace the media every 2-4 hours.
-
Detailed Protocol: See "Experimental Protocol 2: Repeated Dosing Strategy for this compound in Cell-Based Assays."
-
-
Use of CYP3A4 Inhibitors: In some experimental paradigms, it may be acceptable to co-administer a CYP3A4 inhibitor (e.g., ketoconazole) to reduce the metabolic clearance of this compound. However, this should be done with caution as it can have off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and its active metabolite?
A1: The elimination half-life of this compound is approximately 1.9 hours.[1][2] It has an active metabolite, hydroxythis compound, which also has a relatively short half-life.[1]
Q2: Does the short plasma half-life of this compound directly correlate with the duration of its pharmacological effect?
A2: Not entirely. While the plasma concentration of this compound declines rapidly, its receptor occupancy, particularly at dopamine (B1211576) D2 receptors, can be more sustained. One study showed that a single 16 mg dose of this compound resulted in over 70% D2 receptor occupancy near its peak, which then decreased to about half after 22 hours.[7][8] This suggests that the dissociation from its target receptors is slower than its clearance from the plasma.
Q3: What are the key receptors that this compound targets?
A3: this compound is a serotonin-dopamine antagonist with high affinity for serotonin (B10506) 5-HT2A and dopamine D2 receptors.[9] It also acts as a partial agonist at 5-HT1A receptors.[10]
Q4: What is the primary enzyme responsible for this compound metabolism?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~1.9 hours | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.8 - 1.5 hours | [2] |
| Peak Plasma Concentration (Cmax) after 8mg dose | 5.7 µg/L | [2] |
| Apparent Clearance Rate | ~425.5 ± 150.3 L/h | [11] |
| Active Metabolite | Hydroxythis compound | [1] |
Table 2: Dopamine D2 Receptor Occupancy of this compound in Humans (16mg dose)
| Time Post-Administration | Mean Striatal Occupancy | Reference |
| 1.5 hours | 74.8% | [7][12] |
| 8 hours | 60.1% | [7][12] |
| 25.5 hours | 31.9% | [7][12] |
Experimental Protocols
Experimental Protocol 1: Continuous Infusion of this compound in Rodents using Osmotic Pumps
Objective: To maintain stable plasma and brain concentrations of this compound for behavioral or physiological studies in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 2-hydroxypropyl-β-cyclodextrin in saline for improved solubility)
-
ALZET® osmotic pumps (e.g., Model 2002 for a 14-day study in rats, or a smaller model for mice)[4][5][6]
-
Surgical instruments for subcutaneous implantation
Methodology:
-
Dose Calculation: Determine the desired daily dose of this compound based on previous studies or pilot experiments. Calculate the required concentration of the this compound solution to be loaded into the osmotic pump based on the pump's flow rate and the animal's body weight.
-
Pump Preparation: Under sterile conditions, fill the osmotic pumps with the prepared this compound solution according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the animal. Make a small incision on the back, between the scapulae. Using a hemostat, create a subcutaneous pocket. Insert the filled osmotic pump into the pocket and suture the incision.
-
Post-Operative Care: Monitor the animal for recovery from surgery and for any signs of distress.
-
Pharmacokinetic Verification (Optional but Recommended): At different time points during the infusion period, collect blood samples to confirm that stable plasma concentrations of this compound are being maintained.
Experimental Protocol 2: Repeated Dosing Strategy for this compound in Cell-Based Assays
Objective: To maintain a relatively stable concentration of this compound in cell culture for the duration of an experiment.
Materials:
-
This compound hydrochloride stock solution (e.g., in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cell line of interest
Methodology:
-
Determine Dosing Interval: In a preliminary experiment, treat your cells with a single dose of this compound and measure its concentration in the culture medium at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) to determine its rate of degradation or metabolism in your specific cell system.
-
Establish Dosing Schedule: Based on the preliminary data, establish a repeated dosing schedule. For example, if the half-life in your system is approximately 2 hours, you may need to replace the medium with fresh medium containing this compound every 2-3 hours.
-
Experimental Procedure:
-
Plate your cells and allow them to adhere.
-
Initiate the experiment by replacing the medium with fresh medium containing the desired concentration of this compound.
-
At each determined time point, carefully aspirate the medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.
-
At the end of the experiment, perform your desired endpoint analysis.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathways.
References
- 1. Steady-state pharmacokinetics of a new antipsychotic agent this compound and its active metabolite, and its relationship with prolactin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. alzet.com [alzet.com]
- 5. ahmedical.com [ahmedical.com]
- 6. criver.com [criver.com]
- 7. Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Dopamine D2 receptor occupancy by this compound: a positron emission tomography study in patients with schizophrenia and healthy subjects | Semantic Scholar [semanticscholar.org]
- 9. A novel antipsychotic, this compound, has antiserotonergic and antidopaminergic effects in human brain: findings from neuroendocrine challenge tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Efficacy and Tolerability of this compound for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
Preparing Perospirone formulations for preclinical research
This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing Perospirone formulations for preclinical research. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical or second-generation antipsychotic drug.[1][2] Its therapeutic effects stem from a multi-receptor binding profile. It acts primarily as an antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and as a partial agonist at serotonin 5-HT1A receptors.[1][3][4] This combined activity is thought to be effective against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Q2: What are the basic physicochemical properties of this compound?
This compound is a small molecule belonging to the azapirone family. For research purposes, it is often supplied as a hydrated hydrochloride salt. It is poorly soluble in water. Key properties are summarized in the table below.
Q3: What solvents can be used to dissolve this compound for in vitro and in vivo studies?
This compound hydrochloride hydrate (B1144303) has poor water solubility. Its solubility is pH-dependent, with slightly better solubility in acidic conditions. For preclinical formulations, a suspension is often required for oral administration, while for parenteral routes, solubilization may be achieved using co-solvents or other formulation strategies. Always perform small-scale solubility tests with your specific vehicle before preparing a large batch.
Q4: How stable is this compound in solution?
This compound hydrochloride hydrate demonstrates good stability in various aqueous media at room temperature (25°C) and physiological temperature (37°C). One study showed that after 24 hours at 37°C, the drug content remained above 96% in pH 1.2 HCl solution, pH 5.0 PBS, pH 6.8 PBS, and ultrapure water. However, it is crucial to note that certain crystalline forms may be unstable under conditions of high temperature, high humidity, and light exposure. It is recommended to prepare fresh solutions for each experiment and store them protected from light.
Data Presentation: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀N₄O₂S | |
| Molar Mass | 426.58 g/mol | |
| pKa (Strongest Basic) | 7.73 | |
| logP | 3.94 | |
| Water Solubility | 0.0317 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of this compound HCl Hydrate
| Solvent | Solubility (mg/mL) | Source |
| HCl Solution (pH 1.2) | 0.620 | |
| PBS (pH 5.0) | 0.805 | |
| PBS (pH 6.8) | 1.122 | |
| Ultrapure Water | 4.376 |
Table 3: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Source |
| Serotonin 5-HT2A | 0.6 | |
| Dopamine D2 | 1.4 | |
| Serotonin 5-HT1A | 2.9 | |
| Dopamine D1 | 41 |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Suspension for Oral (p.o.) Gavage in Rodents
This protocol describes the preparation of a simple suspension, suitable for exploratory preclinical studies where precise dosing is required via a route that mimics clinical administration.
Materials:
-
This compound powder (hydrochloride salt)
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and appropriate glassware
-
Analytical balance
Methodology:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration (e.g., in mg/mL) based on the target dose (mg/kg) and the average weight of the animals.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare Vehicle: Prepare the 0.5% MC solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature to form a clear solution.
-
Trituration: Place the weighed this compound powder into a mortar. Add a small volume of the 0.5% MC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle dispersion.
-
Dilution: Gradually add the remaining vehicle to the paste in the mortar while continuing to mix.
-
Homogenization: Transfer the mixture to a beaker containing a magnetic stir bar. Stir continuously on a stir plate for at least 30 minutes to ensure a homogenous suspension.
-
Administration: Keep the suspension continuously stirred during dosing to prevent settling and ensure dose uniformity. Use an appropriately sized gavage needle for administration.
Protocol 2: Preparation of a this compound Solution for Intraperitoneal (i.p.) Injection
Due to this compound's low aqueous solubility, a co-solvent system is often necessary for preparing a solution for parenteral administration. This protocol is an example; vehicle components and ratios should be optimized for the desired concentration and tolerability.
Materials:
-
This compound powder (hydrochloride salt)
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl)
-
-
Vortex mixer
-
Sterile vials and syringes
-
Analytical balance
Methodology:
-
Calculate Required Amounts: Determine the final volume and concentration needed for the experiment.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Solubilization:
-
Add the weighed this compound to a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely (e.g., 5-10% of the final volume). Vortex until the solution is clear.
-
Add PEG 400 (e.g., 30-40% of the final volume) and vortex thoroughly to mix.
-
-
Dilution: Slowly add the sterile saline to the co-solvent mixture, vortexing between additions, until the final desired volume is reached. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation may be too concentrated for this vehicle system.
-
Final Check: Ensure the final solution is clear and free of particulates before administration. Administer the solution shortly after preparation. Materials injected intraperitoneally should be sterile, isotonic, and non-irritating to avoid complications.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving or the final solution is cloudy.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent system. This compound has poor aqueous solubility.
-
Solution:
-
Check Solubility Limits: Refer to the solubility data (Table 2). Ensure you are not exceeding the solubility limit in your chosen vehicle.
-
Increase Co-solvent: For parenteral formulations, try incrementally increasing the proportion of organic co-solvents like DMSO or PEG 400.
-
pH Adjustment: Since solubility is higher in acidic conditions, a slight reduction in pH (e.g., using a citrate (B86180) buffer) may help. However, ensure the final pH is physiologically tolerable for the route of administration.
-
Use a Suspension: If a clear solution is not required (e.g., for oral gavage), follow the protocol for preparing a fine, homogenous suspension (Protocol 1).
-
Issue 2: The formulation precipitates after dilution with an aqueous buffer or saline.
-
Possible Cause: The drug is "crashing out" of the organic co-solvent as the polarity of the vehicle increases upon adding the aqueous component. This is a common issue with poorly soluble compounds.
-
Solution:
-
Slow Down Dilution: Add the aqueous phase very slowly while vortexing vigorously. This can sometimes prevent immediate precipitation.
-
Optimize Co-solvent Ratio: The ratio of organic co-solvent to the aqueous phase is critical. You may need to increase the percentage of PEG or other solubilizing agents in the final formulation.
-
Use Surfactants: Consider adding a small percentage (e.g., 1-5%) of a biocompatible surfactant like Tween® 80 or Cremophor® EL to the vehicle to help maintain solubility.
-
Reduce Final Concentration: The simplest solution may be to lower the target concentration of the final formulation.
-
Issue 3: Inconsistent results are observed between animals in the same dose group.
-
Possible Cause: Non-homogenous formulation. If using a suspension, the drug particles may be settling, leading to inaccurate dosing.
-
Solution:
-
Ensure Homogeneity: For suspensions, ensure continuous and vigorous stirring (e.g., with a magnetic stir plate) immediately before and during the withdrawal of each dose.
-
Improve Suspension Quality: Revisit the preparation protocol. Ensure the initial trituration step (Protocol 1, Step 4) was thorough, as this is key to creating a fine, easily suspendable powder.
-
Check for Precipitation: If using a solution, visually inspect it before each injection to ensure no precipitation has occurred over time. Prepare fresh if needed.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's multi-receptor action.
Caption: Experimental workflow for preparing this compound formulations.
Caption: Troubleshooting decision tree for this compound formulation issues.
References
Troubleshooting inconsistent results in Perospirone behavioral studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving Perospirone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider in my experimental design?
A1: this compound is an atypical antipsychotic with a multi-receptor binding profile. Its primary mechanism involves a combination of:
-
Dopamine (B1211576) D2 Receptor Antagonism : This action is linked to the relief of positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3]
-
Serotonin 5-HT2A Receptor Antagonism/Inverse Agonism : This is thought to help alleviate the negative and cognitive symptoms of schizophrenia and may reduce the likelihood of extrapyramidal side effects.[1][2][3][4][5]
-
Serotonin 5-HT1A Receptor Partial Agonism : This activity is believed to contribute to its anxiolytic (anti-anxiety) and antidepressant effects.[1][2][6][7]
This compound also has an affinity for other receptors, including D4, α₁-adrenergic, and histamine (B1213489) H1 receptors, which can contribute to its overall effect and side-effect profile, such as sedation and hypotension.[1][3]
Q2: My behavioral results seem confounded by significant sedative effects. Why is this happening and what can I do?
A2: Sedation is a potential side effect of this compound, likely due to its antagonist activity at histamine H1 and α₁-adrenergic receptors.[1][3] This can suppress general motor activity and interfere with the interpretation of behavioral tests that rely on exploration or movement.
Troubleshooting Steps:
-
Dose Adjustment: High doses may induce sedation. Consider performing a dose-response study to find a dose that achieves the desired behavioral effect without significant locomotor suppression.
-
Timing of Administration: this compound reaches peak plasma concentration between 0.8 and 1.5 hours after oral administration.[3] Ensure your behavioral testing window is aligned with this pharmacokinetic profile.
-
Control Experiments: Always include a locomotor activity test (e.g., an open-field test) as a standard control. This will allow you to distinguish between a specific behavioral effect (e.g., anxiolysis) and a general sedative effect. For instance, a study on marble-burying behavior found that a 10 mg/kg dose of this compound in mice inhibited the target behavior without affecting locomotor activity, whereas other antipsychotics did suppress locomotion at effective doses.[7]
Q3: I am observing a U-shaped dose-response curve in my study. Is this an expected phenomenon for this compound?
A3: Yes, a U-shaped or biphasic dose-response curve can occur with this compound and other psychoactive compounds. For example, in a study on conditioned fear stress in rats, this compound significantly reduced freezing behavior at doses of 0.3-3 mg/kg, but this effect was diminished at a higher dose of 6 mg/kg.[8] This phenomenon is likely due to this compound's complex pharmacology. At higher doses, its effects at secondary receptor targets or excessive blockade of D2 receptors might counteract or interfere with the primary therapeutic effect being measured.
Q4: How does this compound's metabolism contribute to variability in experimental results?
A4: this compound's metabolism can be a significant source of inconsistency for several reasons:
-
Extensive First-Pass Metabolism: The drug undergoes rapid and significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3]
-
Active Metabolite: Metabolism produces an active metabolite, hydroxythis compound, which has antiserotonergic effects, albeit with a lower affinity than the parent compound.[1][3]
-
Drug Interactions: Co-administration of substances that inhibit or induce CYP3A4 can significantly alter the plasma concentration of this compound.[6][9] For example, a CYP3A4 inhibitor like itraconazole (B105839) was shown to significantly inhibit this compound's metabolism.
-
Inter-Individual Variability: Natural variations in the expression and activity of metabolic enzymes among experimental animals can lead to different plasma levels of the drug and its metabolite, even when the same dose is administered.
To mitigate this, ensure that experimental animals are not exposed to other compounds that could affect CYP3A4 activity and consider measuring plasma drug levels if variability is high.
Q5: My results in the Elevated Plus Maze (EPM) are inconsistent and do not show the expected anxiolytic effect. What factors should I investigate?
A5: If you are not observing a consistent anxiolytic effect (i..e., increased time in open arms), consider the following:
-
Dose and Timing: The anxiolytic effects are mediated in part by 5-HT1A partial agonism and are dose-dependent.[7][8] Ensure your dose is appropriate and that testing occurs within the 1-2 hour window after administration to align with peak plasma levels.[3]
-
Confounding Sedation: As mentioned in Q2, higher doses can cause sedation, leading to reduced overall movement and exploration of all arms. This can mask a potential anxiolytic effect. An animal that is less anxious but also sedated may not explore the open arms more than a control animal. Always co-evaluate with a locomotor activity test.
-
Procedural Fidelity: The EPM is highly sensitive to environmental factors. Ensure strict adherence to the protocol regarding animal handling, habituation to the testing room (at least 45-60 minutes), consistent lighting conditions, and cleaning the maze between trials to remove olfactory cues.[10][11][12]
-
One-Trial Tolerance: Rodents can quickly habituate to the maze. Repeated testing of the same animal in the EPM is generally not recommended as it can lead to a phenomenon known as one-trial tolerance, confounding the effects of anxiolytic drugs.[12]
Data Presentation: Pharmacological & Pharmacokinetic Profile
For effective experimental design, refer to the key pharmacological and pharmacokinetic parameters of this compound summarized below.
Table 1: this compound Receptor Binding Profile
| Receptor Target | Action | Affinity/Note | Relevance to Behavioral Studies |
| Dopamine D2 | Antagonist | High | Antipsychotic effects, potential for extrapyramidal symptoms (EPS) at high doses.[1][2][4][13] |
| Serotonin 5-HT2A | Antagonist / Inverse Agonist | High | Efficacy against negative symptoms, reduction of EPS, potential anxiolytic effects.[1][2][4][5] |
| Serotonin 5-HT1A | Partial Agonist | Moderate-High | Anxiolytic and antidepressant-like effects.[1][2][6][7] |
| Dopamine D4 | Antagonist | Moderate | Contributes to antipsychotic profile.[1][3] |
| Histamine H1 | Inverse Agonist | Moderate | Potential for sedation, a key experimental confounder.[1][3] |
| Adrenergic α1 | Antagonist | Moderate | Potential for sedation and hypotension.[1][3] |
| Dopamine D1 | Antagonist | Low | Minimal clinical significance.[1][3] |
Table 2: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value / Description | Implication for Researchers |
| Time to Peak Plasma (Tmax) | 0.8 - 1.5 hours (oral) | Time behavioral tests for this window post-administration.[3] |
| Elimination Half-Life | ~1.9 - 2.5 hours | Relatively short half-life; consider for chronic dosing schedules.[14] |
| Metabolism | Extensive first-pass; primarily via CYP3A4.[1][3][9] | High potential for drug interactions and inter-individual variability. |
| Active Metabolite | Hydroxythis compound | Contributes to the overall pharmacological effect.[1][3] |
| Protein Binding | ~92% | High binding to plasma proteins.[1][14] |
Table 3: Example Dosing in Preclinical Behavioral Studies
| Behavioral Test | Species | Dose Range & Route | Observed Effect | Reference |
| Marble-Burying | Mice | 10 mg/kg (p.o.) | Inhibition of burying behavior without affecting locomotion. | [7][15] |
| Conditioned Fear Stress | Rats | 0.3 - 3 mg/kg (p.o.) | Attenuation of freezing behavior (U-shaped response). | [8][16] |
| Dopamine Agonist-Induced VCM | Rats | N/A (acute) | Weaker inhibition of vacuous chewing movement compared to haloperidol. | [17] |
| Fos Protein Expression | Rats | N/A | Preferential action on mesolimbic vs. nigrostriatal pathways. | [18] |
Visualizations: Pathways and Workflows
Caption: this compound's multi-receptor signaling pathway.
Caption: Troubleshooting flowchart for inconsistent results.
Detailed Experimental Protocols
The following are generalized protocols for common behavioral assays, with specific considerations for studies involving this compound.
Protocol 1: Elevated Plus Maze (EPM)
This test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[10][11][19]
Methodology:
-
Apparatus: A plus-shaped maze raised off the floor, typically with two open arms and two enclosed arms. The apparatus should be equipped with an overhead camera connected to a tracking software.[10][19]
-
Acclimatization: Allow animals to habituate to the testing room for at least 45-60 minutes before the trial begins to reduce stress from the novel environment.[10][11] Maintain consistent, low-level lighting.
-
Drug Administration:
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, p.o.).
-
Crucial Timing: Place the animal on the maze approximately 60-90 minutes after oral administration to coincide with peak plasma concentrations.[3]
-
-
Trial:
-
Gently place the animal in the center of the maze, facing one of the closed arms.[10]
-
Allow the animal to explore the maze undisturbed for a 5-minute session.[10][12]
-
The tracking software will record parameters such as time spent in open vs. closed arms, number of entries into each arm, and total distance traveled.
-
-
Data Analysis: The primary measure of anxiety is the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is interpreted as an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[12]
Considerations for this compound:
-
Control Group: Always run a parallel open-field test to assess general locomotor activity. A significant decrease in total distance traveled in the EPM or open field suggests sedation, which could confound the results.
-
Dose Selection: Start with doses reported in the literature (e.g., 0.3-3 mg/kg in rats) and perform a dose-response analysis if necessary.[8]
Protocol 2: Forced Swim Test (FST)
This test is used to assess depression-like behavior (behavioral despair) and is sensitive to antidepressant compounds.[20][21][22]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm height, 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom with its tail or feet (approx. 30 cm for rats).[20][22]
-
Acclimatization: Allow animals to habituate to the testing room for at least 60 minutes prior to the test.
-
Pre-Test Session (Day 1):
-
Place each animal into the water-filled cylinder for a 15-minute session.
-
This initial exposure induces a state of helplessness that is sensitive to antidepressant treatment on the following day.
-
After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer this compound or vehicle 24h, 5h, and 1h before the test session on Day 2 to mimic a chronic dosing schedule, or as a single dose 60-90 minutes before the test for an acute study.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the animal back into the cylinder for a 5- or 6-minute session.[23]
-
Record the entire session via video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[24]
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Considerations for this compound:
-
Mechanism: The potential antidepressant effect of this compound is linked to its 5-HT1A partial agonism.[2]
-
Efficacy: Clinical meta-analyses suggest this compound may be less effective for negative/depressive symptoms than some other atypical antipsychotics.[25][26] Therefore, effects in the FST may be subtle and require carefully controlled experimental conditions to be reliably detected.
-
Motor Effects: While less common than sedation, motor side effects could theoretically influence performance. Ensure that the dose used does not impair the animal's ability to swim.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound, a novel antipsychotic drug, inhibits marble-burying behavior via 5-HT1A receptor in mice: implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound (SM-9018), a novel serotonin-2 and dopamine-2 receptor antagonist, and other antipsychotics in the conditioned fear stress-induced freezing behavior model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Prescriber's Guide [cambridge.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. A novel antipsychotic, this compound, has antiserotonergic and antidopaminergic effects in human brain: findings from neuroendocrine challenge tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound (SM-9018), a potential atypical neuroleptic, on dopamine D1 receptor-mediated vacuous chewing movement in rats: a role of 5-HT2 receptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound, a novel 5-HT2 and D2 receptor antagonist, on Fos protein expression in the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. researchgate.net [researchgate.net]
- 25. Efficacy and tolerability of this compound in schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Perospirone Metabolism and Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the CYP3A4 metabolism of Perospirone and its potential for drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of this compound?
A1: this compound undergoes metabolism by several cytochrome P450 (CYP) enzymes, but CYP3A4 is the major contributor to its metabolic clearance.[1][2][3] In vitro studies using human liver microsomes and recombinant P450 isoforms have demonstrated that CYP3A4 plays the most significant role in this compound's breakdown.[3] Other enzymes, including CYP1A1, CYP2C8, and CYP2D6, are also involved but to a lesser extent.[2]
Q2: What are the main metabolic pathways of this compound?
A2: The primary metabolic pathways for this compound include hydroxylation of the cyclohexane-1,2-dicarboximide moiety, N-dealkylation, and S-oxidation. One of the major metabolites formed through hydroxylation is Hydroxythis compound, which retains some pharmacological activity.
Q3: What is the potential for drug-drug interactions when this compound is co-administered with a CYP3A4 inhibitor?
A3: Co-administration of this compound with a potent CYP3A4 inhibitor can lead to a significant increase in this compound plasma concentrations, potentially increasing the risk of adverse effects. In vitro studies have shown that ketoconazole, a strong CYP3A4 inhibitor, markedly reduces this compound metabolism. A clinical study demonstrated that itraconazole, another potent CYP3A4 inhibitor, significantly inhibited the metabolism of this compound in healthy male subjects. Therefore, caution and careful monitoring are advised when this compound is used concurrently with strong CYP3A4 inhibitors such as certain azole antifungals (e.g., ketoconazole, itraconazole) and macrolide antibiotics (e.g., clarithromycin).
Q4: What is the effect of CYP3A4 inducers on the metabolism of this compound?
A4: Co-administration of this compound with a CYP3A4 inducer can accelerate its metabolism, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. A clinical study investigating the effect of carbamazepine (B1668303), a potent CYP3A4 inducer, on this compound pharmacokinetics found that it significantly decreased the plasma concentrations of both this compound and its active metabolite. Other potent CYP3A4 inducers, such as rifampicin, may have a similar effect.
Q5: Does this compound inhibit the metabolism of other drugs?
A5: Based on in vitro studies, this compound does not appear to have a marked inhibitory effect on the metabolism of other co-administered drugs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected this compound plasma concentrations in a clinical trial. | Co-administration of a known or suspected CYP3A4 inhibitor. | Review all concomitant medications the patient is taking. If a CYP3A4 inhibitor is identified, consider dose adjustment of this compound or switching to an alternative medication that is not a strong CYP3A4 inhibitor. |
| Lower than expected this compound plasma concentrations and lack of efficacy. | Co-administration of a known or suspected CYP3A4 inducer. | Review all concomitant medications. If a CYP3A4 inducer is present, an increased dose of this compound may be necessary to achieve a therapeutic effect. |
| Inconsistent results in in vitro metabolism studies. | Variability in the activity of human liver microsome batches. | Use a well-characterized pool of human liver microsomes. Include positive and negative controls in your experiments to ensure the validity of your results. |
| Sub-optimal incubation conditions. | Ensure that the incubation time, temperature, and cofactor (NADPH) concentrations are appropriate for the experiment. Refer to the detailed experimental protocols below. | |
| Difficulty in quantifying this compound and its metabolites. | Inadequate analytical methodology. | Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the accurate quantification of this compound and its metabolites in the relevant biological matrix. |
Data Presentation
Table 1: In Vitro Kinetic Parameters for this compound Metabolism by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) |
| CYP3A4 | 0.245 | 61.3 |
| CYP2C8 | 1.09 | 1.93 |
| CYP2D6 | 1.38 | 5.73 |
Data obtained from in vitro studies using expressed P450 isoforms.
Table 2: Effect of CYP Inhibitors on this compound Metabolism in Human Liver Microsomes
| Inhibitor | Target CYP | Inhibitor Concentration | % Inhibition of this compound Metabolism |
| Ketoconazole | CYP3A4 | 1 µM | Almost complete |
| Quercetin | CYP2C8 | 10 µM | 60.0% |
| Quinidine | CYP2D6 | - | Not marked |
Table 3: Effect of Carbamazepine (CYP3A4 Inducer) on this compound Pharmacokinetics in Humans
| Parameter | Before Carbamazepine Co-administration (Mean ± SD) | During Carbamazepine Co-administration (Mean ± SD) |
| Peak Plasma Concentration of this compound (ng/mL) | 4.0 ± 4.3 | Below detection limit |
| Peak Plasma Concentration of ID-15036 (Active Metabolite) (ng/mL) | 11.7 ± 7.1 | 6.0 ± 1.7 |
Data from a clinical study involving a single oral dose of 8 mg this compound in 10 healthy male subjects.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of this compound Metabolism
-
Materials:
-
Recombinant human CYP3A4, CYP2C8, and CYP2D6 enzymes.
-
This compound stock solution.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a series of this compound concentrations ranging from below to above the expected Km.
-
In a microcentrifuge tube, combine the incubation buffer, the specific recombinant CYP enzyme, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the depletion of this compound or the formation of a specific metabolite using a validated LC-MS/MS method.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound (at a concentration close to its Km for CYP3A4).
-
Ketoconazole (or other inhibitor) stock solution.
-
NADPH regenerating system.
-
Incubation buffer.
-
Quenching solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a series of inhibitor (e.g., Ketoconazole) concentrations.
-
In separate tubes, combine the incubation buffer, HLMs, this compound, and the inhibitor solution. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reactions with the quenching solution.
-
Process the samples as described in Protocol 1.
-
Analyze the samples to determine the rate of this compound metabolism in the presence and absence of the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound highlighting the major role of CYP3A4.
Caption: Potential drug interactions with this compound via CYP3A4 inhibition and induction.
References
- 1. Effect of carbamazepine on the single oral dose pharmacokinetics of this compound and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide: Perospirone vs. Haloperidol in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of perospirone, a serotonin-dopamine antagonist (SDA), and haloperidol (B65202), a conventional antipsychotic. The data presented are derived from various animal models relevant to psychosis, offering insights into their distinct mechanisms of action, efficacy, and side effect profiles.
Section 1: Receptor Binding and Mechanism of Action
The fundamental difference between this compound and haloperidol lies in their receptor pharmacology. Haloperidol's therapeutic effects are primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor.[1] this compound, characteristic of atypical antipsychotics, exhibits high affinity for both serotonin (B10506) 5-HT2A and dopamine D2 receptors.[2] This dual antagonism is believed to contribute to its broader efficacy and reduced risk of certain side effects.[2]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Relevance to Antipsychotic Action |
| Dopamine D2 | High Affinity | Potent/High Affinity[1] | Antagonism is linked to the reduction of positive symptoms. |
| Serotonin 5-HT2A | High Affinity[2] | Low Affinity | Blockade is thought to ameliorate negative symptoms and reduce extrapyramidal side effects (EPS). |
| Serotonin 5-HT1A | Agonist Activity | No Significant Affinity | Agonism may contribute to anxiolytic and antidepressant effects, and potentially mitigate EPS. |
Note: Specific Ki values can vary between studies. This table represents the general affinity profile.
Pharmacological Mechanism of Action
Caption: Contrasting mechanisms of Haloperidol and this compound.
Section 2: Efficacy in Animal Models of Positive Symptoms
Animal models of dopamine hyperfunction are standard for assessing the potential efficacy of antipsychotics against positive symptoms.
1. Dopamine Agonist-Induced Stereotypy and Hyperlocomotion
This model assesses a drug's ability to block the behavioral effects of dopamine agonists like apomorphine (B128758) or methamphetamine. Both this compound and haloperidol have been shown to significantly inhibit behaviors induced by dopaminergic hyperactivation.
-
Experimental Protocol:
-
Animals: Typically male Wistar rats or mice.
-
Procedure: Animals are habituated to an observation cage. A dopamine agonist (e.g., apomorphine 0.15-2.0 mg/kg SC, or methamphetamine) is administered to induce stereotyped behaviors (e.g., sniffing, gnawing, licking) or hyperlocomotion.
-
Drug Administration: this compound (p.o.) or haloperidol (i.p. or p.o.) is administered at various doses prior to the dopamine agonist challenge.
-
Measurement: Stereotypy is scored by a trained observer based on a rating scale. Locomotor activity is measured using automated activity monitors. The dose required to inhibit the behavior by 50% (ED50) is calculated.
-
2. Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a model of sensorimotor gating, a pre-attentive information filtering process that is deficient in schizophrenic patients.
-
Experimental Protocol:
-
Animals: Rodents (mice or rats). Certain mouse strains like C57BL/6J naturally display poor PPI.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure: The animal is placed in the chamber. The test consists of trials with a loud startling stimulus ("pulse") alone and trials where the pulse is preceded by a weak, non-startling stimulus ("prepulse").
-
Drug Administration: Haloperidol has been shown to dose-dependently increase PPI in animals. The effects of this compound are compared against this benchmark.
-
Measurement: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials.
-
Table 2: Comparative Efficacy in Models of Positive Symptoms
| Model | This compound | Haloperidol | Finding |
| Apomorphine-Induced Stereotypy | Effective Inhibitor | Effective Inhibitor | Both drugs demonstrate efficacy in blocking dopamine-mediated behaviors, consistent with D2 antagonism. |
| Prepulse Inhibition (PPI) | Restores Deficits | Restores Deficits | Both drugs show efficacy in models of sensorimotor gating. |
Section 3: Liability for Extrapyramidal Side Effects (EPS)
The catalepsy test in rodents is a primary model used to predict the likelihood of a drug causing motor side effects similar to Parkinsonism.
-
Experimental Protocol (Bar Test):
-
Animals: Rats or mice.
-
Procedure: The animal's forepaws are gently placed on a raised horizontal bar (e.g., 3-9 cm high).
-
Drug Administration: Haloperidol is administered (e.g., 1 mg/kg i.p.) to induce catalepsy. The effects of this compound are compared.
-
Measurement: The latency to remove both paws from the bar is recorded. A longer duration indicates a stronger cataleptic effect.
-
Table 3: Comparative Liability for Extrapyramidal Side Effects
| Model | This compound | Haloperidol | Finding |
| Catalepsy Induction | Weaker Induction | Potent Inducer | This compound shows a significantly lower propensity to induce catalepsy, suggesting a lower risk of EPS compared to haloperidol. |
Catalepsy Bar Test Workflow
Caption: Standard workflow for the rodent catalepsy bar test.
Section 4: Efficacy in Models of Negative and Affective Symptoms
Atypical antipsychotics are hypothesized to have advantages over typicals in treating negative and cognitive symptoms.
1. Social Interaction Test
This test models social withdrawal, a key negative symptom.
-
Experimental Protocol:
-
Animals: Pairs of naive rats.
-
Procedure: Two unfamiliar rats are placed in a novel, brightly lit arena, and their social behaviors (e.g., sniffing, grooming, following) are recorded for a set duration.
-
Drug Administration: Drugs are administered orally prior to the test.
-
Measurement: The total time spent in active social interaction is quantified.
-
2. Conditioned Defensive Burying (CDB)
This model is used to assess anxiolytic-like effects.
-
Experimental Protocol:
-
Animals: Rats.
-
Procedure: Rats are placed in a chamber with bedding material and a small probe. When the rat touches the probe, it receives a brief, mild electric shock.
-
Measurement: The duration of "defensive burying" behavior (pushing bedding material towards the shock probe with head and paws) is measured. Anxiolytic compounds typically reduce this behavior.
-
Table 4: Comparative Efficacy in Models of Negative/Affective Symptoms
| Model | This compound | Haloperidol | Finding |
| Social Interaction | Increased interaction time | No increase in interaction time | This compound demonstrated an ability to facilitate social interaction, unlike haloperidol. |
| Conditioned Defensive Burying | Suppressed burying behavior | Failed to inhibit burying behavior | This compound showed anxiolytic-like effects, while haloperidol did not. |
| Marble-Burying Behavior | Inhibited behavior without affecting locomotor activity | Inhibited behavior only at doses that also suppressed locomotor activity | Suggests this compound may have anti-obsessive-compulsive properties, potentially mediated by its 5-HT1A agonism. |
Summary and Conclusion
Preclinical data from animal models highlights the distinct pharmacological profiles of this compound and haloperidol.
-
Haloperidol acts as a potent dopamine D2 antagonist. This mechanism is effective in animal models predictive of efficacy against positive symptoms (e.g., dopamine agonist-induced behaviors). However, this potent D2 blockade is strongly correlated with a high liability for inducing catalepsy , the preclinical indicator of extrapyramidal side effects.
-
This compound demonstrates a broader mechanism as a serotonin-dopamine antagonist with 5-HT1A agonistic properties. While it also shows efficacy in models of positive symptoms, its key distinguishing features in preclinical studies are a significantly lower propensity to induce catalepsy and positive effects in models relevant to negative and affective symptoms , such as the social interaction and conditioned defensive burying tests, where haloperidol is ineffective.
These findings from animal models suggest that this compound's profile is consistent with that of an atypical antipsychotic, with a potentially broader spectrum of activity and a more favorable motor side effect profile compared to the conventional antipsychotic haloperidol. These preclinical distinctions are supported by clinical findings where this compound was superior to haloperidol in improving negative symptoms and induced fewer extrapyramidal symptoms.
References
A Preclinical Head-to-Head: Perospirone vs. Risperidone in Efficacy and Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of atypical antipsychotics is ever-evolving, with a continuous search for agents offering improved efficacy and a more favorable side-effect profile. This guide provides a detailed preclinical comparison of two such agents: perospirone, a newer serotonin-dopamine antagonist, and risperidone (B510), a well-established atypical antipsychotic. By examining their receptor binding affinities, and their effects in key animal models of antipsychotic activity, this document aims to provide a comprehensive resource for researchers in the field of neuropsychopharmacology.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Risperidone |
| Primary Mechanism | 5-HT2A and D2 receptor antagonist; 5-HT1A partial agonist | Potent 5-HT2A and D2 receptor antagonist |
| Receptor Binding Profile | High affinity for 5-HT2A, D2, and 5-HT1A receptors | Very high affinity for 5-HT2A receptors; high affinity for D2 receptors |
| Antipsychotic-like Activity | Effective in preclinical models of psychosis | Well-established efficacy in preclinical models of psychosis |
| Extrapyramidal Symptom (EPS) Liability | Lower propensity to induce catalepsy compared to typical antipsychotics | Low to moderate propensity to induce catalepsy, dose-dependent |
In-Depth Analysis: Receptor Binding Affinities
The interaction of an antipsychotic drug with various neurotransmitter receptors is fundamental to its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and risperidone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine (B1211576) D1 | 80 | 240 |
| Dopamine D2 | 1.4 - 3.8 | 3.13 - 3.2 |
| Dopamine D4 | 7.9 | 7.3 |
| Serotonin (B10506) 5-HT1A | 2.9 | 420 |
| Serotonin 5-HT2A | 0.61 - 1.2 | 0.16 - 0.2 |
| Serotonin 5-HT2C | 24 | 50 |
| Serotonin 5-HT7 | 11 | - |
| Adrenergic α1 | 2.8 | 0.8 - 5 |
| Adrenergic α2 | 120 | 7.54 - 16 |
| Histamine H1 | 34 | 2.23 - 20 |
| Muscarinic M1 | >1000 | >10,000 |
Note: Ki values are compiled from various preclinical studies and may vary between different experimental conditions and tissue preparations.
This compound and risperidone both exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Notably, this compound also demonstrates a high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist. This property is thought to contribute to its potential anxiolytic and antidepressant effects. Risperidone, while having a very high affinity for the 5-HT2A receptor, shows a much lower affinity for the 5-HT1A receptor.[1][2]
Both drugs display a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics.
Visualizing Receptor Interactions: A DOT Language Diagram
The following diagram illustrates the primary receptor binding profiles of this compound and risperidone.
Preclinical Efficacy in Animal Models
Animal models are crucial for evaluating the potential therapeutic efficacy and side-effect liability of antipsychotic drugs. The conditioned avoidance response (CAR) test is a widely used model to predict antipsychotic activity, while the catalepsy test is an indicator of the potential to induce extrapyramidal symptoms (EPS).
Conditioned Avoidance Response (CAR)
In the CAR test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this conditioned avoidance behavior.
Table 2: Efficacy in the Conditioned Avoidance Response (CAR) Test in Rats
| Drug | Effective Dose Range (mg/kg) | ED50 (mg/kg) |
| This compound | 0.3 - 3 (p.o.) in conditioned fear stress | Not available for CAR |
| Risperidone | 0.1 - 1.0 (s.c.) | ~0.33 (s.c.) |
While direct comparative data for this compound in the CAR test is limited, studies on conditioned fear stress-induced freezing in rats show that this compound significantly attenuates this behavior in a dose-dependent manner, with an effective oral dose range of 0.3-3 mg/kg.[3] Risperidone has been extensively studied in the CAR paradigm and effectively suppresses avoidance responding, with a subcutaneous ED50 of approximately 0.33 mg/kg in rats.[4]
Experimental Protocol: Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to suppress a learned avoidance response.
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.
Procedure:
-
Acquisition Training: Rats are trained over several sessions to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment of the shuttle box within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the US is omitted. If the rat fails to move, the US is delivered until the rat escapes to the other compartment (escape response).
-
Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered the test compound (this compound or risperidone) or vehicle.
-
Test Session: Following a pre-treatment period, the animals are placed back in the shuttle box, and the number of avoidance, escape, and no-response trials are recorded.
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. The ED50, the dose that produces a 50% reduction in avoidance responding, is determined.
The following diagram illustrates the workflow of a typical CAR experiment.
Catalepsy Test
The catalepsy test measures the induction of a state of motor immobility, which is a preclinical predictor of a drug's potential to cause extrapyramidal symptoms (EPS) in humans.
Table 3: Cataleptogenic Potential in Rats
| Drug | Effective Dose Range (mg/kg) for Catalepsy | ED50 (mg/kg) for Catalepsy |
| This compound | Weaker than haloperidol (B65202) | Not available |
| Risperidone | 1.0 - 10 (p.o.) | ~4.0 (p.o.) |
Preclinical studies indicate that this compound is weaker than the typical antipsychotic haloperidol in inducing catalepsy.[5] Risperidone induces catalepsy in a dose-dependent manner, with an oral ED50 of approximately 4.0 mg/kg in rats.[6][7] This suggests that while risperidone has a lower EPS liability than typical antipsychotics, it is not devoid of this potential, particularly at higher doses.
Experimental Protocol: Bar Test for Catalepsy
Objective: To assess the propensity of a drug to induce catalepsy.
Animal Model: Male Wistar or Sprague-Dawley rats.
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from a flat surface.
Procedure:
-
Drug Administration: Animals are administered various doses of the test compound (this compound or risperidone) or vehicle.
-
Catalepsy Assessment: At predetermined time points after drug administration, the animal's forepaws are gently placed on the raised horizontal bar.
-
Measurement: The latency for the animal to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically employed.
-
Scoring: A positive cataleptic response is often defined as the animal remaining in the imposed posture for a minimum duration (e.g., 20 seconds).
Data Analysis: The percentage of animals exhibiting catalepsy at each dose is calculated, and the ED50, the dose that produces catalepsy in 50% of the animals, is determined.
The following diagram illustrates the logical flow of the catalepsy bar test.
Summary and Conclusion
This comparative guide highlights the key preclinical differences and similarities between this compound and risperidone. Both drugs exhibit a receptor binding profile characteristic of atypical antipsychotics, with high affinity for 5-HT2A and D2 receptors. A key distinguishing feature of this compound is its high affinity and partial agonist activity at 5-HT1A receptors.
In behavioral models, both drugs show antipsychotic-like potential. While direct head-to-head comparisons are limited, the available data suggests that both have a lower propensity to induce catalepsy compared to typical antipsychotics. The unique pharmacological profile of this compound, particularly its 5-HT1A partial agonism, may offer a distinct therapeutic advantage, potentially in the domains of anxiety and negative symptoms, which warrants further investigation in comparative preclinical and clinical studies. This guide provides a foundational overview to aid researchers in designing future studies to further elucidate the comparative efficacy and mechanisms of these two important antipsychotic agents.
References
- 1. Pre-Clinical Study of Risperidone [cpn.or.kr]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpn.or.kr [cpn.or.kr]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of risperidone on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Aripiprazole and Perospirone: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the receptor binding profiles of two atypical antipsychotic agents, aripiprazole (B633) and perospirone. The information presented is intended to support research and drug development efforts by offering a clear, objective overview of their interactions with various neurotransmitter receptors.
Introduction
Aripiprazole and this compound are both classified as atypical antipsychotics, utilized in the management of schizophrenia and other psychiatric disorders. Their therapeutic efficacy and side-effect profiles are largely dictated by their unique affinities for a range of neurotransmitter receptors. Aripiprazole is known for its partial agonism at dopamine (B1211576) D2 receptors, a mechanism that distinguishes it from many other antipsychotics.[1][2][3] this compound, an azapirone derivative, acts as a dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonist, and also exhibits partial agonism at serotonin 5-HT1A receptors.[4][5] This guide delves into the specifics of their receptor binding affinities, the experimental methods used to determine these values, and the associated signaling pathways.
Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of aripiprazole and this compound for key dopamine, serotonin, and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Aripiprazole (Ki, nM) | This compound (Ki, nM) | References |
| Dopamine Receptors | |||
| D2 | 0.34 - 0.86 | 0.8 - 1.4 | [6] |
| D3 | 0.8 | Not widely reported | [6] |
| D4 | 44 | Not widely reported | |
| Serotonin Receptors | |||
| 5-HT1A | 1.7 - 4.2 | 2.7 | [6][7] |
| 5-HT2A | 3.4 - 22.4 | 0.6 | [7][8] |
| 5-HT2B | 0.36 | Not widely reported | [8] |
| 5-HT2C | 15 - 428 | 27 | [7][8] |
| 5-HT6 | 214 | Not widely reported | [7] |
| 5-HT7 | 19 - 39 | Not widely reported | [7] |
| Adrenergic Receptors | |||
| α1A | 25.7 - 57 | 11 | [8] |
| Histamine (B1213489) Receptors | |||
| H1 | 25.1 - 61 | 47 | [8] |
| Muscarinic Receptors | |||
| M1 | >1,000 | >10,000 | [2] |
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Binding Assay
This technique is used to measure the affinity of a drug (like aripiprazole or this compound) for a specific receptor. It involves the use of a radiolabeled ligand (a molecule that binds to the receptor) that is known to have a high affinity for the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor of interest.
-
A specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
The unlabeled drug to be tested (the "competitor," i.e., aripiprazole or this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reaction: A mixture is prepared in incubation tubes containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test drug.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter. The measured radioactivity is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis: The data are analyzed to determine the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Below is a DOT script representing the workflow of a competitive radioligand binding assay.
Signaling Pathways
The interaction of aripiprazole and this compound with their primary receptor targets initiates intracellular signaling cascades. The following diagrams illustrate the key signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]] D2 receptors can also signal through β-arrestin-dependent pathways.[9]
Serotonin 5-HT1A Receptor Signaling
Serotonin 5-HT1A receptors are also GPCRs that couple to Gi/o proteins.[11] Similar to D2 receptors, their activation inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity.[12] This results in neuronal hyperpolarization and reduced neuronal firing.[13]
Serotonin 5-HT2A Receptor Signaling
In contrast to D2 and 5-HT1A receptors, serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[14] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a variety of downstream cellular effects.[14]
Discussion of Receptor Binding Profiles
Aripiprazole is characterized by its high affinity for D2 and 5-HT1A receptors, where it acts as a partial agonist, and its high affinity for 5-HT2A receptors, where it acts as an antagonist.[3][6] The partial agonism at D2 receptors is a key feature, allowing aripiprazole to act as a dopamine system stabilizer. In areas of high dopamine concentration, it acts as an antagonist, while in areas of low dopamine concentration, it exhibits agonistic properties. Aripiprazole also has moderate affinity for α1-adrenergic and H1 histamine receptors, and very low affinity for muscarinic M1 receptors, which may contribute to its favorable side-effect profile regarding orthostatic hypotension, sedation, and anticholinergic effects.[2][3]
This compound demonstrates high affinity for 5-HT2A and D2 receptors, acting as an antagonist at both.[4][5] It also has a notable affinity for 5-HT1A receptors, where it functions as a partial agonist.[4][5] This combination of 5-HT2A antagonism and 5-HT1A partial agonism is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. This compound has a higher affinity for α1-adrenergic receptors compared to aripiprazole, which may be associated with a greater potential for orthostatic hypotension. Its affinity for H1 receptors is moderate, and like aripiprazole, it has a very low affinity for muscarinic M1 receptors.[2]
Conclusion
Aripiprazole and this compound, while both effective atypical antipsychotics, exhibit distinct receptor binding profiles that underpin their therapeutic actions and side-effect liabilities. The most prominent difference lies in their interaction with the dopamine D2 receptor, with aripiprazole acting as a partial agonist and this compound as an antagonist. Both agents share 5-HT1A partial agonism and 5-HT2A antagonism, which are characteristic features of many second-generation antipsychotics. A thorough understanding of these receptor binding profiles is crucial for the rational design of new therapeutic agents with improved efficacy and tolerability. The data and diagrams presented in this guide offer a foundational resource for researchers and clinicians in the field of neuropsychopharmacology.
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Validating the 5-HT1A Receptor Agonist Activity of Perospirone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Perospirone's in vivo 5-HT1A receptor agonist activity with other established agonists, namely Buspirone and Tandospirone. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential application of this compound in research and drug development.
Executive Summary
This compound is an atypical antipsychotic that, in addition to its primary dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, exhibits partial agonist activity at the 5-HT1A receptor.[1][2] This partial agonism is believed to contribute to its anxiolytic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[3] In vivo studies have confirmed this compound's engagement of the 5-HT1A receptor, demonstrating effects consistent with other 5-HT1A agonists in relevant animal models. This guide synthesizes available data to facilitate a comparative understanding of this compound's in vivo 5-HT1A receptor agonist profile.
Comparative Analysis of 5-HT1A Receptor Agonists
To provide a clear comparison, the following tables summarize the in vitro and in vivo pharmacological data for this compound, Buspirone, and Tandospirone.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | 5-HT1A Receptor Binding Affinity (Ki, nM) | 5-HT1A Receptor Functional Activity (EC50, nM) | Receptor Activity Type |
| This compound | 2.9[4] | 27[5] | Partial Agonist |
| Buspirone | 3.1 - 891.25 (range) | 48,400 | Partial Agonist |
| Tandospirone | 27 | - | Partial Agonist |
Note: Ki and EC50 values can vary between different studies and experimental conditions.
Table 2: In Vivo 5-HT1A Receptor Agonist Activity
| Compound | Animal Model | Endpoint | Dose/Effect |
| This compound | Marble-Burying Behavior (Mouse) | Inhibition of burying | 10 mg/kg (p.o.) significantly inhibited marble-burying. This effect was antagonized by the 5-HT1A antagonist WAY100135. |
| In Vivo Electrophysiology (Rat Dorsal Raphe Nucleus) | Hyperpolarization and inhibition of spontaneous action potentials | Dose-dependent effect observed between 10⁻⁹ and 10⁻⁵ M. | |
| Buspirone | In Vivo Electrophysiology (Rat Dorsal Raphe Nucleus) | Inhibition of spontaneous neuronal activity | ED50 = 134 µg/kg (i.p.) |
| Tandospirone | In Vivo Electrophysiology (Rat Dorsal Raphe Nucleus) | Inhibition of spontaneous neuronal activity | ED50 = 198 µg/kg (i.p.) |
Key In Vivo Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Marble-Burying Test for Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of a compound by measuring the reduction in the natural tendency of mice to bury unfamiliar objects.
Protocol:
-
Animal Preparation: Male ICR mice are group-housed and acclimated to the testing room for at least 1 hour before the experiment.
-
Apparatus: A standard transparent polycarbonate cage (e.g., 26 x 46 x 15 cm) is filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Drug Administration: this compound (e.g., 10 mg/kg), a vehicle control, or a reference compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the test.
-
Test Procedure: Each mouse is placed individually in the prepared cage. The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.
-
Data Analysis: After the 30-minute session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions. The percentage of buried marbles is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus
Objective: To directly measure the effect of a compound on the firing rate of serotonin neurons in the dorsal raphe nucleus, a key area for 5-HT1A receptor-mediated regulation of the serotonin system.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The rat is placed in a stereotaxic frame.
-
Surgical Procedure: A small burr hole is drilled in the skull overlying the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of presumed serotonergic neurons.
-
Drug Administration: Once a stable baseline firing rate is established, the test compound (e.g., this compound, Buspirone) is administered intravenously (i.v.) or via microiontophoresis directly onto the recorded neuron.
-
Data Acquisition and Analysis: The neuronal firing rate is continuously recorded before, during, and after drug administration. The change in firing rate from baseline is calculated. For systemic administration, dose-response curves can be generated to determine the ED50 value for the inhibition of neuronal firing.
Ultrasonic Vocalization Test for Anxiolytic Activity
Objective: To assess the anxiolytic potential of a compound by measuring its ability to reduce the emission of ultrasonic vocalizations (USVs) in pups separated from their mother, which is a sign of distress.
Protocol:
-
Animal Preparation: Rat or mouse pups (e.g., postnatal day 8-12) are used.
-
Drug Administration: Pups are administered the test compound, vehicle, or a reference drug at a specified time before the test.
-
Test Procedure: Pups are individually separated from their mother and littermates and placed in a sound-attenuating chamber. USVs are recorded for a set period (e.g., 5 minutes) using a specialized microphone and software.
-
Data Analysis: The number and duration of USV calls are quantified. A reduction in the number or duration of USVs is indicative of an anxiolytic-like effect. Statistical analysis is used to compare treatment groups.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway, a typical experimental workflow for in vivo validation, and a logical comparison of the 5-HT1A agonists.
References
- 1. Marble Burying [protocols.io]
- 2. In vivo characterization of 5-HT1A receptor-mediated gastric relaxation in conscious dogs [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological evidence for the tonic activation of 5-HT(1A) autoreceptors in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. mdpi.com [mdpi.com]
Perospirone's Dual Action: A Comparative Analysis of its Efficacy on Positive and Negative Symptoms in Preclinical Schizophrenia Models
For Immediate Release
A comprehensive review of preclinical data highlights the distinct efficacy of perospirone in addressing both positive and negative symptoms of schizophrenia. This guide synthesizes findings from various animal models, providing a comparative analysis of this compound against other atypical antipsychotics, including risperidone (B510), olanzapine, and aripiprazole. The data underscores this compound's unique pharmacological profile, characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with partial agonism at 5-HT1A receptors.
Efficacy in Models of Positive Symptoms
Positive symptoms of schizophrenia, such as psychosis, are often modeled in animals by inducing hyperlocomotion through dopamine agonists like amphetamine. This compound has demonstrated efficacy in mitigating these behaviors, an effect primarily attributed to its dopamine D2 receptor antagonism.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model assesses the potential of antipsychotic drugs to counteract the increased locomotor activity induced by amphetamine, which mimics the hyperdopaminergic state associated with psychosis.
-
Animals: Male rats or mice are typically used.
-
Procedure:
-
Animals are habituated to an open-field arena equipped with infrared beams to track movement.
-
A baseline locomotor activity is recorded for a set period (e.g., 30 minutes).
-
Animals are administered this compound or a comparator drug at various doses.
-
After a specified pretreatment time, amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for an extended period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups and a vehicle-treated control group. The dose required to inhibit the amphetamine-induced hyperactivity by 50% (ED50) is often calculated.
While specific ED50 values for this compound in the amphetamine-induced hyperlocomotion model were not available in the reviewed literature, its significant inhibition of behaviors induced by dopaminergic hyperactivation has been noted.[1] For comparison, other atypical antipsychotics have been shown to be effective in this model.
Table 1: Efficacy of Antipsychotics in the Amphetamine-Induced Hyperlocomotion Model (Rat)
| Drug | Dose Range Tested | Outcome |
|---|---|---|
| This compound | Data not available | Significantly inhibits dopaminergic hyperactivation[1] |
| Risperidone | 0.02 - 0.63 mg/kg | Dose-dependently reduces amphetamine-induced hyperactivity[2] |
| Olanzapine | 1.0 mg/kg | Progressively potentiates inhibition of amphetamine-induced hyperlocomotion with repeated treatment[3] |
| Haloperidol (Typical) | 0.01 - 0.10 mg/kg | Progressively potentiates inhibition of amphetamine-induced hyperlocomotion with repeated treatment[3] |
Note: Data for different drugs are from separate studies and may not be directly comparable due to variations in experimental conditions.
Efficacy in Models of Negative Symptoms
Negative symptoms, such as social withdrawal and anhedonia, are modeled in animals through various paradigms, including phencyclidine (PCP)-induced social interaction deficits and conditioned fear stress. This compound's efficacy in these models is linked to its 5-HT2A antagonism and 5-HT1A partial agonism, which are thought to enhance dopamine release in the prefrontal cortex.
Experimental Protocol: Phencyclidine (PCP)-Induced Social Interaction Deficit
This model evaluates the ability of antipsychotics to reverse the social withdrawal induced by the NMDA receptor antagonist PCP.
-
Animals: Male rats or mice are commonly used.
-
Procedure:
-
Animals are habituated to a testing arena.
-
PCP is administered to induce a state of social withdrawal.
-
This compound or a comparator drug is administered.
-
Two unfamiliar animals are placed in the arena, and their social interactions (e.g., sniffing, following, grooming) are recorded for a set duration.
-
-
Data Analysis: The total time spent in social interaction is measured and compared across treatment groups.
This compound has been shown to produce a significant improvement in animal models of negative symptoms. One study using a conditioned fear stress model, which can be related to negative symptoms like anxiety and emotional withdrawal, found this compound to be effective.
Experimental Protocol: Conditioned Fear Stress-Induced Freezing
This model assesses anxiety-like behavior, which can be a component of the negative symptom cluster.
-
Animals: Male rats.
-
Procedure:
-
Rats are placed in a chamber and exposed to an environmental cue (e.g., a specific context) paired with an aversive stimulus (e.g., foot shock).
-
On a subsequent day, the rats are re-exposed to the environmental cue without the aversive stimulus.
-
Freezing behavior, a measure of fear, is recorded.
-
The effect of this compound and other antipsychotics on this freezing behavior is assessed.
-
-
Data Analysis: The duration of freezing is quantified and compared between drug-treated and vehicle-treated groups.
In this model, this compound at doses of 0.3-3 mg/kg (p.o.) significantly attenuated the conditioned fear stress-induced freezing behavior in a dose-dependent manner.
Table 2: Efficacy of Antipsychotics in the Conditioned Fear Stress-Induced Freezing Model (Rat)
| Drug | Dose Range Tested (p.o.) | Outcome |
|---|---|---|
| This compound | 0.3 - 3 mg/kg | Significantly attenuated freezing behavior |
| Risperidone | 0.03 - 1 mg/kg | Reduced freezing behavior |
| Clozapine | 1 - 30 mg/kg | Reduced freezing behavior |
| Haloperidol (Typical) | 0.1 - 3 mg/kg | Did not reduce freezing behavior |
Source: Data from the same study, allowing for direct comparison.
Signaling Pathways and Experimental Workflow
The distinct effects of this compound on positive and negative symptoms can be understood through its interaction with key neurotransmitter pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Perospirone vs. Olanzapine on Metabolic Parameters in Rats - A Review of the Evidence
A critical analysis of existing preclinical data reveals a significant gap in our understanding of the comparative metabolic side effects of perospirone and olanzapine (B1677200) in rodent models. While olanzapine has been extensively studied, highlighting its propensity to induce weight gain, insulin (B600854) resistance, and dyslipidemia in rats, directly comparable data for this compound is strikingly absent from the current scientific literature. This guide synthesizes the available experimental evidence for each compound, underscoring the urgent need for direct, head-to-head preclinical studies to accurately assess the metabolic liability of this compound relative to olanzapine.
Executive Summary
Olanzapine, a widely prescribed second-generation antipsychotic, is consistently associated with significant metabolic disturbances in rat models. These effects include substantial body weight gain, increased adiposity, hyperglycemia, hyperinsulinemia, and insulin resistance.[1][2][3] The mechanisms underlying these effects are thought to involve the antagonism of multiple neurotransmitter receptors, including histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors, leading to hyperphagia and alterations in energy expenditure.
This guide will present a comprehensive overview of the metabolic effects of olanzapine in rats, based on published experimental data. The limited information available for this compound will also be discussed, emphasizing the current inability to perform a direct, data-driven head-to-head comparison in a preclinical setting.
Quantitative Data on Metabolic Parameters
The following table summarizes the typical metabolic effects observed with olanzapine administration in rats, as reported in various studies. A corresponding section for this compound is included to highlight the absence of available data.
Table 1: Comparison of Metabolic Effects of Olanzapine and this compound in Rats
| Metabolic Parameter | Olanzapine | This compound |
| Body Weight | Significant increase observed in numerous studies.[1] | No data available from preclinical rat studies. |
| Food Intake | Increased food intake (hyperphagia) is a consistent finding. | No data available. |
| Adiposity | Increased visceral and subcutaneous fat deposition. | No data available. |
| Fasting Glucose | Elevated fasting glucose levels reported. | No data available. |
| Fasting Insulin | Increased fasting insulin levels, indicative of hyperinsulinemia. | No data available. |
| Insulin Resistance | Development of insulin resistance, often measured by HOMA-IR or glucose tolerance tests. | No data available. |
| Triglycerides | Elevated plasma triglyceride levels. | No data available. |
| Total Cholesterol | Increased total cholesterol levels. | No data available. |
Experimental Protocols
To provide context for the data presented on olanzapine, a typical experimental protocol for inducing and assessing metabolic syndrome in rats is detailed below.
Olanzapine-Induced Metabolic Syndrome Model in Rats
-
Animal Model: Female Sprague-Dawley or Wistar rats are commonly used, as they have been shown to be more susceptible to olanzapine-induced weight gain compared to males.
-
Drug Administration: Olanzapine is typically administered orally (e.g., in a palatable cookie dough to ensure voluntary consumption) or via intraperitoneal (IP) or subcutaneous (SC) injections. Dosages can range from 1 to 15 mg/kg/day, administered once or twice daily.
-
Duration of Treatment: Studies range from acute (single dose) to chronic (several weeks) administration to observe both immediate and long-term metabolic changes.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Measured daily.
-
Glucose Tolerance Test (GTT): Performed after a period of fasting. Rats are administered a glucose bolus, and blood glucose levels are measured at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Used to assess insulin sensitivity. Insulin is administered, and the subsequent drop in blood glucose is monitored.
-
Blood Chemistry: Plasma levels of insulin, glucose, triglycerides, and total cholesterol are measured from blood samples, typically collected after fasting.
-
Adiposity Measurement: At the end of the study, visceral and subcutaneous fat pads are often dissected and weighed.
-
Signaling Pathways and Experimental Workflow
The metabolic side effects of olanzapine are believed to be mediated by its interaction with various central and peripheral signaling pathways.
Caption: Putative signaling pathways involved in olanzapine-induced metabolic dysregulation.
The following diagram illustrates a typical experimental workflow for investigating the metabolic effects of antipsychotics in rats.
Caption: Generalized experimental workflow for comparative metabolic studies in rats.
Conclusion and Future Directions
The available preclinical evidence robustly demonstrates that olanzapine induces a metabolic syndrome-like phenotype in rats. These findings are characterized by significant weight gain, hyperphagia, increased adiposity, and disruptions in glucose and lipid homeostasis.
Conversely, the metabolic effects of this compound in rats remain largely uninvestigated. This profound data gap prevents any meaningful head-to-head comparison with olanzapine in a preclinical setting. While clinical observations suggest a potentially more favorable metabolic profile for this compound, dedicated and well-controlled studies in rodent models are essential to confirm these impressions and to elucidate the underlying mechanisms.
Therefore, we strongly advocate for future research to directly compare the metabolic effects of this compound and olanzapine in rats using standardized protocols. Such studies would be invaluable for researchers, scientists, and drug development professionals in accurately assessing the metabolic risks associated with these antipsychotic agents and in guiding the development of safer and more effective treatments for psychotic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of alpha-mangostin on olanzapine-induced metabolic disorders in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiometabolic risks of blonanserin and this compound in the management of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the atypical antipsychotic properties of Perospirone compared to typicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atypical antipsychotic Perospirone with traditional typical antipsychotics. By examining key pharmacological and clinical differences, supported by experimental data and detailed methodologies, this document aims to elucidate the distinct properties of this compound.
Core Distinctions: Receptor Binding and Clinical Efficacy
This compound's classification as an atypical antipsychotic stems from its unique mechanism of action, which diverges significantly from that of typical antipsychotics. While typical agents primarily exert their effects through potent antagonism of dopamine (B1211576) D2 receptors, this compound exhibits a broader receptor binding profile. It acts as a potent antagonist at both serotonin (B10506) 5-HT2A and dopamine D2 receptors[1][2][3]. This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to their improved side effect profile, particularly concerning extrapyramidal symptoms (EPS)[4].
Furthermore, this compound is distinguished by its partial agonist activity at 5-HT1A receptors, a feature not characteristic of typical antipsychotics[1]. This interaction is thought to contribute to its efficacy against negative symptoms and its reduced propensity to induce movement-related side effects.
Clinically, this compound has demonstrated efficacy against the positive, negative, and general symptoms of schizophrenia. Notably, multiple studies suggest that this compound is significantly more effective in treating negative symptoms when compared to the typical antipsychotic haloperidol. While its effectiveness against positive symptoms is comparable to some antipsychotics, it may be less potent than other second-generation agents in this regard. A key advantage of this compound lies in its reduced risk of inducing extrapyramidal symptoms, a common and often debilitating side effect of typical antipsychotics.
Quantitative Data Comparison
The following tables summarize the quantitative data comparing this compound with typical antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D2 Receptor | 5-HT2A Receptor | 5-HT1A Receptor |
| This compound | 1.4 | 0.6 | 2.9 |
| Haloperidol | 1.5 | 50 | >1000 |
| Chlorpromazine | 3.5 | 3.0 | >1000 |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Table 2: Clinical Efficacy (Change in PANSS Scores from Baseline)
| Compound | Study | Positive Symptoms | Negative Symptoms | General Psychopathology |
| This compound | 8-week trial vs. Haloperidol | Tendency for greater improvement | Statistically significant improvement | Tendency for greater improvement |
| Haloperidol | 8-week trial vs. This compound | - | - | - |
PANSS: Positive and Negative Syndrome Scale. Data is qualitative based on comparative trial outcomes.
Table 3: Incidence of Extrapyramidal Symptoms (EPS)
| Compound | Incidence of Acute Dystonia | Incidence of Akathisia |
| This compound | Lower than typical antipsychotics | Lower than typical antipsychotics |
| Haloperidol | 4.7% (in a meta-analysis of intramuscular injections) | Higher than second-generation antipsychotics |
| Second-Generation Antipsychotics (pooled) | 0.6% (in a meta-analysis of intramuscular injections) | Lower than Haloperidol |
Data from various clinical trials and meta-analyses. Direct comparative incidence rates for this compound were not available in a single study.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assay (In Vitro)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Haloperidol) to specific neurotransmitter receptors (e.g., D2, 5-HT2A, 5-HT1A).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Test compound at various concentrations.
-
Incubation buffer.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through filter plates. The membranes with the bound radioligand are trapped on the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Catalepsy Test in Rats (In Vivo Model for EPS)
Objective: To assess the propensity of an antipsychotic drug to induce catalepsy, a state of motor rigidity considered a predictor of extrapyramidal side effects in humans.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (e.g., this compound, Haloperidol) or vehicle control.
-
A horizontal bar raised approximately 9 cm from the surface.
-
Timer.
Procedure:
-
Drug Administration: Rats are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Acclimation: After a set period following injection (e.g., 30-60 minutes), the rat is placed in the testing area.
-
Bar Test: The rat's forepaws are gently placed on the horizontal bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency is calculated for each treatment group. A longer latency indicates a greater cataleptic effect.
Clinical Trial Assessment using the Positive and Negative Syndrome Scale (PANSS)
Objective: To evaluate the efficacy of an antipsychotic drug in treating the symptoms of schizophrenia in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, controlled clinical trial is conducted.
-
Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-5).
-
Intervention: Participants are randomly assigned to receive either the test drug (e.g., this compound) or a comparator (e.g., Haloperidol or placebo).
-
Assessment: The PANSS is administered by trained and calibrated raters at baseline and at regular intervals throughout the trial (e.g., weekly or bi-weekly). The PANSS is a 30-item scale that assesses the severity of positive symptoms (7 items), negative symptoms (7 items), and general psychopathology (16 items). Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).
-
Data Analysis: The primary outcome is typically the change in the total PANSS score from baseline to the end of the study. Changes in the positive, negative, and general psychopathology subscale scores are also analyzed. Statistical methods are used to compare the treatment effects between the groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine and Serotonin Pathways in Antipsychotic Action.
Caption: Workflow for Comparing Antipsychotic Drug Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Perospirone's Mechanism of Action: A Comparative Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of perospirone with other atypical antipsychotics, supported by experimental data from various validation models. The data presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and its translation from preclinical findings to clinical efficacy.
Comparative Receptor Binding Affinity
This compound's primary mechanism of action involves a potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, coupled with a partial agonism at 5-HT1A receptors.[1][2][3][4][5] This multi-receptor profile is characteristic of atypical antipsychotics and is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
To contextualize its pharmacological profile, the following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound in comparison to two other widely used atypical antipsychotics, risperidone (B510) and aripiprazole. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 0.6 | 3.13 - 3.3 | 0.34 |
| Serotonin 5-HT1A | 2.9 (partial agonist) | 420 | 4.2 (partial agonist) |
| Serotonin 5-HT2A | 1.3 (inverse agonist) | 0.16 - 0.2 | 3.4 |
| Serotonin 5-HT2C | - | 50 | 15 |
| Dopamine D1 | 41 | 240 | - |
| Adrenergic α1 | - | 0.8 - 5 | 25.7 |
| Histamine H1 | - | 2.23 - 20 | 25.1 |
Data compiled from multiple sources. Note that absolute Ki values can vary between studies due to different experimental conditions.
Experimental Protocols for Mechanistic Validation
The unique receptor profile of this compound has been validated through a variety of experimental models, each providing a different layer of insight into its mechanism of action.
In Vitro Receptor Binding Assays
These assays are fundamental in determining the affinity of a drug for specific receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific receptor of interest (e.g., recombinant cell lines) or from specific brain regions of rodents (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).
-
Radioligand Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) that is known to bind with high affinity to the target receptor.
-
Competitive Binding: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals, providing a dynamic view of a drug's effect on neurochemistry.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., prefrontal cortex or striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the drug of interest (e.g., this compound) is administered systemically (e.g., intraperitoneally or orally), and changes in neurotransmitter levels are monitored over time.
Behavioral Pharmacology Models
These models assess the effects of a drug on animal behavior that is relevant to psychiatric disorders.
This model is used to evaluate the anxiolytic potential of a compound.
Methodology:
-
Conditioning: On the first day, a rodent is placed in a specific chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a mild foot shock).
-
Testing: On the following day, the animal is returned to the same chamber, and the freezing behavior (a fear response) is measured in the absence of the aversive stimulus.
-
Drug Treatment: The test drug (e.g., this compound) is administered before the testing phase, and its effect on the duration of freezing behavior is quantified. A reduction in freezing time is indicative of an anxiolytic effect.
This test is often used to model repetitive and compulsive-like behaviors, which can be relevant to obsessive-compulsive disorder (OCD) and aspects of schizophrenia.
Methodology:
-
Apparatus: A standard mouse cage is filled with a deep layer of bedding (approximately 5 cm). A set number of marbles (typically 20-25) are evenly spaced on the surface of the bedding.
-
Procedure: A mouse is placed in the cage and allowed to explore freely for a set period (usually 30 minutes).
-
Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Drug Treatment: The test drug (e.g., this compound) is administered prior to the test, and its effect on the number of buried marbles is assessed. A decrease in marble-burying behavior can suggest anti-compulsive effects.
In Vivo Electrophysiology
This technique directly measures the electrical activity of individual neurons, providing insights into how a drug modulates neuronal firing.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into a specific brain region known to be involved in the drug's action, such as the ventral tegmental area (VTA) for dopamine neurons.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties, such as their firing rate and waveform.
-
Drug Administration: The drug of interest (e.g., this compound) is administered intravenously or microiontophoretically directly onto the neuron being recorded.
-
Data Recording and Analysis: Changes in the neuron's firing rate and pattern are recorded and analyzed to determine the drug's excitatory or inhibitory effects.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow of the experimental models used for its validation.
Caption: this compound's multi-receptor signaling pathway.
Caption: Workflow for cross-validating this compound's mechanism.
Conclusion
The cross-validation of this compound's mechanism of action through a combination of in vitro and in vivo experimental models provides a robust understanding of its pharmacological profile. The data consistently demonstrates its potent activity at key receptors implicated in the pathophysiology of schizophrenia. The comparative data with other atypical antipsychotics highlights its unique profile, which likely underlies its clinical efficacy and tolerability. This guide serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology and drug development.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a novel antipsychotic agent, on the dopaminergic neurons in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Perospirone's Efficacy in NMDA Receptor Hypofunction Models: A Comparative Analysis with Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia posits that diminished glutamatergic neurotransmission via NMDA receptors contributes to the cognitive and negative symptoms of the disorder. Animal models employing non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and dizocilpine (B47880) (MK-801), are widely utilized to screen and characterize the therapeutic potential of antipsychotic drugs. These models induce a range of behavioral and neurochemical abnormalities that mimic aspects of schizophrenia, including cognitive deficits, social withdrawal, and sensorimotor gating impairments.
This guide provides a comparative overview of the effects of perospirone, an atypical antipsychotic with a unique pharmacological profile, in these NMDA receptor hypofunction models, benchmarked against other commonly used atypical antipsychotics like olanzapine, risperidone, and clozapine.
Mechanism of Action: this compound's Distinct Profile
This compound is an atypical antipsychotic that exerts its therapeutic effects through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1] Crucially, it also demonstrates partial agonism at 5-HT1A receptors. This latter property is thought to contribute to its efficacy against negative symptoms and cognitive deficits, and may confer a lower risk of extrapyramidal side effects compared to other antipsychotics.[1] The blockade of 5-HT2A receptors is believed to ameliorate negative symptoms and extrapyramidal side effects, while D2 receptor antagonism targets the positive symptoms of schizophrenia.
The interaction of these receptor systems is pivotal in modulating downstream glutamatergic and dopaminergic pathways that are dysregulated in NMDA hypofunction states. The 5-HT1A partial agonism of this compound is of particular interest as activation of these receptors has been shown to oppose cognitive and social interaction deficits induced by NMDA receptor antagonists.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies of this compound against other atypical antipsychotics in NMDA receptor hypofunction models are limited, this section synthesizes available data from various studies to provide a comparative perspective.
Cognitive Deficits: Novel Object Recognition
The Novel Object Recognition (NOR) test is a widely used behavioral paradigm to assess learning and memory in rodents. NMDA receptor antagonists like PCP and MK-801 reliably induce deficits in this task, reflecting impaired cognitive function.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over one or more days.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Test/Choice Phase: The animal is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. A preference for the novel object indicates intact recognition memory.
-
Drug Administration: The NMDA receptor antagonist (e.g., PCP or MK-801) is typically administered before the training phase to induce cognitive impairment. The investigational drug (e.g., this compound or other atypicals) is administered prior to the NMDA antagonist.
Quantitative Data Summary: Novel Object Recognition
| Drug | Model | Species | Dose Range | Effect on NMDA Antagonist-Induced Deficit | Citation |
| This compound | PCP | Rat | Not specified in direct comparative studies | Data not available in direct comparison. However, the 5-HT1A partial agonist tandospirone (B1205299) (5 mg/kg) prevented PCP-induced NOR deficits. | [2] |
| Lurasidone | PCP | Rat | 1 mg/kg | Significantly attenuated the PCP-induced deficit. | [2] |
| Risperidone | PCP | Rat | 0.2 mg/kg | No significant effect. | [3] |
| Haloperidol | PCP | Rat | 0.1 mg/kg | No significant effect. | |
| Modafinil | PCP | Rat | 64 mg/kg | Ameliorated the PCP-induced deficit. |
Note: Data for this compound in this specific model is inferred based on the effects of another 5-HT1A partial agonist, tandospirone. Direct comparative studies are needed for a conclusive assessment.
Social Interaction Deficits
NMDA receptor antagonists also induce social withdrawal in rodents, modeling the negative symptoms of schizophrenia. The social interaction test measures the propensity of an animal to interact with a novel conspecific.
Experimental Protocol: Social Interaction Test
-
Habituation: Animals are habituated to the test arena, which is often a three-chambered box.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other side chamber. The test mouse is placed in the center chamber and allowed to explore all three chambers freely for a set duration. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Phase (Optional): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore, and the time spent interacting with the familiar versus the novel mouse is measured.
-
Drug Administration: The NMDA receptor antagonist (e.g., MK-801) is administered prior to the test. The therapeutic agent is given before the antagonist.
Quantitative Data Summary: Social Interaction
| Drug | Model | Species | Dose Range | Effect on NMDA Antagonist-Induced Deficit | Citation |
| This compound | MK-801 | Mouse | Data not available | Data not available | |
| Olanzapine | MK-801 | Zebrafish | 50µM | Reversed MK-801-induced social interaction deficit. | |
| Sulpiride | MK-801 | Zebrafish | 250µM | Reversed MK-801-induced social interaction deficit. | |
| Haloperidol | MK-801 | Zebrafish | 9µM | Ineffective in reversing the deficit. | |
| Clozapine | PCP | Mouse | 10 mg/kg/day for 7 days | Attenuated the social behavior deficit after withdrawal from chronic PCP treatment. |
Sensorimotor Gating Deficits: Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by NMDA receptor antagonists.
Experimental Protocol: Prepulse Inhibition (PPI) Test
-
Acclimation: The animal is placed in a startle chamber and allowed to acclimate for a brief period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 3-16 dB above background) precedes the strong pulse by a specific interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle response (a whole-body flinch) is measured by a transducer in the platform.
-
Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100).
-
Drug Administration: Drugs are administered prior to the test session.
Quantitative Data Summary: Prepulse Inhibition (PPI)
| Drug | Model | Species | Dose Range | Effect on NMDA Antagonist-Induced Deficit | Citation |
| This compound | PCP | Rat | Data not available | Data not available | |
| Clozapine | PCP | Rat | 5.0 or 10.0 mg/kg | Acutely attenuated PCP-induced PPI disruption. | |
| Risperidone | PCP | Rat | 1.0 mg/kg | Enhanced its attenuating effect with repeated treatment. | |
| Olanzapine | PCP | Rat | 2.0 mg/kg | Ineffective with repeated treatment. | |
| Haloperidol | PCP | Rat | 0.05 mg/kg | Ineffective with repeated treatment. | |
| Quetiapine | PCP | Rat | 10 mg/kg | Maintained its attenuation with repeated treatment. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in NMDA receptor hypofunction and the experimental workflow for assessing antipsychotic efficacy.
Discussion and Future Directions
The available preclinical data suggests that atypical antipsychotics vary in their efficacy in reversing the behavioral deficits induced by NMDA receptor antagonists. While direct comparative data for this compound is limited, its unique pharmacology, particularly its 5-HT1A partial agonism, suggests a therapeutic potential in ameliorating the cognitive and negative symptoms associated with NMDA receptor hypofunction. The finding that another 5-HT1A partial agonist, tandospirone, is effective in the PCP-induced NOR model lends support to this hypothesis.
In contrast, some widely used atypical antipsychotics, such as risperidone, have shown limited efficacy in certain cognitive models (e.g., PCP-induced NOR deficit). This highlights the importance of considering the nuanced pharmacological profiles of different atypical antipsychotics when predicting their clinical efficacy for specific symptom domains of schizophrenia.
Future research should focus on direct, head-to-head comparisons of this compound with other atypical antipsychotics in a battery of NMDA receptor hypofunction models. Such studies should include comprehensive behavioral assessments, including tests of executive function and working memory, alongside neurochemical analyses to elucidate the underlying mechanisms of action. This will provide a clearer understanding of this compound's potential as a treatment for the cognitive and negative symptoms of schizophrenia and aid in the development of more targeted and effective therapeutic strategies.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
A Preclinical Meta-Analysis of Perospirone's Effectiveness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical effectiveness of Perospirone, a second-generation antipsychotic. It offers an objective comparison with other commonly used atypical antipsychotics—risperidone (B510), olanzapine, and aripiprazole (B633)—supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.
Introduction to this compound
This compound is an atypical antipsychotic characterized by its unique receptor binding profile. It acts as a potent antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and also as a partial agonist at serotonin 5-HT1A receptors. This multi-receptor action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1][2][3]
Comparative Receptor Binding Affinity
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and its comparators for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 1.4 - 3.2 | 3.2 | ~11 | 0.34 |
| Serotonin 5-HT2A | 0.61 - 0.86 | 0.2 - 0.4 | ~4 | 3.4 |
| Serotonin 5-HT1A | 2.9 - 3.4 | 420 | >1000 | 1.7 |
Data compiled from multiple preclinical studies.
Preclinical Efficacy in Animal Models
The antipsychotic potential of this compound and its comparators has been evaluated in several well-established animal models of schizophrenia. These models aim to replicate different aspects of the disorder, including positive symptoms, negative symptoms, and cognitive deficits.
Models of Positive Symptoms
Amphetamine-Induced Stereotypy: This model assesses the ability of a drug to block the repetitive, stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by high doses of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
Conditioned Avoidance Response (CAR): In this model, animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance without impairing the escape response.
The following table presents the median effective dose (ED50 in mg/kg) of each drug in these models. Lower ED50 values indicate greater potency.
| Behavioral Test | This compound (ED50, mg/kg) | Risperidone (ED50, mg/kg) | Olanzapine (ED50, mg/kg) | Aripiprazole (ED50, mg/kg) |
| Amphetamine-Induced Stereotypy (rat) | ~1.0 | 0.056 - 0.15 | ~1.25-10 | ~7.7 |
| Conditioned Avoidance Response (rat) | Not widely reported | ~0.1 | 4.7 | Not widely reported |
Data compiled from multiple preclinical studies.
Models of Extrapyramidal Side Effects (EPS)
Catalepsy Test: This test measures the induction of catalepsy, a state of muscular rigidity and immobility, which is a common preclinical indicator of a drug's potential to cause extrapyramidal side effects in humans.
| Behavioral Test | This compound (ED50, mg/kg) | Risperidone (ED50, mg/kg) | Olanzapine (ED50, mg/kg) | Aripiprazole (ED50, mg/kg) |
| Catalepsy (rat) | >30 | ~10 | 39.4 | >30 |
Data compiled from multiple preclinical studies. Higher ED50 values indicate a lower propensity to induce catalepsy.
Experimental Protocols
Amphetamine-Induced Stereotypy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
Animals are habituated to the testing cages (e.g., clear Plexiglas observation cages) for a set period (e.g., 30-60 minutes) before drug administration.
-
The test compound (this compound or comparator) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), amphetamine (typically 5-10 mg/kg, i.p. or s.c.) is administered.
-
Immediately after amphetamine injection, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions. Scoring is typically done at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes.
-
-
Scoring: A rating scale is used to quantify the intensity of stereotypy. A common scale might be:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, head movements, and licking
-
4: Continuous licking and gnawing of the cage floor or bars
-
Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of about 9-10 cm above a flat surface.
-
Procedure:
-
The test compound or vehicle is administered to the rats.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.[4][5][6][7][8][9]
-
The latency for the rat to remove both forepaws from the bar is measured with a stopwatch.[6] A cut-off time (e.g., 180 seconds) is usually set.
-
The test is often repeated multiple times for each animal at each time point, with a brief rest period in between trials.
-
-
Endpoint: The mean descent latency is calculated. A significant increase in descent latency compared to the vehicle-treated group is indicative of catalepsy.
Signaling Pathways
The therapeutic and side effects of this compound and its comparators are mediated by their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these drugs on positive symptoms. D2 receptors are coupled to Gi/o proteins.
Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling
Antagonism of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and reduce the risk of EPS. 5-HT2A receptors are coupled to Gq/11 proteins.[10][11][12][13][14]
Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by this compound.
Serotonin 5-HT1A Receptor Signaling
Caption: Serotonin 5-HT1A receptor partial agonism by this compound.
Summary and Conclusion
This compound demonstrates a preclinical profile characteristic of an atypical antipsychotic, with potent antagonism of 5-HT2A and D2 receptors and partial agonism at 5-HT1A receptors. Its high 5-HT2A/D2 binding ratio is suggestive of a lower risk for extrapyramidal side effects, which is supported by its higher ED50 value in the catalepsy test compared to its efficacy in models of psychosis.
Compared to other atypical antipsychotics, this compound shows a distinct receptor binding profile. While its D2 receptor affinity is comparable to risperidone and higher than olanzapine, it is lower than that of aripiprazole. Notably, this compound has a significantly higher affinity for 5-HT1A receptors than risperidone and olanzapine, which may contribute to a broader spectrum of therapeutic effects, including potential anxiolytic and antidepressant properties.
The preclinical data suggest that this compound is an effective antipsychotic agent with a favorable side-effect profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in comparison to other second-generation antipsychotics. This guide provides a foundational summary of the existing preclinical evidence to aid researchers in their ongoing efforts to develop safer and more effective treatments for schizophrenia and other psychotic disorders.
References
- 1. [Pharmacological characteristics of this compound hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminished catalepsy and dopamine metabolism distinguish aripiprazole from haloperidol or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalepsy test in rats [protocols.io]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. msudenver.edu [msudenver.edu]
- 15. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Perospirone Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like perospirone is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
Understanding this compound Waste Profile
This compound is an atypical antipsychotic agent. While some Safety Data Sheets (SDS) may classify it as non-hazardous for transport, others indicate it is harmful if swallowed, necessitating disposal at an approved waste facility.[1] Given this, it is prudent to handle all this compound waste as potentially hazardous until a formal hazardous waste determination is made. The oral LD50 in rats has been reported as 870 mg/kg, which is above the threshold for acute hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).
Core Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with federal, state, and local regulations. The primary goal is to prevent its entry into the environment, particularly waterways.
Key Steps for Disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, should be segregated from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Labeling:
-
Collect all this compound waste in designated, sealed, and leak-proof containers.
-
Label containers clearly as "Hazardous Waste" (as a precautionary measure) and specify the contents (e.g., "this compound Waste"). Include the date of accumulation.
-
-
Consult with EHS:
-
Contact your institution's EHS department for guidance on the specific disposal pathway for this compound. They will have knowledge of local and state regulations and approved waste vendors.
-
-
Professional Disposal:
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
Environmental Considerations and Data Gaps
The environmental fate of most pharmaceuticals, including this compound, is a growing area of concern. When pharmaceuticals enter aquatic environments, they can be persistent and have unintended ecological effects.[3]
| Parameter | This compound Data | General Pharmaceutical Concerns |
| RCRA Waste Code | Not explicitly listed. A formal hazardous waste determination based on characteristics (ignitability, corrosivity, reactivity, toxicity) is required. | Some pharmaceuticals are P- or U-listed hazardous wastes. Others may exhibit hazardous characteristics. |
| Persistence in Soil/Water | Specific data on half-life and degradation rates are not readily available in the literature. | Many pharmaceuticals are designed to be stable and can persist in the environment. |
| Biodegradation | Specific biodegradation studies for this compound were not identified. | Biodegradation rates of pharmaceuticals in wastewater treatment plants and the environment are highly variable. |
| Ecotoxicity | Specific ecotoxicity data (e.g., LC50 for aquatic organisms) is not readily available. | Active pharmaceutical ingredients can have pharmacological effects on non-target organisms in the environment. |
Due to the lack of specific environmental data for this compound, it is crucial to adhere to a conservative disposal approach that prevents any release into the environment.
Experimental Protocols
Detailed experimental protocols for the disposal or degradation of this compound are not available in the reviewed literature. In a research setting, any study on the degradation or disposal of this compound should be designed in consultation with environmental and analytical chemists. Such protocols would likely involve:
-
Analytical Method Development: Establishing a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify this compound in various matrices (e.g., water, soil).
-
Degradation Studies: Performing controlled experiments to assess the degradation of this compound under various conditions (e.g., photolysis, hydrolysis, microbial degradation).
-
Toxicity Assays: Conducting ecotoxicity studies to determine the potential impact of this compound and its degradation products on representative aquatic and terrestrial organisms.
By adhering to these guidelines and fostering a culture of safety and environmental stewardship, research professionals can ensure the responsible management of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
